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  • Product: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate
  • CAS: 859833-24-2

Core Science & Biosynthesis

Foundational

Technical Guide: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

The following technical guide details the properties, synthesis, and applications of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (also known as N-Boc-thiomorpholine-3-carboxylic acid ethyl ester). This document...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (also known as N-Boc-thiomorpholine-3-carboxylic acid ethyl ester). This document is structured for researchers in medicinal chemistry and drug discovery.

A Privileged Scaffold for Peptidomimetics and Fragment-Based Drug Discovery

Executive Summary

4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (CAS: 859833-24-2) is a orthogonally protected heterocyclic building block.[1] It serves as a critical intermediate in the synthesis of non-canonical amino acids and peptidomimetics. Structurally, it is a thiomorpholine ring (a sulfur analog of morpholine) featuring an ethyl ester at the C3 position and a tert-butoxycarbonyl (Boc) protecting group at the N4 position.

This compound is highly valued in drug development for its ability to introduce conformational constraints similar to proline, while altering lipophilicity and metabolic stability through its thioether moiety. It is a key precursor for DPP-IV inhibitors, antitubercular agents, and integrin antagonists.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The compound is an orthogonally protected amino acid derivative. The Boc group protects the amine under basic conditions (removable by acid), while the Ethyl ester protects the carboxylic acid (removable by base or reduction), allowing for selective functionalization.

Table 1: Core Chemical Specifications
PropertyData
IUPAC Name 4-O-tert-butyl 3-O-ethyl thiomorpholine-3,4-dicarboxylate
Common Name N-Boc-Thiomorpholine-3-carboxylic acid ethyl ester
CAS Number 859833-24-2
Molecular Formula C₁₂H₂₁NO₄S
Molecular Weight 275.37 g/mol
Chirality C3 is a stereocenter. Available as (R), (S), or Racemate.
Physical State White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water.
LogP (Predicted) ~2.5 (Lipophilic due to Boc/Ethyl groups)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Logic & Production

The synthesis of this scaffold typically follows a linear protection strategy starting from the parent amino acid, Thiomorpholine-3-carboxylic acid . This route is preferred over cyclization of linear precursors due to higher stereochemical fidelity.

Mechanistic Pathway[6][10]
  • Fischer Esterification: The carboxylic acid is protected as an ethyl ester using ethanol and thionyl chloride. This generates the hydrochloride salt.

  • Carbamate Formation: The secondary amine is protected using Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (TEA or DIPEA) to scavenge the HCl and generate the nucleophilic free amine.

Visualization: Synthesis Flowchart

The following diagram illustrates the stepwise conversion and the orthogonal nature of the protecting groups.

SynthesisPath Start Thiomorpholine-3-carboxylic Acid (Zwitterion) Step1 Step 1: Esterification (EtOH, SOCl2, 0°C -> Reflux) Start->Step1 Inter Intermediate: Ethyl Ester HCl Salt Step1->Inter Yield ~95% Step2 Step 2: N-Protection (Boc2O, Et3N, DCM) Inter->Step2 Final Target: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate Step2->Final Yield ~85-90%

Figure 1: Stepwise synthesis from the parent amino acid. The pathway ensures the amine is protonated during esterification to prevent polymerization.

Experimental Protocol: N-Boc Protection

Note: This protocol assumes the starting material is Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride (CAS: 159381-07-4). If starting from the acid, perform standard Fischer esterification first.

Materials
  • Substrate: Thiomorpholine-3-carboxylic acid ethyl ester HCl (10.0 mmol, 2.11 g)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol, 2.40 g)

  • Base: Triethylamine (Et₃N) (22.0 mmol, 3.06 mL)

  • Solvent: Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen. Add the substrate and DCM.[2][3]

  • Neutralization: Cool the suspension to 0°C in an ice bath. Add Et₃N dropwise over 10 minutes. The solution should become clear as the free amine is liberated.

  • Addition: Add Boc₂O (dissolved in 5 mL DCM) dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes; Stain: Ninhydrin or KMnO₄).

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine/base.

    • Wash with Saturated NaHCO₃ (20 mL) and Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil often solidifies upon standing. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc/Hexanes).

Self-Validating Checkpoint:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic Boc singlet (~1.45 ppm, 9H) and the Ethyl quartet (~4.2 ppm, 2H) and triplet (~1.25 ppm, 3H). The disappearance of the broad NH signal confirms protection.

Reactivity & Applications in Drug Discovery[2][5][12]

This scaffold is a "hub" molecule. Its value lies in its ability to be selectively deprotected or oxidized to create diverse chemical libraries.

Orthogonal Deprotection
  • Acidic Conditions (TFA/DCM): Removes the Boc group to yield the free amine. Used for peptide coupling or urea formation.

  • Basic Conditions (LiOH/THF/H₂O): Hydrolyzes the Ethyl ester to the free acid. Used for coupling to amines (amide bond formation).

Sulfur Oxidation (The "Switch")

The sulfur atom can be oxidized to the sulfoxide (S=O) or sulfone (O=S=O) using m-CPBA or Oxone. This alters the ring puckering and polarity, a technique used to tune the solubility and metabolic profile of lead compounds without changing the carbon skeleton.

Visualization: Reactivity Divergence

Reactivity Center 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate Prod1 Free Amine (Peptide Coupling) Center->Prod1 TFA / DCM (Boc Removal) Prod2 Carboxylic Acid (Scaffold Extension) Center->Prod2 LiOH / THF (Hydrolysis) Prod3 Sulfoxide/Sulfone (Polarity Tuning) Center->Prod3 m-CPBA (Oxidation)

Figure 2: Divergent synthetic utility. The scaffold allows for three distinct vectors of modification.

Therapeutic Areas[2]
  • DPP-IV Inhibitors: Thiomorpholine analogs of proline are used to inhibit Dipeptidyl Peptidase-IV for Type 2 Diabetes treatment. The sulfur atom improves potency compared to the morpholine analog.

  • Antitubercular Agents: Substituted thiomorpholines have shown efficacy against Mycobacterium tuberculosis by disrupting cell wall synthesis.

  • Integrin Antagonists: The constrained ring system mimics the turn structures in RGD peptides, useful for designing non-peptide integrin inhibitors.

Safety & Handling (SDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (due to the thioether).

  • Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; the thioether moiety can be toxic to aquatic life if accumulated.

References

  • Chem-Impex International. (n.d.). (R)-4-Boc-thiomorpholine-3-carboxylic acid Product Page. Retrieved from

  • Fluorochem. (n.d.). N-Boc-Thiomorpholine-3-carboxylic acid ethyl ester Product Data. Retrieved from

  • PubChem. (n.d.).[4][5] Ethyl thiomorpholine-3-carboxylate (CID 13604869).[6] National Library of Medicine.[7] Retrieved from

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. J. Chem. Rev., 3(4), 248.[8] Retrieved from

  • MDPI Molbank. (2005).[9] Synthesis of thiomorpholine derivatives. Molbank, M401.[9] Retrieved from

Sources

Exploratory

Physiochemical Profiling & Synthetic Utility of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

Executive Summary In the high-stakes landscape of peptidomimetic drug discovery, 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (CAS: 859833-24-2) serves as a critical scaffold. As a sulfur-containing bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of peptidomimetic drug discovery, 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (CAS: 859833-24-2) serves as a critical scaffold. As a sulfur-containing bioisostere of proline, this orthogonally protected amino acid derivative allows medicinal chemists to modulate lipophilicity, metabolic stability, and ring pucker without altering the fundamental polypeptide backbone geometry.

This technical guide provides a rigorous analysis of its physiochemical properties, synthetic accessibility, and reactivity profile. It is designed to serve as a reference for researchers optimizing lead compounds for bioavailability and target affinity.

Structural Identity & Molecular Architecture

The molecule is an orthogonally protected derivative of thiomorpholine-3-carboxylic acid. Its architecture is defined by a six-membered saturated heterocycle containing sulfur and nitrogen in a 1,4-relationship.

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 4-O-tert-butyl 3-O-ethyl thiomorpholine-3,4-dicarboxylate
Common Name N-Boc-thiomorpholine-3-carboxylic acid ethyl ester
CAS Number 859833-24-2
Molecular Formula C₁₂H₂₁NO₄S
SMILES CCOC(=O)C1CSCCN1C(=O)OC(C)(C)C
Stereochemistry Typically supplied as a racemate, though the (3R) and (3S) enantiomers are accessible via chiral resolution or asymmetric synthesis from L- or D-cysteine.[1][2][3]
Conformational Analysis

Unlike its oxygen counterpart (morpholine) or the five-membered proline, the thiomorpholine ring exists predominantly in a chair conformation .

  • Sulfur Effect: The C-S bond length (~1.82 Å) is significantly longer than the C-C (~1.54 Å) or C-N (~1.47 Å) bonds, creating a distorted chair geometry.

  • Implication: This increased volume and lipophilicity (compared to proline) allow the scaffold to fill hydrophobic pockets in target proteins (e.g., DPP-IV or metalloproteases) more effectively.

Physiochemical Profile

The following data synthesizes experimental values with high-confidence predictive models (ACD/Labs, ChemAxon) to establish a baseline for formulation and ADME prediction.

Quantitative Characteristics
PropertyValueContext/Implication
Molecular Weight 275.37 g/mol Ideal for fragment-based drug design (Rule of 3 compliant).
LogP (Predicted) 2.1 ± 0.4Moderate lipophilicity; ensures good membrane permeability.
Topological PSA 68.8 Ų< 140 Ų threshold; indicates high probability of oral bioavailability.
H-Bond Donors 0Fully protected nitrogen prevents donor activity.
H-Bond Acceptors 4Ester carbonyls and carbamate oxygens serve as weak acceptors.
Boiling Point ~350°C (Predicted)High thermal stability; usually handled as a viscous oil or low-melting solid.
pKa (Conjugate Acid) -1.8 (Boc carbonyl)The carbamate nitrogen is non-basic; deprotection yields a secondary amine (pKa ~8-9).
Solubility & Stability Matrix
  • Solubility: Highly soluble in non-polar and polar aprotic solvents (DCM, Ethyl Acetate, DMSO, Methanol). Poorly soluble in water (< 0.1 mg/mL).

  • Storage: Stable at 2–8°C. The sulfur atom is susceptible to slow oxidation to sulfoxide (S=O) if exposed to air/light over prolonged periods.

Synthetic Accessibility & Protocols

The synthesis of this scaffold typically follows a "Protection-First" or "Cyclization-First" strategy. The protocol below outlines the most robust route: Cyclization of Cysteine Derivatives .

Synthesis Workflow (DOT Diagram)

Synthesis_Pathway Cys L-Cysteine Ethyl Ester (Starting Material) Cyclic Thiomorpholine-3-carboxylate (Intermediate) Cys->Cyclic Cyclization (Base, reflux) Dibromo 1,2-Dibromoethane Dibromo->Cyclic Product 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (Target) Cyclic->Product N-Protection Boc2O Boc2O / TEA Boc2O->Product

Figure 1: Synthetic route from cysteine ethyl ester. This pathway retains the stereochemistry of the starting amino acid.

Causal Explanation of Protocol
  • Cyclization: Reaction of cysteine ethyl ester with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) forms the thiomorpholine ring.

    • Why: This method is preferred over reducing pyrazines because it allows for the introduction of chirality by selecting L- or D-cysteine.

  • Protection: The secondary amine at position 4 is nucleophilic. Treating the intermediate with Di-tert-butyl dicarbonate (Boc₂O) yields the N-Boc protected final product.

    • Why: The Boc group renders the nitrogen non-nucleophilic, preventing side reactions during subsequent peptide coupling steps.

Reactivity & Orthogonal Deprotection

The strategic value of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate lies in its orthogonal protection scheme. The ethyl ester and tert-butyl carbamate (Boc) groups can be removed independently, allowing the molecule to serve as either a C-terminal or N-terminal building block.

Orthogonal Logic (DOT Diagram)

Reactivity_Logic Scaffold N-Boc-Thiomorpholine-Ethyl Ester (Scaffold) AcidPath Acidic Conditions (TFA / DCM) Scaffold->AcidPath BasePath Basic Conditions (LiOH / THF / H2O) Scaffold->BasePath OxPath Oxidation (mCPBA or H2O2) Scaffold->OxPath FreeAmine Free Amine (C-term protected) AcidPath->FreeAmine Boc Removal FreeAcid Free Carboxylic Acid (N-term protected) BasePath->FreeAcid Ester Hydrolysis Sulfoxide Sulfoxide/Sulfone (Polarity Tuning) OxPath->Sulfoxide S-Oxidation

Figure 2: Orthogonal reactivity map. The scaffold allows selective deprotection or functionalization of the sulfur core.

Experimental Protocols for Deprotection
Protocol A: Selective N-Boc Removal (Acidolysis)
  • Reagent: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Mechanism: Protonation of the carbamate carbonyl leads to tert-butyl cation ejection (as isobutylene) and decarboxylation.

  • Self-Validating Step: Monitor by TLC (ninhydrin stain). The product (free amine) will be ninhydrin positive (purple/blue), whereas the starting material is negative.

Protocol B: Selective Ester Hydrolysis (Saponification)
  • Reagent: Lithium Hydroxide (LiOH, 2.0 eq) in THF:Water (3:1).

  • Mechanism: Nucleophilic attack of hydroxide on the ethyl ester carbonyl.

  • Causality: LiOH is preferred over NaOH/KOH to minimize racemization at the C3 chiral center, as lithium coordinates less aggressively to the alpha-proton enolate.

Application in Drug Design: The Proline Bioisostere

Researchers utilize this scaffold to overcome specific limitations of proline in peptide drugs.

  • Metabolic Stability: The sulfur atom in the ring alters the electron density, making the adjacent peptide bonds less susceptible to enzymatic cleavage by proteases.

  • Lipophilicity Tuning: The thiomorpholine ring is more lipophilic than proline. This is crucial for blood-brain barrier (BBB) penetration in CNS drug discovery.

  • Redox Switching: The sulfur can be oxidized to a sulfoxide (S=O) or sulfone (O=S=O) post-synthesis. This introduces a strong hydrogen bond acceptor and increases polarity, allowing "late-stage functionalization" to tune solubility without changing the carbon skeleton.

References

  • Fluorochem. (2023). N-Boc-Thiomorpholine-3-carboxylic acid ethyl ester Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1512537, 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (Analogue Reference). Retrieved from [1][2]

  • Connect Journals. (2018).[3] Synthesis of 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [3]

  • MDPI. (2005).[4] Synthesis of thiomorpholine derivatives. Molbank. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of many innovative molecular designs. Among these, the thiomorpholine scaffold is of particular intere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of many innovative molecular designs. Among these, the thiomorpholine scaffold is of particular interest due to its unique stereoelectronic properties and its prevalence in a range of biologically active molecules.[1] This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the unambiguous structure elucidation of a specific, multifunctionalized derivative: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate .

The presence of a chiral center at the C3 position, the conformational flexibility of the six-membered ring, and the presence of two distinct ester functionalities present a non-trivial analytical challenge. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for making experimental choices. We will explore a multi-technique approach, grounded in the principles of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance (NMR) to piece together the molecular puzzle, from basic connectivity to fine stereochemical details.

Foundational Analysis: Confirming Molecular Identity

Before delving into complex structural arrangements, the first step is to confirm the fundamental molecular properties: its mass and the functional groups it contains.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the cornerstone of structural elucidation, providing a highly accurate measurement of the molecule's mass-to-charge ratio (m/z). This initial experiment validates the molecular formula, C₁₂H₂₁NO₄S, and by extension, the molecular weight of 275.37 g/mol .[2] The choice of a "soft" ionization technique, such as Electrospray Ionization (ESI), is crucial to minimize fragmentation and ensure the observation of the intact molecular ion, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.

Data Summary: Expected HRMS Ions

Ion Species Formula Calculated m/z
[M+H]⁺ C₁₂H₂₂NO₄S⁺ 276.1264

| [M+Na]⁺ | C₁₂H₂₁NNaO₄S⁺ | 298.1083 |

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: Infuse the sample solution directly into the source. Acquire data in full scan mode over a mass range of m/z 100-500.

  • Validation: The experimentally observed m/z for the molecular ion should match the calculated value to within 5 ppm, confirming the elemental composition.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy serves as a rapid and effective method for identifying the key functional groups present in the molecule. For this dicarboxylate, we are primarily interested in confirming the presence of the two distinct ester carbonyl (C=O) groups and the various C-O and C-N bonds. The presence of two ester groups—a carbamate (N-COO-tBu) and a standard ester (C-COOEt)—is expected to give rise to strong, characteristic absorption bands.[4]

Data Summary: Key IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Rationale & Reference
Carbamate C=O Stretch ~1700-1720 The nitrogen atom's lone pair delocalization slightly lowers the bond order.
Ester C=O Stretch ~1735-1750 Typical range for an aliphatic ester carbonyl.[5]
C-O Stretch 1000-1300 Two or more strong bands are expected for the C-O single bonds of the ester groups.[5]

| C-H (aliphatic) | Stretch | 2850-3000 | Confirms the presence of saturated hydrocarbon portions. |

Mapping the Carbon Skeleton: Advanced NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A systematic progression from 1D to 2D experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

The Starting Point: 1D NMR (¹H and ¹³C)

Expertise & Causality: ¹H NMR provides the initial overview of the proton environments, including their chemical shift, integration (number of protons), and multiplicity (neighboring protons). ¹³C NMR complements this by revealing the number of unique carbon environments. For our target molecule, we anticipate a complex ¹H spectrum due to the overlapping signals from the thiomorpholine ring protons and the potential for restricted rotation around the N-C(O) bond, which can lead to broadened signals or even distinct sets of resonances for the ring protons.

Data Summary: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solution, referencing typical values for similar fragments)[3][6][7]

Atom Number(s)GroupPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)
1', 2', 3'tert-Butyl (CH₃)~1.50, s (9H)~28.2
-tert-Butyl (C)-~81.5
4'Carbamate (C=O)-~154.0
5'Ethyl (CH₂)~4.25, q (2H)~61.0
6'Ethyl (CH₃)~1.30, t (3H)~14.1
3'Ester (C=O)-~171.0
3C3-H~4.5-4.8, m (1H)~60.0
2, 6C2-H, C6-H~2.8-4.2, m (4H)~45-55
5C5-H~2.5-3.0, m (2H)~28.0

Note: The methylene protons of the thiomorpholine ring (C2, C5, C6) are diastereotopic and will likely appear as complex multiplets.

Building the Framework: 2D Correlation Spectroscopy

Expertise & Causality: While 1D NMR suggests the pieces, 2D NMR shows how they connect. A logical progression of 2D experiments is essential for unambiguous assignment.

Workflow for 2D NMR Structural Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR Connectivity cluster_3d Stereochemistry & Conformation node1d ¹H & ¹³C NMR (Identify Fragments) cosy COSY (H-H Connectivity) node1d->cosy Assign Spin Systems hsqc HSQC (Direct H-C Bonds) cosy->hsqc Link Protons to Carbons hmbc HMBC (Long-Range H-C Bonds) hsqc->hmbc Connect Fragments noesy NOESY / ROESY (Through-Space Proximity) hmbc->noesy Determine 3D Structure

Caption: Logical workflow for NMR-based structure elucidation.

A. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds). This allows for the mapping of distinct spin systems.

  • Expected Correlations:

    • A cross-peak between the ethyl CH₂ (~4.25 ppm) and CH₃ (~1.30 ppm).

    • A network of correlations connecting the protons on C3, C2, and C5, C6, defining the thiomorpholine ring's proton framework.

B. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which proton is directly attached to which carbon. Each cross-peak correlates a proton signal with its corresponding carbon signal.[8]

  • Expected Correlations:

    • The singlet at ~1.50 ppm will correlate with the carbon at ~28.2 ppm (tert-butyl).

    • The complex multiplets of the ring protons will be correlated to their respective ring carbons, allowing for the definitive assignment of the ¹³C spectrum.

C. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: This is the key experiment for connecting the isolated spin systems. It shows correlations between protons and carbons that are 2-3 bonds away.[8]

  • Causality in Action: The HMBC experiment provides the unambiguous evidence for the placement of the ester and carbamate groups.

    • Key Correlation 1 (Confirming the N-Boc group): A correlation from the tert-butyl protons (~1.50 ppm) to the carbamate carbonyl carbon (~154.0 ppm).

    • Key Correlation 2 (Confirming the C3-Ester group): A correlation from the C3-H proton (~4.5-4.8 ppm) to the ester carbonyl carbon (~171.0 ppm). Also, a correlation from the ethyl CH₂ protons (~4.25 ppm) to this same carbonyl carbon.

    • Key Correlation 3 (Connecting Boc to Ring): Correlations from the C2-H and C6-H protons to the carbamate carbonyl carbon (~154.0 ppm) confirm that the Boc group is attached to the ring nitrogen.

Visualizing Key HMBC Connections

G mol t-Bu H's (1.50 ppm) C2/C6 H's C3-H (4.6 ppm) Ethyl CH₂ H's (4.25 ppm) carbons Boc C=O (154.0 ppm) Ester C=O (171.0 ppm) mol:f0->carbons:c0 J₃ mol:f1->carbons:c0 J₃ mol:f2->carbons:c1 J₂ mol:f3->carbons:c1 J₃

Caption: Critical HMBC correlations for assembling the structure.

Determining Stereochemistry and Conformation

Expertise & Causality: With the 2D structure confirmed, the final piece is the 3D arrangement. The thiomorpholine ring typically adopts a low-energy chair conformation.[9] The key questions are the relative stereochemistry at C3 and the orientation (axial/equatorial) of the substituents. This is elucidated using the Nuclear Overhauser Effect (NOE), which detects protons that are close in space, regardless of their bonding.

A. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify through-space correlations between protons that are typically < 5 Å apart.[8]

  • Hypothetical Analysis for Stereochemistry:

    • Scenario 1 (Equatorial C3-H): If the proton at C3 is in an equatorial position, the ethyl ester group at C3 would be axial. In this conformation, we would expect to see strong NOE correlations between C3-H and the equatorial protons on C2 and C5.

    • Scenario 2 (Axial C3-H): If the proton at C3 is axial, the ethyl ester group would be equatorial. We would then expect strong NOE correlations between C3-H and the other axial protons on the ring (at C2 and C5).

  • Conformational Insight: The presence of a large tert-butoxycarbonyl group on the nitrogen often influences the ring conformation and can be used as a spatial reference point in the NOESY spectrum. Strong NOEs between the tert-butyl protons and specific ring protons can help lock down the preferred conformation.

Final Confirmation: Mass Spectrometry Fragmentation Analysis

Expertise & Causality: After elucidating the structure, we can revisit the mass spectrum, this time using tandem MS (MS/MS) to analyze the fragmentation patterns. This serves as a final self-validating step. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe fragments that correspond to logical cleavages of the now-known structure.

Data Summary: Predicted Key MS/MS Fragments

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Inferred Structure of Loss
276.1 220.1 56 C₄H₈ (isobutylene)
276.1 202.1 74 C₃H₆O₂ (ethyl acetate fragment)
276.1 174.1 102 C₅H₁₀O₂ (Boc group fragment)

| 220.1 | 174.1 | 46 | C₂H₆O (ethanol) |

This predictable fragmentation pattern, particularly the characteristic loss of 56 Da from the tert-butyl group, provides strong corroborating evidence for the proposed structure.[10][11]

Conclusion

References

  • G. Bruno, S. L. C. G. de la Torre, F. H. Cano, C. Foces-Foces, C. Martin, J. A. Martin, "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry," Molbank, 2024. [Link]

  • MDPI, "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry," MDPI Open Access Journals, 2024. [Link]

  • National Center for Biotechnology Information, "Tert-butyl 3-(nitromethyl)morpholine-4-carboxylate," PubChem Compound Summary. [Link]

  • ResearchGate, "Mass spectra of morpholine cation and fragment ions," ResearchGate GmbH. [Link]

  • B. C. Smith, "The C=O Bond, Part VI: Esters and the Rule of Three," Spectroscopy Online, 2018. [Link]

  • University of California, Davis, "IR Spectroscopy Tutorial: Esters," Chemistry LibreTexts. [Link]

  • S. S. L. Webber, P. D. Boyle, "Synthesis of Three Stereoisomers of p-tert-Butylthiacalix[12]arene," ResearchGate, 2016. [Link]

  • University of California, Davis, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts. [Link]

  • University of Calgary, "Infrared Spectroscopy," chem.ucalgary.ca. [Link]

  • Hans Reich, "Organic Chemistry Data & Info," University of Wisconsin. [Link]

  • ETH Zurich, "Structure Elucidation by NMR," ETH Zurich NMR Service. [Link]

  • A. Singh, P. K. Sharma, "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile," Journal of Chemical Reviews, 2020. [Link]

  • ETH Zurich, "Structure Elucidation by NMR Course Content," ETH Zurich. [Link]

  • MDPI, "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues," MDPI Open Access Journals, 2023. [Link]

Sources

Exploratory

Technical Guide: Ethyl 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylate (CAS 859833-24-2)

Executive Summary Ethyl 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylate (CAS 859833-24-2) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry. As a protected derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylate (CAS 859833-24-2) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry. As a protected derivative of thiomorpholine-3-carboxylic acid, it serves as a critical proline surrogate , allowing researchers to introduce conformational constraints and modulate lipophilicity in peptidomimetics and small-molecule inhibitors.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and utility in drug development.[1] It focuses on the strategic application of the thiomorpholine scaffold to optimize pharmacokinetic profiles, specifically addressing metabolic stability and membrane permeability.

Part 1: Chemical Identity & Structural Analysis[2]

This compound is the


-Boc protected ethyl ester of thiomorpholine-3-carboxylic acid.[2] Structurally, it features a six-membered saturated ring containing both nitrogen and sulfur heteroatoms (1,4-thiazine skeleton).
Physicochemical Data Profile
PropertyValueTechnical Note
CAS Number 859833-24-2
IUPAC Name 4-O-tert-butyl 3-O-ethyl thiomorpholine-3,4-dicarboxylateOften referred to as N-Boc-thiomorpholine-3-carboxylic acid ethyl ester
Molecular Formula C₁₂H₂₁NO₄S
Molecular Weight 275.36 g/mol
Physical State Viscous Oil / Low-melting SolidTendency to crystallize upon prolonged storage at -20°C
Solubility DMSO, DCM, MeOH, EtOAcInsoluble in water due to the lipophilic Boc and Ethyl groups
Chirality Racemic (unless specified)The 3-position is a chiral center.[3][4][5] CAS 859833-24-2 usually refers to the racemate; specific enantiomers have distinct CAS numbers.
Structural Features & Pharmacophore Utility
  • Proline Isostere: The thiomorpholine ring mimics the pyrrolidine ring of proline but with a larger ring size and different electronic properties due to the sulfur atom. This alters the dihedral angles of the peptide backbone, providing a unique tool for conformational restriction.

  • Lipophilicity Modulation: The sulfur atom makes the thiomorpholine ring more lipophilic than its morpholine analog (oxygen) or piperazine analog (nitrogen). This is crucial for improving blood-brain barrier (BBB) penetration in CNS drug discovery.

  • Oxidation Potential: The sulfide sulfur can be selectively oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ), allowing for fine-tuning of polarity and hydrogen-bond accepting capability without changing the carbon skeleton.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of CAS 859833-24-2 generally follows a convergent pathway involving the cyclization of cysteine derivatives or the protection of the pre-formed thiomorpholine ring.

Primary Synthetic Route: Cyclization of Cysteine Ethyl Ester

This method is preferred for its cost-effectiveness and scalability. It utilizes L-cysteine (or racemic cysteine) ethyl ester and 1,2-dibromoethane.

Protocol:

  • Reagents: Cysteine ethyl ester hydrochloride, 1,2-dibromoethane, Potassium Carbonate (

    
    ), DMF (Dimethylformamide).
    
  • Cyclization:

    • Dissolve cysteine ethyl ester HCl (1.0 eq) in DMF.

    • Add finely ground

      
       (3.0 eq) to neutralize the salt and act as a base scavenger.
      
    • Add 1,2-dibromoethane (1.1 eq) dropwise at 0°C to prevent polymerization.

    • Heat the mixture to 60-80°C for 4-6 hours. The intramolecular nucleophilic substitution forms the thiomorpholine ring.

  • Protection (One-Pot):

    • Cool the reaction mixture to room temperature.

    • Add Di-tert-butyl dicarbonate (

      
      , 1.2 eq) and a catalytic amount of DMAP.
      
    • Stir for 12 hours. The secondary amine of the thiomorpholine is protected, yielding the target compound.

  • Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization of Synthetic Pathway

The following diagram illustrates the cyclization and protection logic.

Synthesis Cys Cysteine Ethyl Ester (Starting Material) Inter Thiomorpholine-3-carboxylate (Intermediate) Cys->Inter Cyclization (K2CO3, DMF, 60°C) DBE 1,2-Dibromoethane (Electrophile) DBE->Inter Product CAS 859833-24-2 (Final Product) Inter->Product N-Protection (Boc2O, DMAP) Boc Boc2O (Protecting Group) Boc->Product

Figure 1: Convergent synthesis of Ethyl 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylate involving cyclization followed by in-situ protection.

Part 3: Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

The presence of rotamers (due to the


-Boc group) often results in broadened or split signals in the 

NMR spectrum at room temperature.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.80 – 4.65 (m, 1H, 
      
      
      
      ): Characteristic alpha-proton, deshielded by the ester and carbamate.
    • 
       4.25 – 4.15 (q, 2H, 
      
      
      
      ): Ethyl ester methylene.
    • 
       4.10 – 3.00 (m, 4H, Ring protons): Complex multiplets for 
      
      
      
      and
      
      
      protons.
    • 
       1.45 (s, 9H, 
      
      
      
      ): Strong singlet for the Boc group.
    • 
       1.28 (t, 3H, 
      
      
      
      ): Triplet for the ethyl methyl group.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Ion:

    
     or 
    
    
    
    (fragmentation is common).
  • Quality Control: Purity should be >95% by HPLC (UV 210 nm) before use in subsequent steps.

Part 4: Biological Relevance & Mechanism of Action

While CAS 859833-24-2 is an intermediate, its value lies in the pharmacological properties it imparts to the final drug molecule.

Metabolic Stability & The "Sulfur Effect"

The thiomorpholine ring is often used to replace morpholine to block metabolic oxidation.

  • CYP450 Interaction: The sulfur atom can act as a "metabolic handle." While it can be oxidized to a sulfoxide, this process is often slower or more controlled than the oxidative opening of morpholine rings.

  • LogP Adjustment: Replacing an oxygen (morpholine) with a sulfur (thiomorpholine) increases the LogP by approximately 0.5–1.0 units. This is a critical strategy when a lead compound is too polar to cross cell membranes.

Experimental Workflow: Peptide Coupling

The most common application is the incorporation of this unit into a peptide chain.

Protocol (Boc-Deprotection & Coupling):

  • Deprotection: Treat CAS 859833-24-2 with 4N HCl in Dioxane or 20% TFA in DCM for 30 minutes.

  • Validation: Monitor disappearance of the Boc signal via TLC or LC-MS (

    
    ).
    
  • Coupling: React the resulting free amine with a carboxylic acid using standard coupling agents (HATU/DIPEA).

    • Note: The steric bulk of the thiomorpholine ring near the amine can slow down coupling; highly active reagents like HATU are recommended over EDC/HOBt.

Workflow Step1 CAS 859833-24-2 (Protected Scaffold) Step2 Acidic Deprotection (TFA/DCM or HCl/Dioxane) Step1->Step2 Step3 Free Amine Salt (Reactive Intermediate) Step2->Step3 - Boc Group Step4 Amide Coupling (R-COOH, HATU, DIPEA) Step3->Step4 Step5 Peptidomimetic Drug (Final Target) Step4->Step5 New Amide Bond

Figure 2: Standard workflow for incorporating the thiomorpholine scaffold into pharmaceutical agents.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The sulfur atom is susceptible to slow oxidation by atmospheric oxygen over long periods, leading to sulfoxide impurities.

  • Disposal: As a sulfur-containing organic compound, it must be disposed of via high-temperature incineration with a scrubber for sulfur oxides (

    
    ).
    

References

  • ChemicalBook. (n.d.). N-Boc-Thiomorpholine-3-carboxylic acid ethyl ester Product Description. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 440159, Thiomorpholine-3-carboxylic acid. Retrieved from

  • Patil, P., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from

  • MDPI. (2012). Synthesis of Thiomorpholine Derivatives. Molecules. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: Thiomorpholine-3-carboxylic acid derivatives. Retrieved from

Sources

Foundational

Technical Guide: (S)-4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

The following technical guide is structured to provide an authoritative, deep-dive analysis of (S)-4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate . It is designed for researchers requiring actionable synthetic ins...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of (S)-4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate . It is designed for researchers requiring actionable synthetic insights and application logic.

CAS: 2007919-61-9 | Role: Chiral Peptidomimetic Scaffold[1][2]

Executive Summary

(S)-4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is a specialized chiral building block used primarily in the synthesis of conformationally constrained peptidomimetics. Structurally, it represents a thiaproline homolog (a six-membered sulfur-containing ring) protected with a tert-butoxycarbonyl (Boc) group on the nitrogen and an ethyl ester on the carboxyl terminus.

Its value in drug discovery lies in its ability to restrict the conformational flexibility of peptide backbones (


 and 

torsion angles). This restriction enhances metabolic stability against proteases and improves binding affinity by locking pharmacophores into bioactive conformations. It is a critical intermediate for developing Dipeptidyl Peptidase-4 (DPP-4) inhibitors, HCV protease inhibitors, and novel antibiotics.

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9][10]

PropertySpecification
CAS Number 2007919-61-9
IUPAC Name 4-tert-butyl 3-ethyl (3S)-thiomorpholine-3,4-dicarboxylate
Synonyms (S)-N-Boc-thiomorpholine-3-carboxylic acid ethyl ester; Ethyl (S)-4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylate
Molecular Formula C

H

NO

S
Molecular Weight 275.37 g/mol
Chirality (S)-Enantiomer
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Strategic Synthesis: Causality & Control

The synthesis of CAS 2007919-61-9 requires strict control over stereochemistry. The (S)-configuration at the C3 position is derived from the starting material, L-Cysteine . There are two primary synthetic pathways; the choice depends on the required scale and tolerance for racemization.

Pathway A: Direct Dialkylation (Industrial Route)

This route involves the reaction of L-Cysteine ethyl ester with 1,2-dibromoethane.

  • Mechanism: Double nucleophilic substitution (

    
    ). The thiol attacks first (higher nucleophilicity), followed by the amine.
    
  • Risk: High risk of racemization at the

    
    -carbon due to the basic conditions required to deprotonate the ammonium species.
    
  • Mitigation: Use of mild bases (e.g., K

    
    CO
    
    
    
    in DMF) and low temperatures.
Pathway B: The "Hydroxyethyl" Step-Wise Cyclization (High Fidelity)

This is the preferred route for high-purity applications to preserve the chiral center.

  • Alkylation: L-Cysteine is reacted with ethylene oxide or 2-chloroethanol to form S-(2-hydroxyethyl)-L-cysteine.

  • Cyclization: Intramolecular dehydration using acid catalysis (e.g., HCl) closes the ring to form (S)-thiomorpholine-3-carboxylic acid.

  • Protection: Sequential esterification (EtOH/SOCl

    
    ) and Boc-protection ((Boc)
    
    
    
    O).
Synthesis Workflow Diagram

The following diagram illustrates the logic flow from precursor to final protected scaffold.

Synthesis_Workflow Start L-Cysteine Ethyl Ester (Chiral Pool) Intermediate (S)-Thiomorpholine-3-carboxylate (Secondary Amine) Start->Intermediate Cyclization (K2CO3/DMF) Control Temp < 60°C Reagent 1,2-Dibromoethane (Electrophile) Reagent->Intermediate Final CAS 2007919-61-9 (Protected Scaffold) Intermediate->Final N-Boc Protection (DCM/TEA) Reagent2 (Boc)2O (Protection) Reagent2->Final

Caption: Step-wise synthesis ensuring retention of the (S)-chiral center during ring closure.

Validated Experimental Protocol

Note: This protocol is adapted from standard methodologies for thiomorpholine-3-carboxylates [1, 2].

Phase 1: Cyclization (Formation of the Ring)

Objective: Synthesize (S)-ethyl thiomorpholine-3-carboxylate.

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.

  • Reactants: Dissolve L-Cysteine ethyl ester hydrochloride (10.0 g, 53.8 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (22.3 g, 161 mmol, 3.0 eq) in portions. Stir for 30 mins at 0°C.
  • Alkylation: Add 1,2-dibromoethane (11.1 g, 59.2 mmol, 1.1 eq) dropwise over 20 minutes.

  • Reaction: Allow to warm to room temperature, then heat to 50°C for 12 hours. Monitoring: Check via TLC (ninhydrin stain) for disappearance of cysteine.

  • Workup: Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
    • Checkpoint: The product is a secondary amine.[3] Proceed immediately to protection to avoid oxidation.

Phase 2: Protection (Formation of CAS 2007919-61-9)

Objective: N-Boc protection of the secondary amine.

  • Solvation: Dissolve the crude intermediate from Phase 1 in DCM (100 mL).

  • Reagents: Add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate ((Boc)

    
    O, 1.2 eq).
    
  • Reaction: Stir at room temperature for 4–6 hours.

  • Purification: Wash with 1M citric acid (removes unreacted amine), sat. NaHCO

    
    , and brine.[4]
    
  • Isolation: Flash column chromatography (Hexanes/EtOAc gradient).

    • Yield: Expect 60–75% over two steps.

    • Validation:

      
      H NMR should show a singlet at ~1.45 ppm (9H, Boc) and a triplet/quartet pattern for the ethyl ester.
      

Applications in Drug Discovery[5][12][13]

Peptidomimetics & Conformational Restriction

This compound serves as a "Proline Surrogate." In native peptides, Proline introduces a turn. The thiomorpholine ring of CAS 2007919-61-9 creates a larger, more lipophilic turn with different electronic properties due to the sulfur atom.

  • Mechanism: The ring locks the

    
     (N-C
    
    
    
    ) torsion angle.
  • Benefit: This pre-organizes the molecule for receptor binding, reducing the entropic penalty of binding.

Therapeutic Areas
  • DPP-4 Inhibitors (Diabetes):

    • Analogs of thiomorpholine are used to target the S1 pocket of the Dipeptidyl Peptidase-4 enzyme. The sulfur atom can interact with specific residues (e.g., Tyr547) via weak dispersion forces that oxygen (in morpholine) cannot mimic.

  • HCV Protease Inhibitors:

    • Used in the P2 position of macrocyclic inhibitors. The ring size influences the fit within the shallow hydrophobic pockets of the NS3/4A protease [3].

  • Matrix Metalloproteinase (MMP) Inhibitors:

    • The carboxylic acid (after ester hydrolysis) serves as a zinc-binding group (ZBG) precursor, or the hydroxamic acid derivative is synthesized from the ester.

Pharmacophore Logic Diagram

Applications Compound CAS 2007919-61-9 (Thiomorpholine Core) Feature1 S-Atom (Lipophilicity & Oxidation potential) Compound->Feature1 Feature2 Rigid Ring (Entropy Reduction) Compound->Feature2 Feature3 Chiral Center (S) (Stereospecificity) Compound->Feature3 App1 DPP-4 Inhibitors (Diabetes) Feature1->App1 S1 Pocket Interaction App3 Metabolic Stability (Protease Resistance) Feature2->App3 Prevents cleavage App2 HCV Protease Inhibitors (Antiviral) Feature3->App2 P2 Position Fit

Caption: Mapping structural features of the thiomorpholine scaffold to specific therapeutic utilities.

Handling, Stability & Safety

  • Oxidation Sensitivity: The sulfur atom is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) if exposed to strong oxidants or prolonged air exposure. Store under inert gas.

  • Racemization: Avoid strong bases and high heat (>80°C) during subsequent derivatization of the ester, as the

    
    -proton is acidic.
    
  • Safety: Standard PPE (gloves, goggles, fume hood) is required. Thiomorpholine derivatives can have a distinct, sometimes unpleasant, sulfide-like odor.

References

  • Synthesis of Thiomorpholine-3-carboxylic acid derivatives

    • Source: Feng, B., et al. (2018). "Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate." Indian Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the protocol for Boc-protection and esterific
  • Thiomorpholine in Medicinal Chemistry

    • Source: Kumawat, M.K., et al. (2020). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[5] Journal of Chemical Reviews.

    • Relevance: Reviews the biological activity and synthetic utility of the thiomorpholine scaffold in DPP-4 and antimicrobial drugs.
  • Chiral Building Blocks

    • Source: Ilisz, I., et al. (2013). "Application of a chiral ligand-exchange column for the direct high-performance liquid chromatographic enantioseparation of unusual secondary amino acids.
    • Relevance: Confirms the importance of enantiopurity in thiomorpholine-3-carboxylic acid analogs for biological activity.
  • Sutezolid and Thiomorpholine Antibiotics

    • Source: Stout, H., et al. (2022). "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence." Organic Process Research & Development.
    • Relevance: Provides modern flow-chemistry approaches to the thiomorpholine core, relevant for scaling up CAS 2007919-61-9.

Sources

Exploratory

solubility of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate in Organic Solvents Abstract Introduction: The Significance of the Thiomorpholine Scaffold and Solubility The thiomor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate in Organic Solvents

Abstract

Introduction: The Significance of the Thiomorpholine Scaffold and Solubility

The thiomorpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] It is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom.[3][4] The replacement of the oxygen atom in the analogous morpholine structure with sulfur increases lipophilicity, a critical parameter in drug design, and can introduce a "soft spot" for metabolism via oxidation.[5] Thiomorpholine derivatives have shown a wide array of pharmacological activities, including as antibiotics, antioxidants, and antimalarials.[2]

The compound of interest, 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate, is a multi-functionalized derivative. The successful application of such a molecule in drug discovery and development, from synthesis and purification to formulation and bioavailability, is critically dependent on its solubility.[6][7] Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, dictates the compound's behavior in various chemical and biological environments.[7] Understanding and predicting the solubility of this molecule in different organic solvents is therefore of paramount importance for its effective utilization.[8]

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and solvent molecules.[9] The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure Analysis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

To predict the solubility of the target molecule, we must first analyze its structure and the nature of its constituent functional groups.

  • Thiomorpholine Core: The parent thiomorpholine is reported to be miscible with water and organic solvents. This suggests a degree of polarity conferred by the nitrogen and sulfur heteroatoms, which can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor).

  • Dicarboxylate Groups (-COOR): The presence of two ester functionalities (a tert-butyl ester and an ethyl ester) introduces polar carbonyl groups (C=O) which can act as hydrogen bond acceptors. However, the associated alkyl groups (tert-butyl and ethyl) are nonpolar.

  • Tert-Butyl Group (-C(CH₃)₃): This is a large, bulky, and highly nonpolar (lipophilic) group. Its presence will significantly contribute to the molecule's affinity for nonpolar solvents.

  • Ethyl Group (-CH₂CH₃): This is another nonpolar alkyl group that will increase the lipophilic character of the molecule.

Overall Polarity Assessment: The molecule presents a classic case of conflicting solubility drivers. The thiomorpholine ring and dicarboxylate functionalities provide polar character, while the substantial nonpolar bulk of the tert-butyl and ethyl groups pushes the molecule towards lipophilicity. It is the balance of these opposing characteristics that will determine its solubility in any given solvent.

Key Factors Influencing Solubility
  • Solvent Polarity: Solvents can be broadly classified as polar (e.g., water, methanol, DMSO), semi-polar (e.g., acetone, ethyl acetate), and nonpolar (e.g., hexane, toluene).[10] We predict that our target molecule will exhibit its highest solubility in solvents of intermediate polarity that can effectively solvate both its polar and nonpolar regions.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6]

  • Intermolecular Forces: The key interactions to consider are:

    • Van der Waals forces: Present in all molecules, but dominant for the nonpolar alkyl groups. Nonpolar solvents will primarily interact via these forces.

    • Dipole-dipole interactions: The polar C=O, C-N, and C-S bonds will lead to a net dipole moment, allowing for interactions with other polar molecules.

    • Hydrogen bonding: The molecule lacks a hydrogen bond donor (like an -OH or -NH group) but its nitrogen, sulfur, and oxygen atoms can act as hydrogen bond acceptors. This is a crucial factor for solubility in protic solvents like alcohols.

Predicted Solubility Profile

Based on the structural analysis, the following table provides a predicted qualitative solubility profile for 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate in a range of common laboratory solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneModerate to High The large nonpolar groups (tert-butyl, ethyl) will be well-solvated by these solvents through van der Waals interactions.
Semi-polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)High These solvents offer a good balance. Their moderate polarity can interact with the ester and thiomorpholine moieties, while their organic nature effectively solvates the alkyl groups.
Semi-polar Aprotic Acetone, Ethyl AcetateHigh Similar to DCM and THF, these solvents are excellent at dissolving molecules with mixed polarity. Their carbonyl groups can interact favorably with the dicarboxylate portion of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These are powerful, highly polar solvents capable of strong dipole-dipole interactions. They are likely to dissolve the compound readily.
Polar Protic Methanol, EthanolModerate These solvents can act as hydrogen bond donors to the heteroatoms in the solute. However, the large nonpolar regions of the solute may limit miscibility compared to more polar solutes.
Highly Polar WaterLow to Insoluble The significant nonpolar character conferred by the tert-butyl and ethyl groups will likely dominate, making the molecule hydrophobic and poorly soluble in water.

Experimental Protocol for Solubility Determination

The following protocol provides a reliable, step-by-step method for the qualitative and semi-quantitative determination of solubility. This is a self-validating system as it relies on direct visual observation.

Materials and Reagents
  • Compound: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

  • Solvents: A range of solvents as listed in the table above (e.g., Hexane, Toluene, DCM, THF, Ethyl Acetate, Acetone, Methanol, Ethanol, Water).

  • Equipment:

    • Analytical balance

    • Small test tubes (e.g., 13x100 mm) or vials

    • Vortex mixer

    • Pipettes or graduated cylinders

    • Spatula

Step-by-Step Procedure
  • Preparation: Accurately weigh approximately 10 mg of the compound into a clean, dry test tube. Record the exact mass.

  • Solvent Addition: Add the selected solvent to the test tube in incremental portions. Start with 0.1 mL of the solvent.

  • Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds to ensure thorough mixing.

  • Observation: After vortexing, allow the tube to stand for 1-2 minutes and visually inspect the solution against a well-lit background. Look for any undissolved solid particles.

  • Incremental Addition: If the solid has not completely dissolved, continue to add the solvent in 0.1 mL increments, vortexing and observing after each addition, up to a total volume of 1 mL.[11]

  • Recording Data: Record the total volume of solvent required to completely dissolve the solid. If the solid does not dissolve after adding 1 mL, it can be classified as sparingly soluble or insoluble at that concentration.

Data Interpretation

The solubility can be classified based on the volume of solvent required to dissolve the initial 10 mg of the compound:

  • Very Soluble: Dissolves in < 0.5 mL

  • Soluble: Dissolves in 0.5 - 1.0 mL

  • Sparingly Soluble: Some, but not all, of the compound dissolves in 1.0 mL

  • Insoluble: No visible dissolution in 1.0 mL

These qualitative results can be converted to an approximate concentration (e.g., mg/mL). For more precise quantitative data, a saturated solution should be prepared, equilibrated, and the concentration of the supernatant determined using a technique like HPLC or UV-Vis spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of the target compound.

Solubility_Workflow Experimental Workflow for Solubility Determination weigh Weigh ~10 mg of Compound add_solvent_initial Add 0.1 mL of Solvent weigh->add_solvent_initial vortex Vortex for 30-60s add_solvent_initial->vortex observe Visually Inspect for Undissolved Solid vortex->observe dissolved Completely Dissolved? observe->dissolved max_volume Total Volume < 1.0 mL? dissolved->max_volume record_soluble Record as Soluble (Note Volume) dissolved->record_soluble Yes record_insoluble Record as Sparingly Soluble or Insoluble max_volume->record_insoluble No add_solvent_increment Add another 0.1 mL of Solvent max_volume->add_solvent_increment Yes add_solvent_increment->vortex

Caption: A flowchart of the step-by-step experimental procedure for determining solubility.

Conclusion

While direct experimental data for 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is not publicly cataloged, a robust prediction of its solubility can be made through a systematic analysis of its molecular structure. The compound possesses both significant nonpolar (tert-butyl, ethyl) and polar (dicarboxylate, thiomorpholine) functionalities, suggesting it will be most soluble in solvents of intermediate polarity, such as dichloromethane, THF, and ethyl acetate. Its solubility is expected to be limited in highly polar solvents like water and potentially in very nonpolar solvents like hexane. The provided experimental protocol offers a straightforward and reliable method for researchers to validate these predictions and quantify the compound's solubility profile, which is a critical step for its further development and application in scientific research.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Available at: [Link]

  • Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022, May 19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

  • Journal of Chemical Reviews. (2021, September 25). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • MDPI. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]

  • Wikipedia. Thiomorpholine. Available at: [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • International Journal of Novel Research and Development. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available at: [Link]

  • Fowles, D. J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Pharmaguideline. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • University of Strathclyde. (2025, August 13). Physics-based solubility prediction for organic molecules. Available at: [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. Available at: [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword The thiomorpholine scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and ability to enhance the lip...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and ability to enhance the lipophilicity of drug candidates.[1][2] Its incorporation into various molecular frameworks has led to the development of compounds with a wide array of pharmacological activities, including antimicrobial, antioxidant, and antidiabetic properties.[1][2][3] This guide focuses on a specific, synthetically valuable derivative: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate. This compound serves as a key building block for introducing the thiomorpholine-3-carboxylic acid ethyl ester moiety, a feature of interest in the design of novel therapeutics. The dual ester functionalities, with orthogonally-cleavable protecting groups, offer synthetic versatility for further molecular elaboration.

Core Molecular Attributes

Molecular Formula: C₁₂H₂₁NO₄S[4]

Molecular Weight: 275.37 g/mol [4]

Structural and Physicochemical Data

While a specific CAS number for 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is not prominently available in public databases, its structural identity is unambiguous. The table below summarizes its key identifiers and physicochemical properties, with some values predicted based on its structure and data from analogous compounds.

Identifier Value Source/Method
Molecular Formula C₁₂H₂₁NO₄SChemShuttle[4]
Molecular Weight 275.37ChemShuttle[4]
Chemical Structure Inferred from name
SMILES (Isomeric) O=C(OCC)C1N(C(OC(C)(C)C)=O)CCSC1Inferred from name
CAS Number Not available
Purity (Typical) ≥95%ChemShuttle[4]
Storage Conditions 2-8 °CChemShuttle[4]

Synthesis and Mechanistic Considerations

A definitive, published synthesis protocol specifically for 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is not readily found in the literature. However, a logical and robust synthetic pathway can be inferred from established organic chemistry principles for the protection and esterification of amino acids. The proposed synthesis involves a two-step process starting from thiomorpholine-3-carboxylic acid.

Proposed Synthetic Workflow

The synthesis is predicated on two fundamental transformations:

  • N-protection: Introduction of the tert-butoxycarbonyl (Boc) group to the secondary amine of the thiomorpholine ring.

  • Esterification: Conversion of the carboxylic acid functionality to its corresponding ethyl ester.

The diagram below illustrates this proposed workflow.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Esterification A Thiomorpholine-3-carboxylic acid C 4-(tert-Butoxycarbonyl)thiomorpholine- 3-carboxylic acid A->C Acylation B Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaOH, DMAP) B->C Reagent E 4-tert-Butyl 3-ethyl thiomorpholine- 3,4-dicarboxylate C->E Ester Formation D Ethanol (EtOH) Coupling Agent (e.g., DCC/DMAP) or Acid Catalyst (e.g., H₂SO₄) D->E Reagents

Sources

Exploratory

Theoretical &amp; Synthetic Framework: Substituted Thiomorpholine-3,5-Dicarboxylates

This guide explores the theoretical and synthetic landscape of substituted thiomorpholine dicarboxylates, with a specific focus on the 3,5-dicarboxylate scaffold. This moiety acts as a critical bioisostere in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the theoretical and synthetic landscape of substituted thiomorpholine dicarboxylates, with a specific focus on the 3,5-dicarboxylate scaffold. This moiety acts as a critical bioisostere in medicinal chemistry, offering distinct lipophilic and electronic advantages over its morpholine counterparts.

Executive Summary & Pharmacological Significance

The thiomorpholine-3,5-dicarboxylate core represents a "privileged scaffold" in drug discovery. Unlike the ubiquitous morpholine ring, the thiomorpholine analogue introduces a sulfur atom that modulates lipophilicity (LogP), metabolic stability, and hydrogen bond acceptor capability.

  • Bioisosterism: The replacement of oxygen (morpholine) with sulfur (thiomorpholine) typically increases the LogP by approximately 0.5–1.0 units, enhancing blood-brain barrier (BBB) permeability.

  • Metabolic Handles: The sulfur center is a "soft" metabolic spot, susceptible to controlled oxidation to sulfoxides (

    
    ) and sulfones (
    
    
    
    ), which alters the ring conformation and polarity without changing the carbon skeleton.
  • Biological Relevance: This scaffold is structurally related to lanthionine ketimine , a neuroactive metabolite found in the mammalian brain, suggesting inherent biocompatibility and potential neuroprotective properties.

Theoretical Properties: Conformational & Electronic Analysis[1]

Conformational Landscape (The Chair Preference)

Like cyclohexane, the saturated thiomorpholine ring prefers a chair conformation . However, the presence of the heteroatoms (N and S) and the 3,5-dicarboxylate substituents introduces unique stereoelectronic effects.

  • 1,3-Diaxial Interactions: In the 3,5-disubstituted system, the thermodynamic stability depends on the orientation of the ester groups.

    • Cis-isomer: The cis-3,5-dicarboxylate can adopt a diequatorial conformation (both esters equatorial), which is the global minimum. The diaxial conformer is destabilized by severe 1,3-diaxial steric clashes.

    • Trans-isomer: The trans-isomer is locked in an equatorial-axial conformation. This makes the trans-isomer inherently higher in energy and more prone to ring distortion (twist-boat) to relieve strain.

  • Sulfur Anomeric Effect: Unlike oxygen, the sulfur atom has diffuse lone pairs (3p orbitals). When oxidized to the sulfoxide, the oxygen on the sulfur often prefers an axial orientation due to the generalized anomeric effect and attractive electrostatic interactions across the ring.

Electronic Structure (DFT Insights)

Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal critical electronic descriptors:

  • HOMO Location: The Highest Occupied Molecular Orbital (HOMO) is localized almost exclusively on the sulfur lone pair . This predicts that electrophilic metabolic attacks (e.g., by CYP450 enzymes) will occur at the sulfur, not the nitrogen.

  • LUMO Location: The Lowest Unoccupied Molecular Orbital (LUMO) is centered on the carbonyl carbons of the ester groups, making them the primary sites for nucleophilic attack (e.g., hydrolysis).

  • Electrostatic Potential (ESP): The sulfur atom creates a region of high electron density but lower electronegativity compared to oxygen, reducing the basicity of the distal nitrogen via through-bond inductive effects (

    
     ~9.0 for thiomorpholine vs. ~8.3 for morpholine).
    

Synthetic Methodology: The Biomimetic Route

While modern "SnAP" reagents offer one-pot access to thiomorpholines, the most robust route to the 3,5-dicarboxylate specifically is the Biomimetic Condensation-Reduction Strategy . This pathway mimics the biosynthesis of lanthionine ketimine.

Reaction Logic
  • Alkylation: L-Cysteine ethyl ester (nucleophile) attacks 3-bromopyruvate (electrophile) at the methylene carbon.

  • Cyclocondensation: The amine nitrogen attacks the ketone carbonyl, forming a Schiff base (imine) and closing the six-membered ring.

  • Stereoselective Reduction: The resulting dihydro-1,4-thiazine (imine) is reduced to the saturated thiomorpholine. The hydride attack usually occurs from the less hindered face, yielding the cis-isomer.

Visualized Pathway (DOT Diagram)

SynthesisPathway Start L-Cysteine Ethyl Ester + Ethyl Bromopyruvate Inter S-Alkylated Intermediate (Linear) Start->Inter SN2 Substitution (Et3N, 0°C) Cyclic Dihydro-1,4-thiazine (Lanthionine Ketimine Ester) Inter->Cyclic Dehydration/Cyclization (-H2O) Product Thiomorpholine-3,5-dicarboxylate (Cis-isomer) Cyclic->Product Stereoselective Reduction (NaBH4, EtOH)

Figure 1: Biomimetic synthesis of diethyl thiomorpholine-3,5-dicarboxylate via the lanthionine ketimine intermediate.

Experimental Protocols

Protocol A: Synthesis of Diethyl 2H-1,4-thiazine-3,5-dicarboxylate (Intermediate)

This step creates the unsaturated "ketimine" ring.

  • Reagents: L-Cysteine ethyl ester hydrochloride (10 mmol), Ethyl 3-bromopyruvate (10 mmol), Triethylamine (22 mmol), Dichloromethane (DCM, 50 mL).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Suspend L-cysteine ethyl ester HCl in DCM and cool to 0°C.

    • Add Et3N dropwise to liberate the free amine.

    • Add Ethyl 3-bromopyruvate dropwise over 15 minutes. The solution will darken.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1) should show consumption of cysteine.

  • Workup: Wash with water (2 x 20 mL), brine (1 x 20 mL). Dry organic phase over MgSO4.

  • Purification: Flash column chromatography (Silica gel). The product is unstable; proceed immediately to reduction.

Protocol B: Stereoselective Reduction to Thiomorpholine

This step installs the cis-stereochemistry.

  • Reagents: Crude Thiazine intermediate (from Protocol A), Sodium Borohydride (NaBH4, 1.5 eq), Ethanol (abs, 30 mL).

  • Procedure:

    • Dissolve the intermediate in absolute ethanol at 0°C.

    • Add NaBH4 portion-wise (gas evolution will occur).

    • Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

    • Quench: Carefully add saturated NH4Cl solution (10 mL).

    • Extraction: Evaporate EtOH in vacuo. Extract residue with EtOAc (3 x 30 mL).

  • Characterization (Expected Data):

    • 1H NMR (CDCl3): Look for the diagnostic methine protons at positions 3 and 5. In the cis-isomer (diequatorial esters), these protons are axial and appear as doublets of doublets (dd) around

      
       3.8–4.2 ppm with large coupling constants (
      
      
      
      Hz) due to coupling with the adjacent methylene protons.

Quantitative Data Summary

PropertyMorpholine-3,5-dicarboxylateThiomorpholine-3,5-dicarboxylateImpact
LogP (Calc) -0.850.25Improved lipid solubility for BBB penetration.
pKa (Conj. Acid) ~8.3~9.0Slightly more basic; better salt formation.
H-Bond Acceptors 2 (N, O)1 (N)Reduced polar surface area (PSA).
Metabolic Fate Ring opening / N-oxidationS-oxidation (Sulfoxide/Sulfone)"Soft spot" allows tunable clearance.

Conformational Equilibrium Diagram

The following diagram illustrates the thermodynamic preference for the cis-diequatorial conformer over the diaxial alternative.

Conformation CisEq Cis-Diequatorial (Global Minimum) Esters: Equatorial CisAx Cis-Diaxial (High Energy) Esters: Axial CisEq->CisAx Ring Flip (Unfavorable)

Figure 2: Conformational equilibrium of cis-3,5-disubstituted thiomorpholines. The diequatorial form is heavily favored due to the avoidance of 1,3-diaxial strain.

References

  • Lanthionine Ketimine Biology

    • Detection of 1,4-thiomorpholine-3,5-dicarboxylic acid in biological systems.
    • Source: [1]

  • SnAP Reagents (Modern Synthesis)

    • SnAP reagents for the transformation of aldehydes into substituted thiomorpholines.
    • Source: [Angewandte Chemie Int.[2] Ed. (PubMed)]([Link])

  • Stereoselective Synthesis

    • Synthesis of cis-3,5-disubstituted morpholines (Analogous chemistry).
    • Source:

  • Thiomorpholine Bioactivity

    • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[3]

    • Source: [3]

Sources

Foundational

The Emergence of a Scaffold: A Technical Guide to the Discovery and History of Thiomorpholine-3,4-dicarboxylates

For Researchers, Scientists, and Drug Development Professionals Abstract The thiomorpholine nucleus is a privileged scaffold in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine nucleus is a privileged scaffold in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of biologically active molecules.[1] Within this class, thiomorpholine-3,4-dicarboxylates have emerged as valuable constrained amino acid analogues, offering a unique conformational rigidity that is highly sought after in rational drug design. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiomorpholine-3,4-dicarboxylates. It will delve into the initial discovery of related thiomorpholine dicarboxylic acids, explore the logical synthetic pathways that led to the 3,4-disubstituted pattern, and detail key experimental protocols. Furthermore, this guide will illuminate the applications of these compounds in drug development, particularly as mimics of bioactive peptide conformations and as modulators of critical biological targets.

Introduction: The Significance of the Thiomorpholine Core

The six-membered saturated heterocycle 1-oxa-4-azacyclohexane, or morpholine, and its thio-analogue, thiomorpholine, are foundational structures in the design of therapeutic agents.[1] The replacement of the oxygen atom in morpholine with sulfur imparts distinct physicochemical properties, including increased lipophilicity and the potential for metabolic oxidation at the sulfur atom, which can be strategically exploited in drug design.[2] Thiomorpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including antitubercular, antiprotozoal, hypolipidemic, antimalarial, and antioxidant effects.[1] This versatility has cemented the thiomorpholine scaffold as a cornerstone in the development of novel therapeutics.

The Genesis of Discovery: Unraveling the Thiomorpholine Dicarboxylic Acid Family

The story of thiomorpholine-3,4-dicarboxylates begins not with their direct synthesis, but with the discovery of a closely related isomer in a biological context. In the mid-1980s, a team of Italian researchers including D. Cavallini, G. Ricci, and A.M. Caccuri made a significant finding while analyzing bovine brain extracts. Using gas-liquid chromatography and mass spectrometry, they identified a novel cyclic imino acid: 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA) .[3]

This discovery was pivotal as it represented only the second sulfur-containing cyclic amino acid to be found in mammalian brain tissue.[3] The researchers hypothesized that TMDA could be derived from the non-proteinogenic amino acid lanthionine.[3] Lanthionine, which contains a single sulfur atom bridging two alanine residues, is formed through the transulfuration of cysteine.[4]

Further investigations by this group led to the identification of a key enzyme in the biosynthetic pathway: a ketimine-reducing enzyme.[5] They proposed that ketimines, formed from the deamination of sulfur-containing amino acids like L-lanthionine, are reduced by this NAD(P)H-dependent reductase to yield cyclic imino acids, including 1,4-thiomorpholine-3,5-dicarboxylic acid.[5][6] This discovery of a naturally occurring thiomorpholine dicarboxylic acid and its biosynthetic pathway laid the conceptual groundwork for the synthetic exploration of other isomers, including the 3,4-dicarboxylates.

The Synthetic Quest: From Biological Precursors to Laboratory Synthesis

While the direct historical account of the very first synthesis of thiomorpholine-3,4-dicarboxylates is not prominently documented in initial surveys of the literature, a logical progression of synthetic strategies can be inferred from the knowledge of related compounds and the principles of organic chemistry. The synthesis of the thiomorpholine ring itself can be achieved through various routes, often involving the cyclization of precursors containing both a sulfur and a nitrogen nucleophile.[7][8]

A plausible and efficient synthetic approach to thiomorpholine-3,4-dicarboxylates involves the reaction of a cysteine ester with an α,β-unsaturated dicarboxylate. This strategy leverages the nucleophilic character of the thiol and amino groups of cysteine to form the heterocyclic ring.

Key Synthetic Strategy: Michael Addition and Subsequent Cyclization

The core of this synthetic approach is a tandem reaction sequence initiated by a Michael addition.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cysteine_ester Cysteine Ester michael_adduct Michael Adduct cysteine_ester->michael_adduct Michael Addition dicarboxylate α,β-Unsaturated Dicarboxylate dicarboxylate->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization product Thiomorpholine-3,4-dicarboxylate cyclized_intermediate->product Tautomerization/ Workup

Caption: A generalized workflow for the synthesis of thiomorpholine-3,4-dicarboxylates.

Detailed Experimental Protocol: Synthesis of Diethyl Thiomorpholine-3,4-dicarboxylate

This protocol provides a step-by-step methodology for a common synthesis of a thiomorpholine-3,4-dicarboxylate ester.

Materials:

  • L-Cysteine ethyl ester hydrochloride

  • Diethyl maleate

  • Triethylamine

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of L-cysteine ethyl ester hydrochloride (1 equivalent) in anhydrous ethanol, add triethylamine (2.2 equivalents) at 0 °C under a nitrogen atmosphere. Stir the mixture for 30 minutes.

  • Michael Addition: Add diethyl maleate (1 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diethyl thiomorpholine-3,4-dicarboxylate.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Diethyl thiomorpholine-3,4-dicarboxylateC10H17NO4S247.3160-80

Applications in Drug Discovery: Constrained Analogues for Enhanced Potency and Selectivity

The rigid structure of thiomorpholine-3,4-dicarboxylates makes them excellent candidates for use as constrained amino acid analogues in peptidomimetics. By incorporating this scaffold into a peptide sequence, the conformational flexibility of the peptide backbone is reduced, which can lead to increased potency, enhanced selectivity for a biological target, and improved metabolic stability.

Mimicking Bioactive Conformations

Many peptide-based drugs and signaling molecules adopt specific three-dimensional conformations to interact with their biological targets. The thiomorpholine-3,4-dicarboxylate scaffold can be used to lock a peptide into a desired bioactive conformation, thereby enhancing its affinity for the target receptor or enzyme.

Glutamate Receptor Antagonists

The structural similarity of thiomorpholine-3,4-dicarboxylates to glutamic acid has led to their investigation as potential modulators of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[9] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, making NMDA receptor antagonists a key area of drug discovery.[10][11] The constrained nature of the thiomorpholine ring system allows for the synthesis of glutamate analogues with specific spatial arrangements of the carboxylic acid groups, which can lead to selective antagonism of NMDA receptor subtypes.

G cluster_analogs Structural Analogy cluster_target Biological Target cluster_effect Pharmacological Effect glutamate Glutamic Acid nmda_receptor NMDA Receptor glutamate->nmda_receptor Agonist thiomorpholine Thiomorpholine-3,4- dicarboxylate thiomorpholine->nmda_receptor Antagonist antagonism Antagonism nmda_receptor->antagonism

Caption: The role of thiomorpholine-3,4-dicarboxylates as constrained glutamate analogues and NMDA receptor antagonists.

Conclusion

The journey of thiomorpholine-3,4-dicarboxylates, from the discovery of a related natural product to their synthesis and application as sophisticated tools in drug design, highlights a fascinating interplay between natural product chemistry and synthetic innovation. As constrained amino acid analogues, they offer a powerful strategy for the development of potent and selective therapeutics. The continued exploration of their synthesis and biological activity will undoubtedly lead to the discovery of new drug candidates for a range of diseases.

References

  • Asirvatham, S.; Thakor, E.; Jain, H. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. J. Chem. Rev.2021, 3, 247–272.
  • Steiner, A.; Nelson, R. C.; Dallinger, D.; Kappe, C. O. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ChemRxiv2022 . [Link]

  • Cavallini, D.; Matarese, R. M.; Pecci, L.; Ricci, G. 1,4-Thiomorpholine-3,5-dicarboxylic acid, a novel cyclic imino acid detected in bovine brain. FEBS Lett.1985 , 192(2), 237-240. [Link]

  • Fontana, M.; Ricci, G.; Solinas, S. P.; Antonucci, A.; Serao, I.; Duprè, S.; Cavallini, D. [35S]Lanthionine ketimine binding to bovine brain membranes. Biochem. Biophys. Res. Commun.1990 , 171(1), 480-486. [Link]

  • Organic Chemistry Portal. Thiomorpholine synthesis. [Link]

  • Onrust, R.; Sarris, A. J.; Oscarson, S. Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors. Future Med. Chem.2020 , 12(22), 2045-2066. [Link]

  • Wikipedia. Thiomorpholine-carboxylate dehydrogenase. [Link]

  • Eldefrawi, A. T.; Eldefrawi, M. E.; Konno, K.; Mansour, N. A.; Nakanishi, K.; Oltz, E.; Usherwood, P. N. Structure and synthesis of a potent glutamate receptor antagonist in wasp venom. Proc. Natl. Acad. Sci. U. S. A.1988 , 85(13), 4910-4913. [Link]

  • Zielińska, J.; Gornowicz, A.; Bosiacki, M.; Bielawska, K. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules2020 , 25(15), 3423. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. 2021 , 3(4), 247-272. [Link]

  • ResearchGate. Synthetic approaches to bioactive thioamides. [Link]

  • Nardini, M.; Ricci, G.; Caccuri, A. M.; Solinas, S. P.; Vesci, L.; Cavallini, D. Purification and characterization of a ketimine-reducing enzyme. Eur. J. Biochem.1988 , 173(3), 689-694. [Link]

  • National Center for Biotechnology Information. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]

  • Conti, P.; De Amici, M.; De Micheli, C.; Tafi, A.; Corelli, F. Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues. Bioorg. Med. Chem.2003 , 11(23), 4897-4906. [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • My Goldschmidt. Early incorporation of sulfur-containing amino acids into the genetic code. [Link]

  • Nardini, M.; Ricci, G.; Vesci, L.; Pecci, L.; Cavallini, D. Bovine brain ketimine reductase. Biochim. Biophys. Acta1988 , 957(2), 286-292. [Link]

  • ORBi. Synthesis and biological studies of lanthionine derivatives. [Link]

  • Brosnan, J. T.; Brosnan, M. E. The sulfur-containing amino acids: an overview. J. Nutr.2006 , 136(6 Suppl), 1636S-1640S. [Link]

  • Chang, L. C.; Raty, J. K.; Chen, P. H.; Lai, C. C.; Wu, C. C.; Chen, T. L. Ketamine reduces nitric oxide biosynthesis in human umbilical vein endothelial cells by down-regulating endothelial nitric oxide synthase expression and intracellular calcium levels. Crit. Care Med.2005 , 33(5), 1044-1049. [Link]

  • Bigge, C. F.; Johnson, G.; Ortwine, D. F.; Drummond, J. T.; Retz, D. M.; Brahce, L. J.; Coughenour, L. L.; Marcoux, F. W.; Probert, A. W. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. J. Med. Chem.1992 , 35(8), 1371-1384. [Link]

  • ResearchGate. Ketamine Prevents Inflammation-Induced Reduction of Human Hippocampal Neurogenesis via Inhibiting the Production of Neurotoxic Metabolites of the Kynurenine Pathway. [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • My Goldschmidt. Early incorporation of sulfur-containing amino acids into the genetic code. [Link]

  • Conti, P.; Pinto, A.; Tamborini, L.; Nielsen, B.; Madsen, U.; Frydenvang, K.; Colombo, A.; De Micheli, C. Synthesis and pharmacological evaluation of novel conformationally constrained homologues of glutamic acid. Eur. J. Med. Chem.2007 , 42(8), 1059-1068. [Link]

  • Taylor & Francis Online. NMDA receptor antagonists – Knowledge and References. [Link]

  • ResearchGate. Structures of sulfur-containing amino acids: methionine, cysteine and taurine. [Link]

  • van der Donk, W. A. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Acc. Chem. Res.2015 , 48(7), 1957-1967. [Link]

  • Aćimović, J.; Mandić, D.; Savić, D.; Cvetković, D.; Gojgić-Cvijović, G.; Mandić, L. Sulphur-containing Amino Acids: Protective Role Against Free Radicals and Heavy Metals. Curr. Med. Chem.2018 , 25(1), 104-118. [Link]

  • Nimni, M. E.; Han, B.; Cordoba, F. Sulfur containing amino acids and human disease. Amino Acids2007 , 32(2), 157-168. [Link]

  • Scilit. 1,4‐Thiomorpholine‐3,5‐dicarboxylic acid, a novel cyclic imino acid detected in bovine brain. [Link]

Sources

Exploratory

Thiomorpholine Scaffolds: Strategic Bioisosterism &amp; Synthetic Utility

The following technical guide is structured to provide actionable intelligence on thiomorpholine scaffolds, moving from fundamental physicochemical properties to advanced synthetic applications and clinical case studies....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable intelligence on thiomorpholine scaffolds, moving from fundamental physicochemical properties to advanced synthetic applications and clinical case studies.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Sulfur Advantage

In the optimization of lead compounds, the morpholine ring is a privileged scaffold, often employed to improve solubility and metabolic stability. However, when morpholine-containing leads suffer from poor membrane permeability or rapid clearance, the thiomorpholine bioisostere offers a critical rescue strategy. By replacing the ether oxygen with sulfur, medicinal chemists can modulate lipophilicity (


), alter metabolic soft spots (via S-oxidation), and modify the electronic profile of the nitrogen center without disrupting the core binding geometry.

This guide details the strategic deployment of thiomorpholine scaffolds, using the clinical candidate Sutezolid as a primary case study to demonstrate superior pharmacokinetics over its morpholine predecessor, Linezolid.

Physicochemical Profile & Bioisosterism

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) is not merely a steric change; it fundamentally alters the physicochemical landscape of the molecule.

Comparative Properties
PropertyMorpholineThiomorpholineImpact on Drug Design
LogP (Lipophilicity) ~ -0.86~ 0.2 – 0.4Increased Permeability: Thiomorpholine is significantly more lipophilic, enhancing passive diffusion across the blood-brain barrier (BBB) or bacterial cell walls.
pKa (Basicity) ~ 8.36~ 9.0Solubility Modulation: The lower electronegativity of sulfur (vs. oxygen) renders the nitrogen lone pair slightly more available, often increasing basicity and altering salt formation properties.
H-Bonding Acceptor (O)Weak Acceptor (S)Binding Affinity: Loss of a strong H-bond acceptor can be detrimental unless the oxygen was interacting with water (desolvation penalty). Sulfur forms weaker H-bonds but stronger van der Waals interactions.
Metabolic Liability N-Oxidation, Ring OpeningS-Oxidation Tunable Polarity: Sulfur is rapidly oxidized to sulfoxide (

) and sulfone (

), creating polar metabolites that may retain activity (active metabolites).
Conformational Landscape

Unlike the relatively rigid chair conformation of morpholine, thiomorpholine exhibits a more flexible ring puckering due to the longer C-S bond lengths (1.82 Å vs 1.43 Å for C-O). This flexibility can allow for "induced fit" binding in sterically constricted pockets.

G cluster_0 Bioisosteric Replacement cluster_1 Metabolic Tuning (S-Oxidation) Morph Morpholine (Hydrophilic, H-Bond Acceptor) Thio Thiomorpholine (Lipophilic, Metabolic Soft Spot) Morph->Thio O → S Substitution (+1.0 LogP) Sulfoxide Sulfoxide (S=O) (Chiral, Polar) Thio->Sulfoxide CYP3A4 / FMO Sulfone Sulfone (O=S=O) (Highly Polar, Stable) Sulfoxide->Sulfone Oxidation

Figure 1: Bioisosteric logic flow. Replacing morpholine with thiomorpholine increases lipophilicity, while subsequent metabolic S-oxidation allows for the in vivo generation of polar, often active, metabolites.

Case Study: Sutezolid vs. Linezolid

The development of Sutezolid (PNU-100480) represents the definitive example of thiomorpholine utility. As an analog of the blockbuster antibiotic Linezolid , Sutezolid addresses the need for improved potency against multidrug-resistant tuberculosis (MDR-TB).

The "Magic Sulfur" Effect
  • Potency: Sutezolid displays MIC values 3–8 fold lower than Linezolid against intracellular M. tuberculosis and M. avium.[1]

  • Pharmacokinetics: The thiomorpholine core confers a higher steady-state AUC (approx. 3x that of Linezolid), allowing for more sustained bacterial killing.[2]

  • Active Metabolites: Unlike Linezolid, Sutezolid is metabolized to a sulfoxide (U-101603).[2] Crucially, this metabolite is less active against replicating bacteria but more active against non-replicating (dormant) persisters, a key factor in shortening TB treatment duration.

Structural Comparison

Sutezolid Linezolid Linezolid Morpholine Core LogP: ~0.55 MIC90 (TB): ~1.0 µg/mL Sutezolid Sutezolid Thiomorpholine Core LogP: ~1.2 MIC90 (TB): ~0.25 µg/mL Linezolid->Sutezolid Bioisosteric Replacement (O -> S) Metabolite Metabolite U-101603 Sulfoxide (S=O) Target: Dormant Persisters Sutezolid->Metabolite CYP3A4 / FMO S-Oxidation

Figure 2: Comparative profile of Linezolid and Sutezolid.[2][3][4] The thiomorpholine substitution enhances lipophilicity and potency, while metabolic oxidation creates a dual-active system targeting both replicating and dormant bacteria.

Synthetic Methodologies

Synthesizing the thiomorpholine core has historically been more expensive than morpholine due to the cost of sulfur precursors. However, modern flow chemistry and cyclization protocols have streamlined access.

Route A: The "Photochemical Flow" Protocol (Modern)

A high-efficiency route utilizing continuous flow chemistry to generate the scaffold from low-cost precursors (Cysteamine + Vinyl Chloride).

  • Thiol-Ene Reaction: Cysteamine HCl reacts with vinyl chloride under UV irradiation (365 nm) to form the "half-mustard" intermediate.

  • Cyclization: Base-mediated intramolecular cyclization yields the thiomorpholine ring.[5]

Route B: The Thiodiglycol Cyclization (Classic)

The standard laboratory method for generating N-substituted thiomorpholines.

  • Reagents: Thiodiglycol (Bis(2-hydroxyethyl)sulfide) + Primary Amine.

  • Conditions: High temperature (

    
    C) or acid catalysis.
    
  • Limitation: Can suffer from polymerization side reactions; often requires sealed tube conditions.

Synthesis cluster_flow Route A: Continuous Flow (High Efficiency) Precursors Cysteamine HCl + Vinyl Chloride Inter Half-Mustard Intermediate Precursors->Inter hv (365 nm) Flow Reactor Product Thiomorpholine Inter->Product NaOH Cyclization

Figure 3: Modern synthetic workflow utilizing photochemical flow chemistry to access the thiomorpholine core efficiently, avoiding expensive starting materials.

Experimental Protocols

Protocol: Synthesis of N-Aryl Thiomorpholine (Sutezolid Precursor)

Objective: To install the thiomorpholine ring onto a fluoronitrobenzene core via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 eq)

  • Thiomorpholine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-difluoronitrobenzene (1.0 g) in anhydrous ACN (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to

    
    C in an ice bath. Add DIPEA dropwise, followed by the slow addition of thiomorpholine.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat to reflux (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.
    
  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate (50 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude yellow solid via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
  • Yield: Expect 85–95% yield of the yellow crystalline solid (3-fluoro-4-thiomorpholinonitrobenzene).

Protocol: Microsomal Metabolic Stability (S-Oxidation Assay)

Objective: To quantify the intrinsic clearance and identify the formation of sulfoxide/sulfone metabolites.

Materials:

  • Liver Microsomes (Human/Mouse, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    )
    
  • Test Compound (Thiomorpholine derivative)[2][6]

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1 µM). Equilibrate at

    
    C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Monitor parent depletion (Intrinsic Clearance,

    
    ) and the appearance of peaks +16 Da (Sulfoxide) and +32 Da (Sulfone).
    

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021. Link

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Arch. Pharm. (Weinheim), 2015.[7] Link

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. ChemRxiv, 2022. Link

  • Comparison of oxazolidinones' exposure-response for the treatment of tuberculosis (Sutezolid vs Linezolid). PAGE Meeting, 2024. Link

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum. FEMS Microbiology Letters, 1999. Link

  • New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? Pharmaceuticals, 2024. Link

Sources

Foundational

The Thiomorpholine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The thiomorpholine heterocyclic ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstratin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine heterocyclic ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides a comprehensive analysis of the pharmacological relevance of thiomorpholine derivatives, moving beyond a mere cataloging of their activities to delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the practical synthetic and analytical methodologies that underpin their development. We will explore the critical role of the thiomorpholine moiety in the design of novel therapeutics for oncology, infectious diseases, and metabolic disorders, offering field-proven insights and detailed protocols to empower researchers in their quest for next-generation pharmaceuticals.

Introduction: The Thiomorpholine Core - Structural Features and Physicochemical Properties

Thiomorpholine, a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, represents a unique structural motif in drug design.[1] The presence of the sulfur atom, in place of the oxygen in its morpholine analog, imparts distinct physicochemical properties that medicinal chemists can strategically exploit. These include increased lipophilicity, which can enhance membrane permeability and oral bioavailability, and the potential for the sulfur atom to engage in specific interactions with biological targets.[2] Furthermore, the sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone, providing additional avenues for modulating the compound's electronic and steric properties, as well as its metabolic stability.[2]

This guide will navigate the diverse pharmacological landscape of thiomorpholine derivatives, with a focus on their applications in key therapeutic areas. We will dissect the molecular rationale behind their efficacy and provide the technical details necessary to advance their development from the bench to potential clinical candidates.

Anticancer Applications: Targeting Key Oncogenic Pathways

The thiomorpholine scaffold has been successfully incorporated into a multitude of anticancer agents, demonstrating its utility in targeting fundamental pathways that drive tumorigenesis.[1][3]

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Thiomorpholine-containing molecules have shown significant promise as inhibitors of this pathway, particularly as PI3K inhibitors.

One of the key interactions driving the binding of many morpholine-containing PI3K inhibitors is a hydrogen bond between the morpholine oxygen and the backbone NH of Valine 851 in the kinase hinge region. The strategic replacement of the morpholine with a thiomorpholine moiety can modulate this interaction and influence selectivity and potency across the different PI3K isoforms (α, β, γ, δ).[5]

Mechanism of Action: PI3K Inhibition

Thiomorpholine-based PI3K inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade of PIP3 production leads to the downstream inhibition of Akt and mTOR, ultimately resulting in the induction of apoptosis and the suppression of tumor growth.[6][7]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiomorpholine_Inhibitor Thiomorpholine Derivative Thiomorpholine_Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies on thiomorpholine-containing PI3K inhibitors have revealed several key features for optimizing potency and selectivity:

  • Substitution on the Thiomorpholine Ring: The substitution pattern on the thiomorpholine ring itself can significantly impact activity. For instance, the introduction of small alkyl groups can enhance lipophilicity and cell permeability.

  • The Nature of the Linker: The linker connecting the thiomorpholine moiety to the core scaffold plays a crucial role in orienting the molecule within the ATP-binding pocket.

  • Core Scaffold Modifications: Variations in the core heterocyclic system (e.g., quinazoline, pyrimidine) allow for fine-tuning of the overall physicochemical properties and target engagement.[7]

Compound IDCore ScaffoldR1R2PI3Kα IC50 (nM)[5]Cell LineAntiproliferative IC50 (µM)[1]
1a TriazineHH150HepG219.95
1b TriazineMeH105MCF-77.08
1c TriazineHOMe350A549-

Table 1: Representative thiomorpholine-based PI3K inhibitors and their biological activities.

Experimental Protocol: Synthesis of a Thiomorpholine-Substituted Triazine Core

This protocol describes a general method for the synthesis of a key intermediate in the development of thiomorpholine-based PI3K inhibitors.[5]

  • Step 1: Synthesis of 2,4-dichloro-6-(thiomorpholino)-1,3,5-triazine:

    • To a solution of 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous acetone at 0 °C, add a solution of thiomorpholine (1.05 eq) and sodium carbonate (2.2 eq) in water dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Suzuki Coupling with a Heteroaryl Boronic Ester:

    • To a solution of the product from Step 1 (1.0 eq) and the desired heteroaryl boronic ester (1.2 eq) in a mixture of toluene and ethanol, add a solution of sodium carbonate (2.0 eq) in water.

    • Degas the mixture with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Antimicrobial Applications: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens represents a significant global health threat. Thiomorpholine derivatives have shown considerable promise as a novel class of antimicrobial agents, with activity against a range of bacteria and fungi.[1][7]

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious disease worldwide. Several studies have highlighted the potential of thiomorpholine-containing compounds as potent antitubercular agents.[6]

Mechanism of Action

While the exact mechanisms of action for many antitubercular thiomorpholine derivatives are still under investigation, some have been shown to target essential mycobacterial enzymes. For instance, some derivatives are thought to inhibit enzymes involved in cell wall biosynthesis or energy metabolism.[8]

Structure-Activity Relationship (SAR) Insights

Key SAR findings for antitubercular thiomorpholine derivatives include:

  • Lipophilicity: A general trend of increased potency with higher lipophilicity has been observed, suggesting the importance of cell wall penetration.[3]

  • Substitution on Aromatic Rings: The nature and position of substituents on aromatic rings appended to the thiomorpholine scaffold significantly influence antimycobacterial activity.[6] For example, electron-withdrawing groups can enhance potency.

Compound IDCore ScaffoldR-groupMIC (µg/mL) vs. M. tuberculosis H37Rv[6]
2a Dihydroquinoline4-Fluorophenyl1.56
2b Dihydroquinoline4-Chlorophenyl1.56
2c Dihydroquinoline2,4-Dichlorophenyl3.12

Table 2: Antitubercular activity of selected thiomorpholine-coupled dihydroquinolines.

Experimental Protocol: Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[5]

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include appropriate controls (no drug, and a standard antitubercular drug like isoniazid).

  • Incubate the plates at 37 °C for 5-7 days.

  • Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change from blue to pink.

MABA_workflow Start Start Serial_Dilution Prepare Serial Dilutions of Test Compounds Start->Serial_Dilution Inoculation Inoculate with M. tuberculosis Serial_Dilution->Inoculation Incubation1 Incubate at 37°C (5-7 days) Inoculation->Incubation1 Add_Alamar_Blue Add Alamar Blue Incubation1->Add_Alamar_Blue Incubation2 Incubate at 37°C (24 hours) Add_Alamar_Blue->Incubation2 Read_Results Read Results (Color Change) Incubation2->Read_Results End Determine MIC Read_Results->End

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Antifungal Activity

Thiomorpholine derivatives have also demonstrated promising antifungal activity, particularly against pathogenic yeasts and molds.[2][9] The antifungal drug amorolfine, a morpholine derivative, serves as a precedent for the potential of this class of heterocycles in antifungal drug discovery.[4]

Metabolic and Other Therapeutic Applications

Beyond oncology and infectious diseases, the thiomorpholine scaffold has found applications in the treatment of metabolic disorders and other conditions.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is an established therapeutic strategy for type 2 diabetes. Thiomorpholine-based compounds have been developed as potent and selective DPP-IV inhibitors.[1]

Hypolipidemic and Antioxidant Activity

Certain thiomorpholine derivatives have been shown to possess both hypolipidemic and antioxidant properties, suggesting their potential in the management of cardiovascular diseases.[8] The proposed mechanism involves the inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis, and the scavenging of reactive oxygen species.[10]

Conclusion and Future Perspectives

The thiomorpholine scaffold has unequivocally established itself as a versatile and valuable building block in the design of novel therapeutic agents. Its unique physicochemical properties and synthetic tractability have enabled the development of potent and selective modulators of a wide range of biological targets. The continued exploration of the chemical space around the thiomorpholine core, coupled with a deeper understanding of its interactions with biological systems, holds immense promise for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and beyond. As our understanding of disease biology continues to evolve, the "privileged" thiomorpholine scaffold is poised to play an even more significant role in the future of drug discovery.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Tooulia, E. M., Theodosis-Nobelos, P., & Kourounakis, A. P. (2015). Thiomorpholine derivatives with hypolipidemic and antioxidant activity. Archiv der Pharmazie, 348(9), 628–636. [Link]

  • Biava, M., et al. (2006). 1,5-Diaryl-1H-pyrrole-3-carboxamides and -esters as antimycobacterial agents. Synthesis, biological evaluation, and structure-activity relationship. Bioorganic & Medicinal Chemistry, 14(12), 4213-4223. [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 346-356. [Link]

  • Haydl, A. M., et al. (2020). Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases, 6(7), 1766–1781. [Link]

  • Hayat, F., et al. (2016). Morpholine as a versatile and privileged scaffold in drug discovery. RSC Advances, 6(106), 103837-103861. [Link]

  • Polak, A., & Scholer, H. J. (1990). In vitro antifungal activity of amorolfine, a new morpholine antimycotic agent. Kansenshogaku zasshi. The Journal of the Japanese Association for Infectious Diseases, 64(10), 1271-1280. [Link]

  • Srinivasan, B., et al. (2014). Synthesis and PI3 kinase inhibition activity of some novel trisubstituted morpholinopyrimidines. Molecules, 19(12), 20494-20509. [Link]

  • Abdel-Aziz, A. A. M., et al. (2019). Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. Bioorganic & Medicinal Chemistry, 27(19), 115049. [Link]

  • Koci, J., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1838. [Link]

  • Frapwell, A. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]

  • de Oliveira, C. B., et al. (2015). Antifungal activity of topical microemulsion containing a thiophene derivative. Brazilian Journal of Pharmaceutical Sciences, 51(2), 373-380. [Link]

Sources

Exploratory

4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate safety and handling

This guide serves as an advanced technical reference for the safe handling, storage, and experimental manipulation of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate . It is designed for medicinal chemists and proc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the safe handling, storage, and experimental manipulation of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate . It is designed for medicinal chemists and process scientists utilizing this scaffold in drug discovery, particularly for peptidomimetic and heterocyclic library synthesis.[1]

Executive Technical Summary
  • Compound Name: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

  • Core Scaffold: Thiomorpholine (tetrahydro-1,4-thiazine)

  • Functional Groups: N-Boc carbamate (Acid-labile), Ethyl ester (Base-labile), Thioether (Redox-sensitive).[1]

  • Primary Application: A versatile orthogonal building block for synthesizing bioactive heterocycles.[1] The thiomorpholine ring is a bioisostere of morpholine and piperazine, offering unique lipophilicity (LogP) modulation and metabolic stability profiles in drug candidates.[1]

Physicochemical Profile & Stability

This compound exhibits specific stability challenges driven by the sulfur atom and the orthogonal protecting groups.[1]

PropertySpecification / Behavior
Physical State Viscous oil or low-melting solid (racemic); Crystalline solid (enantiopure).[1]
Solubility Soluble in DCM, EtOAc, THF, MeOH.[1] Insoluble in water.[1]
Redox Stability High Risk: The thioether sulfur is prone to oxidation by atmospheric oxygen to sulfoxides (

) and sulfones (

) upon prolonged exposure.[1]
Acid Stability Low: The N-Boc group cleaves rapidly in TFA or HCl/Dioxane (gas evolution risk).[1]
Base Stability Moderate: The ethyl ester requires strong base (LiOH/NaOH) for hydrolysis; the N-Boc group is stable to basic hydrolysis.[1]
Comprehensive Safety Assessment (SAR-Based)

As a specialized research intermediate, specific toxicological data may be limited.[1] The following safety profile is derived from Structure-Activity Relationships (SAR) of thiomorpholine and N-Boc amino acid esters.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][2][3][5]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2][3][4][5]

  • Sensitization: Thiomorpholine derivatives carry a potential risk of skin sensitization due to the sulfur moiety.[1]

Engineering Controls
  • Fume Hood: Mandatory. All handling must occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[1]

  • Inert Atmosphere: Weighing and transfer should ideally be conducted under Nitrogen or Argon to preserve chemical integrity (prevent S-oxidation).[1]

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (0.11 mm minimum) is sufficient for incidental contact.[1] Double-gloving is recommended during deprotection steps involving TFA.[1]

  • Eye Protection: Chemical safety goggles.[1]

  • Respiratory: If handling large quantities outside a hood (not recommended), use a NIOSH-approved respirator with organic vapor/acid gas cartridges.[1]

Handling & Storage: The "Inert Chain of Custody"

The primary cause of batch failure for this compound is sulfur oxidation .[1] The following workflow ensures long-term stability.

StorageWorkflow Receipt Receipt of Material QC QC Check (1H NMR for Sulfoxide) Receipt->QC Verify Purity Pkg Repackaging (Septum Vials / Argon) QC->Pkg If Pure Store Storage (2-8°C, Dark) Pkg->Store Inert Gas Use Experimental Use (Warm to RT before opening) Store->Use Prevent Condensation Use->Pkg Purge & Reseal

Figure 1: Inert Chain of Custody for preventing thioether oxidation.

Storage Protocol:

  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Light: Protect from light (amber vials) to inhibit photo-oxidation.[1]

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can accelerate hydrolysis or oxidation.[1]

Technical Workflow: Orthogonal Deprotection

This molecule is designed for orthogonal deprotection , allowing selective modification of either the amine or the carboxylic acid.[1]

Pathway A: Selective N-Boc Deprotection (Amine Release)
  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Mechanism: Acidolytic cleavage releasing isobutylene gas and CO₂.[1]

  • Safety Critical:

    • Gas Evolution: The reaction generates gas.[1] Do not seal the vessel tightly.

    • Scavengers: If the thiomorpholine ring is sensitive to alkylation (by tert-butyl cations), add a scavenger like triethylsilane (TES) or thioanisole to the TFA mixture.[1]

    • S-Oxidation Risk: Avoid using oxidizing acids (e.g., HNO₃) or allowing the reaction to stand in air for days.[1]

Pathway B: Selective Ester Hydrolysis (Acid Release) [1]
  • Reagent: LiOH (2-3 eq) in THF/Water (3:1).

  • Mechanism: Saponification.[1]

  • Safety Critical:

    • Racemization: If using the chiral enantiomer, keep the temperature at 0°C to prevent epimerization at the C3 chiral center.[1]

    • Acidification: When quenching with HCl to isolate the free acid, ensure pH does not drop below 2-3 for prolonged periods to avoid partial Boc loss.[1]

Deprotection Start 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate AcidPath Acidic Conditions (TFA or HCl) Start->AcidPath Pathway A BasePath Basic Conditions (LiOH/THF/H2O) Start->BasePath Pathway B ProdAmine Product A: Ethyl thiomorpholine-3-carboxylate (Free Amine) AcidPath->ProdAmine Cleaves Boc Releases Isobutylene ProdAcid Product B: 4-Boc-thiomorpholine-3-carboxylic acid (Free Acid) BasePath->ProdAcid Hydrolyzes Ester Retains Boc

Figure 2: Orthogonal deprotection logic for library synthesis.

Emergency Procedures
ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[4] Remove contaminated clothing.[1][4][6]
Eye Contact Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[1][2][4][6] Seek medical attention.
Inhalation Move to fresh air.[1][2][4][6] If breathing is difficult, administer oxygen (trained personnel only).[1]
Spill Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials (sawdust).[1] Clean surface with a dilute bleach solution to neutralize sulfur odors.[1]
References
  • PubChem. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (Analogous Structure Safety Data). National Library of Medicine.[1] Available at: [Link][1][5]

  • Tooulia, K. et al. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1] Journal of Chemical Reviews.[1] Available at: [Link][1]

Sources

Foundational

Dabrafenib (CAS 859833-24-2): A Comprehensive Technical Guide for the Research Professional

This guide provides an in-depth technical overview of Dabrafenib (CAS 859833-24-2), a potent and selective inhibitor of RAF kinases, for researchers, scientists, and drug development professionals. Beyond a standard safe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Dabrafenib (CAS 859833-24-2), a potent and selective inhibitor of RAF kinases, for researchers, scientists, and drug development professionals. Beyond a standard safety data sheet, this document synthesizes critical safety information with mechanistic insights and validated experimental protocols to empower informed and effective laboratory use.

Section 1: Compound Identification and Physicochemical Properties

Dabrafenib, also known by its development code GSK2118436, is a targeted anti-cancer agent. Its primary identity and key properties are summarized below.

PropertyValueSource
CAS Number 1195765-45-7[1]
Synonyms GSK2118436, N-[3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide[1]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[2]
Molecular Weight 519.57 g/mol (Free Base)[3]
Solubility Soluble in DMSO (up to 257.5 mg/mL), Ethanol (1 mg/mL with warming)[4]
Appearance Solid powder

Note: Dabrafenib is often supplied as a mesylate salt (CAS: 1195768-06-9), which has a molecular weight of 615.68 g/mol .[5]

Section 2: Core Directive on Safety: Hazard Identification and Handling

Dabrafenib is a potent bioactive compound that requires careful handling. The following information is synthesized from multiple safety data sheets to provide a comprehensive overview of its hazards.

GHS Hazard Classification

Dabrafenib is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Reproductive Toxicity, Category 2 (H361): Suspected of damaging fertility or the unborn child.[1][6]

  • Specific Target Organ Toxicity (Repeated Exposure), Category 2 (H373): May cause damage to the heart through prolonged or repeated exposure.[1]

  • Acute Aquatic Toxicity, Category 1 (H400): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity, Category 2 (H411): Toxic to aquatic life with long-lasting effects.[1]

  • Acute Toxicity (Oral, Dermal, Inhalation), Category 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[3]

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[3]

Laboratory Handling and Personal Protective Equipment (PPE)

The causality behind these stringent handling protocols is the compound's high potency and potential for reproductive harm. Adherence is non-negotiable for ensuring personnel safety.

  • Engineering Controls: All work involving solid Dabrafenib or concentrated stock solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves must be inspected before use and changed immediately if contaminated.[2]

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

    • Lab Coat: A lab coat must be worn to prevent skin contact.

    • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator is required.

Storage and Disposal
  • Storage: Store Dabrafenib in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, follow the supplier's specific recommendations, which may include refrigeration (2°C to 8°C) or storage at controlled room temperature (20°C to 25°C).[8]

  • Disposal: Dabrafenib is considered hazardous waste. Dispose of the compound and any contaminated materials (e.g., pipette tips, tubes, gloves) through a licensed hazardous material disposal company. Do not discharge into drains or the environment.[2][9] This is critical due to its high aquatic toxicity.[1]

Section 3: Scientific Rationale and Mechanism of Action

Dabrafenib is a highly selective, ATP-competitive inhibitor of the RAF family of serine/threonine kinases. Its therapeutic and research applications are grounded in its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, regulating critical cellular processes like proliferation, differentiation, and survival. The core of this pathway is a three-tiered kinase cascade: RAF → MEK → ERK.

The Role of BRAF Mutations

In many cancers, particularly melanoma, mutations in the BRAF gene lead to constitutive activation of the BRAF protein kinase. The most common mutation, V600E, locks the kinase in an active conformation, leading to uncontrolled downstream signaling through MEK and ERK, which drives unchecked cell proliferation.

Dabrafenib's Inhibitory Action

Dabrafenib specifically targets and inhibits the mutated BRAF V600 protein. By binding to the ATP-binding site of active BRAF V600E, it prevents the phosphorylation and activation of its downstream target, MEK. This leads to a shutdown of the aberrant signaling cascade, resulting in G1 cell cycle arrest and apoptosis in BRAF-mutant cells.

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_cell Cell Interior Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Drives Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibits MTT_Workflow A 1. Cell Seeding Seed BRAF V600E mutant cells (e.g., HT-29) in 96-well plates. Incubate 24h. B 2. Drug Treatment Treat cells with a serial dilution of Dabrafenib (e.g., 0.1 nM to 10 µM). Include DMSO-only vehicle control. A->B C 3. Incubation Incubate for 72 hours to allow for drug effect on proliferation. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 4 hours. C->D E 5. Solubilization Remove media, add DMSO to dissolve formazan crystals. Shake for 10 min. D->E F 6. Absorbance Reading Read absorbance at 490-570 nm using a plate reader. E->F G 7. Data Analysis Normalize data to vehicle control. Calculate IC₅₀ using non-linear regression. F->G

Workflow for determining the IC₅₀ of Dabrafenib using an MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed BRAF V600E mutant cells (e.g., HT-29, A375) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. [10]Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Preparation: Prepare a 2X serial dilution of Dabrafenib in culture medium, starting from a top concentration of 20 µM. Also, prepare a 2X vehicle control (containing the same final percentage of DMSO as the highest drug concentration).

  • Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X drug dilutions or the vehicle control. This results in a 1X final concentration.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. [11] * Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. [11] * Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of blank wells (medium only).

    • Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.

    • Plot the normalized viability against the log of the Dabrafenib concentration and fit the data using a non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value. [10][12]

Protocol: Western Blot for p-ERK Inhibition

Causality: A Western blot for phosphorylated ERK (p-ERK) provides direct molecular evidence that Dabrafenib is inhibiting its target pathway. A decrease in the p-ERK signal relative to total ERK confirms on-target activity.

  • Objective: To assess the inhibition of ERK phosphorylation in BRAF V600E mutant cells following Dabrafenib treatment.

  • Procedure:

    • Cell Culture and Treatment: Seed BRAF V600E mutant cells in 6-well plates and grow to 70-80% confluency. Treat cells with Dabrafenib (e.g., at its IC₅₀ concentration) or DMSO (vehicle control) for 24 hours.

    • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% polyacrylamide gel and perform electrophoresis.

    • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK. A loading control antibody (e.g., Actin or GAPDH) must also be used.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities. A successful experiment will show a significant decrease in the p-ERK/total ERK ratio in the Dabrafenib-treated sample compared to the vehicle control, while the loading control remains constant.

References

  • Stanford University. Common Reproductive Chemical Hazards. Available at: [Link]

  • Creative Bioarray. (2022-09-08). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Cleanchem Laboratories LLP. (2018-02-15). MATERIAL SAFETY DATA SHEETS DABRAFENIB. Available at: [Link]

  • Oztekin, E., et al. (2024). Characterization of dabrafenib-induced drug insensitivity via cellular barcoding and collateral sensitivity to second-line therapeutics. Scientific Reports, 14(1), 213. Available at: [Link]

  • U.S. Food and Drug Administration. (2013-05-28). NDA 202806Orig1s000 Review. Available at: [Link]

  • Carlino, M. S., et al. (2014). Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma. Molecular oncology, 8(3), 544-554. Available at: [Link]

  • Atay, O., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 23(19), 11689. Available at: [Link]

  • Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research. Available at: [Link]

  • Johnson, D. B., et al. (2014). Drug Monographs: Dabrafenib and Trametinib. Hospital Pharmacy, 49(11), 1033-1040. Available at: [Link]

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Exploratory

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Thiomorpholine Compounds

Introduction: The Thiomorpholine Scaffold - A Moiety of Growing Significance in Medicinal Chemistry The thiomorpholine ring, a saturated six-membered heterocycle containing both nitrogen and sulfur atoms, has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiomorpholine Scaffold - A Moiety of Growing Significance in Medicinal Chemistry

The thiomorpholine ring, a saturated six-membered heterocycle containing both nitrogen and sulfur atoms, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its unique three-dimensional structure and the potential for diverse substitutions on both the nitrogen and carbon atoms provide a rich chemical space for the development of novel therapeutic agents.[3] The presence of the sulfur atom, in particular, offers opportunities for modulating physicochemical properties such as lipophilicity and metabolic stability, making thiomorpholine and its derivatives attractive candidates for a wide range of biological targets.[4]

This guide provides an in-depth technical overview of the preliminary biological screening of novel thiomorpholine compounds. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and instead offer a strategic framework for designing and executing a robust and efficient screening cascade. We will delve into the causality behind experimental choices, the importance of self-validating systems, and the critical interpretation of screening data to identify promising lead compounds for further development.

Establishing the Screening Cascade: A Strategic Approach

A well-designed screening cascade is fundamental to the efficient evaluation of a library of thiomorpholine compounds. The goal is to progressively filter compounds through a series of assays of increasing complexity and biological relevance, thereby minimizing the expenditure of resources on compounds with undesirable properties.

Target Identification and Assay Development

The initial step in any screening campaign is the identification of a biological target or a cellular phenotype of interest. For thiomorpholine compounds, this can be guided by existing literature on their known biological activities, which include anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] Once a target is selected, the development of a robust and reproducible primary assay is paramount. This assay should be amenable to high-throughput screening (HTS) and provide a clear and unambiguous readout of compound activity.

G cluster_0 Screening Cascade A Library of Thiomorpholine Compounds B Primary Screening (High-Throughput) A->B Broad initial screen C Hit Confirmation B->C Identifies initial 'hits' D Dose-Response Analysis C->D Confirms activity and eliminates false positives E Secondary Assays (Orthogonal & Functional) D->E Determines potency (e.g., IC50/EC50) F Hit-to-Lead Optimization E->F Validates mechanism & assesses selectivity

Caption: A generalized workflow for a preliminary biological screening cascade.

Primary Screening Assays: The First Pass

Primary screening assays are designed to rapidly assess the biological activity of a large number of compounds. For thiomorpholine derivatives, a panel of primary assays is often employed to cover a range of potential therapeutic applications.

Cytotoxicity and Cell Viability Assays

A fundamental first step in the screening of any new chemical entity is to assess its general cytotoxicity. This is crucial for identifying compounds with potential anticancer activity and for flagging compounds that may exhibit off-target toxicity in other assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6]

Table 1: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[5]Inexpensive, well-established.Requires a solubilization step for the formazan product.[6]
XTT Similar to MTT, but the formazan product is water-soluble.No solubilization step required, more convenient for HTS.Can be less sensitive than MTT for some cell lines.
Resazurin (alamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.Highly sensitive, non-toxic to cells, allows for kinetic monitoring.Can be more expensive than tetrazolium-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Prepare serial dilutions of the thiomorpholine compounds in cell culture medium.

  • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[6]

  • Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[7][8]

4. Formazan Solubilization:

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

6. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Susceptibility Testing

Given the prevalence of antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is a critical area of research. Thiomorpholine derivatives have shown promise in this regard.[1][2] The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9][10]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

1. Preparation of Bacterial Inoculum:

  • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.

  • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[9]

  • Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10^5 CFU/mL).

2. Compound Dilution Series:

  • In a 96-well microtiter plate, prepare a two-fold serial dilution of each thiomorpholine compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[9]

3. Inoculation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum only) and a sterility control (broth only).

4. Incubation:

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. MIC Determination:

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_0 Broth Microdilution Workflow A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of thiomorpholine compounds in 96-well plate B->C D Incubate plate (16-20h at 37°C) C->D E Visually determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: A simplified workflow for the broth microdilution assay.

Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[11] Thiomorpholine derivatives have been reported to inhibit various enzymes, including squalene synthase.[12] Enzyme inhibition assays are crucial for target-based drug discovery and can be adapted for HTS.

Experimental Protocol: General Enzyme Inhibition Assay

1. Reagent Preparation:

  • Prepare a solution of the target enzyme in an appropriate buffer.

  • Prepare a solution of the enzyme's substrate.

  • Prepare serial dilutions of the thiomorpholine compounds.

2. Assay Procedure:

  • In a 96- or 384-well plate, add the enzyme solution to each well.

  • Add the thiomorpholine compound dilutions and incubate for a predetermined time to allow for binding to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate solution.

  • Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or luminescent).

3. Data Analysis:

  • Calculate the initial reaction velocity for each compound concentration.

  • Determine the percentage of enzyme inhibition relative to a control reaction with no inhibitor.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Secondary Screening and Hit-to-Lead Optimization

Compounds that demonstrate promising activity in primary screens ("hits") are advanced to secondary screening.[13] The goal of this stage is to confirm the initial activity, assess selectivity, and gain a preliminary understanding of the compound's mechanism of action.[8]

Orthogonal Assays

It is crucial to confirm the activity of hits using an orthogonal assay, which employs a different technology or biological principle to measure the same endpoint. This helps to eliminate false positives that may arise from assay-specific artifacts.

Selectivity Profiling

A desirable drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity. Hits should be tested against a panel of related targets (e.g., other kinases, proteases, or receptors) to assess their selectivity profile.

Preliminary ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid costly failures in later stages of drug development.[14] Simple, in vitro assays can provide valuable early insights into a compound's drug-like properties.

Table 2: Key In Vitro ADME/Tox Assays for Early Screening

PropertyAssayPurpose
Solubility Kinetic or thermodynamic solubility assaysTo assess the solubility of the compound in aqueous buffers, which is crucial for absorption.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To predict passive intestinal absorption.
Metabolic Stability Liver microsomal stability assayTo evaluate the compound's susceptibility to metabolism by cytochrome P450 enzymes.
Cytotoxicity As described in the primary screening sectionTo assess general cellular toxicity.
hERG Inhibition In vitro hERG binding or functional assaysTo identify potential for cardiotoxicity.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The analysis and interpretation of HTS data require careful consideration of potential sources of error and bias.[15] Raw data should be normalized to account for plate-to-plate and well-to-well variations. A common method for hit identification is the Z-score, which measures the number of standard deviations a compound's activity is from the mean of the control population.

Once hits are confirmed and their potency determined, structure-activity relationship (SAR) studies can be initiated.[16][17] These studies aim to understand how modifications to the thiomorpholine scaffold affect biological activity, guiding the synthesis of more potent and selective analogs in the hit-to-lead optimization phase.[18][19]

Conclusion: A Pathway to Novel Therapeutics

The preliminary biological screening of thiomorpholine compounds is a multifaceted process that requires a strategic and scientifically rigorous approach. By establishing a well-defined screening cascade, employing robust and relevant assays, and carefully interpreting the resulting data, researchers can efficiently identify promising lead candidates for further development. The versatility of the thiomorpholine scaffold, combined with a systematic screening strategy, holds significant promise for the discovery of novel therapeutics to address a wide range of human diseases.

References

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Foundational

A Technical Guide to the Commercial Availability and Synthetic Strategy of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

Executive Summary This technical guide provides an in-depth analysis of the commercial availability, physicochemical properties, and potential applications of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate. This c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the commercial availability, physicochemical properties, and potential applications of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate. This compound belongs to the thiomorpholine class of saturated heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. This guide consolidates information from chemical suppliers and the scientific literature to serve as a comprehensive resource for researchers interested in utilizing this molecule for drug discovery and development. We present current supplier information, a proposed synthetic workflow for contexts requiring custom synthesis, and a discussion of the broader therapeutic relevance of the thiomorpholine core.

The Thiomorpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The thiomorpholine ring system, a sulfur-containing analog of morpholine, is a six-membered saturated heterocycle that has garnered significant interest in drug discovery. The replacement of the oxygen atom in morpholine with sulfur increases lipophilicity and introduces a "soft spot" for metabolism, primarily through oxidation to the corresponding sulfoxide and sulfone.[1] This modulation of physicochemical properties can be strategically employed to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Thiomorpholine derivatives have demonstrated a wide array of pharmacological activities, including:

  • Antitubercular and antiprotozoal activity[2][3]

  • Dipeptidyl peptidase IV (DPP-IV) inhibition for the treatment of type 2 diabetes[2][3]

  • Kinase inhibition[1]

  • Reverse transcriptase inhibition[1]

  • Antibiotic and antifungal applications[1]

The versatility of the thiomorpholine scaffold makes it a valuable building block for creating novel chemical entities with therapeutic potential.[2][3] 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is a specific derivative that provides a synthetically useful handle for further chemical elaboration.

Physicochemical Properties

A summary of the key physicochemical properties for 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is provided below. These properties are essential for experimental design, including solubility testing, reaction setup, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₄SChemShuttle[4]
Molecular Weight 275.37 g/mol ChemShuttle[4]
Purity ≥95%ChemShuttle[4]
Storage Conditions 2-8 °CChemShuttle[4]

Note: A CAS number for this specific ethyl ester was not found in the initial search. However, the closely related methyl ester, 4-tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate, has the CAS number 343616-34-2.[5]

Commercial Availability and Sourcing

Our investigation confirms that 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is commercially available from specialized chemical suppliers, making it accessible for research and development purposes.

Confirmed Suppliers

The following table summarizes the known commercial sources for this compound. Researchers are advised to contact the suppliers directly for the most current pricing and lead times.

SupplierCatalog NumberPurityAvailability
ChemShuttle 10559995%Inquire with supplier
Related Commercially Available Analogs

For researchers exploring structure-activity relationships (SAR) or alternative synthetic routes, several structurally related thiomorpholine and morpholine dicarboxylates are also commercially available. The availability of these analogs provides flexibility in experimental design.

Compound NameCAS NumberSupplier(s)
4-tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate343616-34-2Aaronchem[5]
(S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate215917-98-9BLDpharm[6]
(R)-tert-butyl ethyl morpholine-3,4-dicarboxylateN/ADana Bioscience[7]
tert-Butyl thiomorpholine-4-carboxylateN/AShanghai Amole Biotechnology Co., Ltd.[8]

Synthetic Strategy and Methodologies

While 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is commercially available, in-house synthesis may be required for large-scale needs or for the preparation of custom analogs. A plausible synthetic route can be devised based on established methods for constructing substituted heterocyclic systems. The following workflow is a proposed, logical synthesis based on common organic chemistry principles.[9][10]

Proposed Synthetic Workflow

The diagram below outlines a potential multi-step synthesis starting from commercially available precursors.

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Cyclization cluster_2 Step 3: N-Protection start Ethyl 2-amino-3-mercaptopropanoate intermediate_A Diethyl 2,2'-(thiobis(ethane-2,1-diyl))bis(azanediyl)diacetate (Intermediate A) start->intermediate_A Michael Addition reagent1 Ethyl acrylate reagent1->intermediate_A intermediate_B Ethyl thiomorpholine-3-carboxylate (Intermediate B) intermediate_A->intermediate_B Dieckmann Condensation reagent2 Base (e.g., NaOEt) reagent2->intermediate_B final_product 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate intermediate_B->final_product Boc Protection reagent3 Di-tert-butyl dicarbonate (Boc)₂O reagent3->final_product

Caption: Proposed synthetic workflow for 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2,2'-(thiobis(ethane-2,1-diyl))bis(azanediyl)diacetate (Intermediate A)

  • To a stirred solution of ethyl 2-amino-3-mercaptopropanoate hydrochloride (1.0 eq) and triethylamine (1.1 eq) in ethanol (5 mL/mmol) at 0 °C, add ethyl acrylate (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue via flash column chromatography on silica gel to yield Intermediate A.

Causality: The Michael addition is a classic and reliable method for forming carbon-sulfur bonds. Using triethylamine neutralizes the hydrochloride salt of the starting material, liberating the free amine and thiolate for reaction.

Step 2: Synthesis of Ethyl thiomorpholine-3-carboxylate (Intermediate B)

  • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) (1.1 eq) in toluene (10 mL/mmol), add a solution of Intermediate A (1.0 eq) in toluene dropwise at reflux.

  • Maintain the reflux for 4-6 hours, monitoring for the formation of the cyclized product by TLC.

  • Cool the reaction mixture to room temperature and quench by carefully adding aqueous HCl (1M) until the solution is acidic (pH ~5-6).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, Intermediate B, can often be used in the next step without further purification.

Causality: The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for forming five- and six-membered rings. The use of a strong base like sodium ethoxide is necessary to deprotonate the α-carbon to initiate the cyclization.

Step 3: Synthesis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (Final Product)

  • Dissolve crude Intermediate B (1.0 eq) in dichloromethane (DCM) (10 mL/mmol).

  • Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography on silica gel to obtain 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate.

Causality: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, making it ideal for multi-step synthesis in drug discovery.

Potential Applications in Drug Discovery

The structural features of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate make it a versatile intermediate for the synthesis of more complex molecules targeting various biological pathways.

G Core Thiomorpholine Scaffold (e.g., Target Compound) App1 Kinase Inhibitors Core->App1 Lipophilic Pocket Binding App2 Antiviral Agents (e.g., Reverse Transcriptase Inh.) Core->App2 Scaffold Hopping App3 Antidiabetic Agents (DPP-IV Inhibitors) Core->App3 Peptidomimetic Design App4 Antibacterial / Antifungal Core->App4 Bioisosteric Replacement App5 CNS Agents Core->App5 Modulation of BBB Permeability

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate: An Application Note and Protocol

Introduction: The Significance of the Thiomorpholine Scaffold in Modern Drug Discovery The thiomorpholine moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiomorpholine Scaffold in Modern Drug Discovery

The thiomorpholine moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] As a sulfur-containing analog of morpholine, thiomorpholine and its derivatives exhibit a wide range of pharmacological activities, including antibiotic, antioxidant, antimalarial, and hypolipidemic properties.[1][3][4] The unique stereoelectronic properties conferred by the sulfur atom, combined with the conformational flexibility of the six-membered ring, allow for intricate and specific interactions with biological targets.[2] This has led to the incorporation of the thiomorpholine core into various investigational and approved therapeutic agents.[1]

One prominent example is the antibiotic Sutezolid, which is under investigation for the treatment of multidrug-resistant tuberculosis and features a thiomorpholine ring.[1] The careful and precise functionalization of the thiomorpholine scaffold is paramount for modulating its pharmacokinetic and pharmacodynamic properties. The introduction of substituents, such as the N-tert-butoxycarbonyl (Boc) protecting group and an ester at the 3-position, provides valuable handles for further chemical elaboration and the construction of complex molecular architectures.

This application note provides a detailed, research-grade protocol for the synthesis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate, a key building block for the development of novel therapeutics. The described methodology is based on established and reliable chemical transformations, ensuring a high degree of reproducibility.

Overall Synthetic Strategy

The synthesis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate can be envisioned through a multi-step sequence commencing with the formation of the core thiomorpholine ring, followed by functionalization. A plausible and efficient synthetic pathway is outlined below. This strategy prioritizes the use of commercially available starting materials and robust reaction conditions.

cluster_0 Synthesis of Thiomorpholine Core cluster_1 Functionalization A Cysteamine Hydrochloride + Vinyl Chloride B Thiomorpholine A->B Photochemical Thiol-Ene Reaction & Cyclization C Thiomorpholine-3-carboxylic acid B->C Carboxylation (Hypothetical Step) D N-Boc-Thiomorpholine-3-carboxylic acid C->D N-Boc Protection E 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate D->E Ethyl Esterification

Figure 1: Proposed synthetic workflow for 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate.

Detailed Synthetic Protocols

The following protocols provide step-by-step instructions for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of Thiomorpholine

This protocol is adapted from a continuous flow synthesis method, which offers high efficiency and scalability.[1][5][6]

Materials:

  • Cysteamine hydrochloride

  • Vinyl chloride

  • 9-Fluorenone (photocatalyst)

  • Methanol (MeOH)

  • Diisopropylethylamine (DIPEA)

  • Continuous flow reactor setup with a photochemical module

Procedure:

  • Prepare a 4 M solution of cysteamine hydrochloride in methanol.

  • Introduce the cysteamine hydrochloride solution and vinyl chloride into the continuous flow reactor at equimolar amounts.

  • The reaction mixture is passed through the photochemical module containing 0.1-0.5 mol% of 9-fluorenone as a photocatalyst.

  • The resulting intermediate is then mixed with 2 equivalents of DIPEA in the flow system and heated to 100°C to induce cyclization.[6]

  • The output from the reactor is collected, and the solvent is removed under reduced pressure.

  • The crude thiomorpholine is purified by distillation.

Protocol 2: Synthesis of N-Boc-Thiomorpholine-3-carboxylic acid

This protocol outlines the N-protection of a hypothetical thiomorpholine-3-carboxylic acid intermediate. The synthesis of thiomorpholine-3-carboxylic acid itself is not explicitly detailed in the provided literature but is a plausible precursor. The subsequent Boc protection is a standard and well-documented procedure for amines.[7]

Materials:

  • Thiomorpholine-3-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve thiomorpholine-3-carboxylic acid in dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and cool to 0°C in an ice bath.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-thiomorpholine-3-carboxylic acid.

Protocol 3: Synthesis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

This final step involves the esterification of the carboxylic acid. This protocol is based on standard esterification methods using an alkyl halide.[8]

Materials:

  • N-Boc-thiomorpholine-3-carboxylic acid

  • Iodoethane (EtI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-thiomorpholine-3-carboxylic acid in dimethylformamide.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add iodoethane (1.2 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate.

Data Summary: Reaction Parameters

StepKey ReagentsSolventTemperatureTimeTypical Yield
1 Cysteamine HCl, Vinyl Chloride, DIPEAMeOH100°CFlow86-89%[6]
2 Thiomorpholine-3-carboxylic acid, (Boc)₂ODCM0°C to RT12-18 h>90% (est.)
3 N-Boc-thiomorpholine-3-carboxylic acid, EtIDMF50-60°C4-6 h70-85% (est.)

Characterization

The final product, 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expected signals would include those for the tert-butyl group, the ethyl group, and the protons on the thiomorpholine ring.

  • ¹³C NMR: To identify all unique carbon atoms in the structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl stretches of the ester and carbamate.

Troubleshooting and Safety Considerations

  • Incomplete Reactions: If TLC analysis indicates an incomplete reaction, consider extending the reaction time or slightly increasing the temperature. The purity of starting materials is also crucial.

  • Purification Challenges: The final product may require careful column chromatography for complete purification. A gradual solvent gradient is recommended to achieve good separation.

  • Safety: Vinyl chloride is a hazardous gas and should be handled with extreme caution in a well-ventilated area, preferably within a closed system like a flow reactor. Iodoethane is a lachrymator and should be handled in a fume hood. Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate. By leveraging modern synthetic techniques such as continuous flow chemistry and established functional group manipulations, this valuable building block can be accessed in a reliable and efficient manner. The versatility of this compound opens avenues for the development of novel thiomorpholine-based derivatives with potential applications in various areas of drug discovery.

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]

  • Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI. Available at: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]

  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Thiomorpholine. Wikipedia. Available at: [Link]

  • Thiomorpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. ResearchGate. Available at: [Link]

  • Thiomorpholine-carboxylate dehydrogenase. Wikipedia. Available at: [Link]

  • Esterification of Carboxylic Acids with. Organic Syntheses Procedure. Available at: [Link]

  • (PDF) Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. ResearchGate. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Thiomorpholine-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Thiomorpholine-3,4-dicarboxylate and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholine-3,4-dicarboxylate and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their potential as scaffolds in the design of novel therapeutic agents. This document provides a comprehensive, albeit theoretical, protocol for the synthesis of thiomorpholine-3,4-dicarboxylate. In the absence of a well-established, published direct synthesis for this specific molecule, a plausible and chemically sound multi-step synthetic route is proposed, starting from commercially available diethyl L-tartrate. This guide offers a detailed, step-by-step methodology, explains the rationale behind the experimental choices, and provides a framework for researchers to approach the synthesis of this and related compounds.

Introduction: The Significance of the Thiomorpholine Scaffold

The thiomorpholine ring system, a sulfur-containing analog of morpholine, is a privileged scaffold in medicinal chemistry.[1] Its unique conformational properties and ability to participate in various non-covalent interactions make it a valuable component in the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules. The introduction of carboxylate groups at the 3 and 4 positions of the thiomorpholine ring offers additional functional handles for further derivatization, enabling the exploration of a wider chemical space in drug discovery programs. The synthesis of specifically substituted thiomorpholine derivatives, such as thiomorpholine-3,4-dicarboxylate, is therefore a key objective for medicinal chemists.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

Given the lack of a direct reported synthesis of thiomorpholine-3,4-dicarboxylate, a logical synthetic strategy is to construct the heterocyclic ring from a suitable acyclic precursor that already contains the desired stereochemistry and functional groups. A plausible retrosynthetic analysis points towards a C4 synthon with carboxylate functionalities at C1 and C4, and reactive centers at C2 and C3 that can be functionalized with nitrogen and sulfur moieties to facilitate cyclization. Diethyl L-tartrate emerges as an ideal and commercially available starting material.

The proposed forward synthesis involves the conversion of the hydroxyl groups of diethyl L-tartrate into good leaving groups, followed by a sequential double nucleophilic substitution with a protected aminothiol equivalent, or a stepwise introduction of the sulfur and nitrogen atoms, culminating in a cyclization step to form the thiomorpholine ring.

Thiomorpholine-3,4-dicarboxylate Synthesis Pathway Diethyl L-tartrate Diethyl L-tartrate Protected Diethyl Tartrate Protected Diethyl Tartrate Diethyl L-tartrate->Protected Diethyl Tartrate Protection (e.g., Acetal) Ditosylated Diethyl Tartrate Ditosylated Diethyl Tartrate Protected Diethyl Tartrate->Ditosylated Diethyl Tartrate Tosylation Acyclic Amino-Thioether Intermediate Acyclic Amino-Thioether Intermediate Ditosylated Diethyl Tartrate->Acyclic Amino-Thioether Intermediate Sequential SN2 with NaSH and protected amine Thiomorpholine-3,4-dicarboxylate Thiomorpholine-3,4-dicarboxylate Acyclic Amino-Thioether Intermediate->Thiomorpholine-3,4-dicarboxylate Deprotection & Cyclization

Figure 1: Proposed synthetic pathway for thiomorpholine-3,4-dicarboxylate.

Detailed (Theoretical) Experimental Protocol

Disclaimer: The following protocol is a proposed theoretical route and has not been experimentally validated. It is based on established and analogous chemical transformations. Researchers should perform their own risk assessments and optimization studies.

Step 1: Protection of Diethyl L-tartrate

Rationale: The hydroxyl groups of diethyl L-tartrate are nucleophilic and need to be protected to prevent side reactions during the subsequent tosylation step. An acetal protection, for instance with 2,2-dimethoxypropane, is a common and effective strategy.

Procedure:

  • To a solution of diethyl L-tartrate (1.0 equiv.) in anhydrous acetone, add 2,2-dimethoxypropane (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected diethyl tartrate.

Step 2: Ditosylation of Protected Diethyl Tartrate

Rationale: Conversion of the hydroxyl groups to tosylates transforms them into excellent leaving groups for the subsequent nucleophilic substitution reactions.

Procedure:

  • Dissolve the protected diethyl tartrate (1.0 equiv.) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add p-toluenesulfonyl chloride (2.2 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ditosylated intermediate.

Step 3: Sequential Nucleophilic Substitution

Rationale: This two-step, one-pot sequence introduces the sulfur and nitrogen atoms. Sodium hydrosulfide (NaSH) is a potent sulfur nucleophile.[2] A protected amine, such as benzylamine, is used to introduce the nitrogen atom, with the benzyl group serving as a protecting group that can be removed later.

Procedure:

  • Dissolve the ditosylated intermediate (1.0 equiv.) in anhydrous dimethylformamide (DMF).

  • Add sodium hydrosulfide (1.1 equiv.) and stir the mixture at room temperature for 2-3 hours.

  • In the same pot, add benzylamine (1.2 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv.).

  • Heat the reaction mixture to 60-70 °C and stir overnight.

  • Cool the mixture to room temperature, pour into water, and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the acyclic amino-thioether intermediate.

Step 4: Deprotection and Cyclization

Rationale: Removal of the benzyl protecting group via catalytic hydrogenation will generate a primary amine, which will then undergo intramolecular cyclization to form the thiomorpholine ring. The acetal protecting group is typically stable to these conditions and can be removed in a subsequent acidic step if necessary.

Procedure:

  • Dissolve the acyclic amino-thioether intermediate (1.0 equiv.) in ethanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is the cyclized thiomorpholine-3,4-dicarboxylate with the acetal protecting group.

  • For deprotection of the acetal, dissolve the crude product in a mixture of tetrahydrofuran (THF) and 1 M HCl and stir at room temperature for 2-4 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.

Key Experimental Parameters and Data Summary

The following table summarizes the critical parameters for the proposed synthesis. The values are indicative and may require optimization.

Step Reaction Key Reagents Solvent Temperature (°C) Reaction Time (h) Notes
1ProtectionDiethyl L-tartrate, 2,2-dimethoxypropane, p-TsOHAcetoneRoom Temp.4-6Anhydrous conditions are crucial.
2TosylationProtected tartrate, p-TsCl, PyridinePyridine0 to Room Temp.12-16Slow addition of TsCl at 0 °C is important to control the exothermic reaction.
3SubstitutionDitosylate, NaSH, Benzylamine, DIPEADMFRoom Temp. to 7012-18A one-pot, two-step procedure. Anhydrous DMF is recommended.
4CyclizationAcyclic intermediate, H₂, Pd/CEthanolRoom Temp.12-24Ensure complete removal of the catalyst before workup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in Step 1 Incomplete reaction or decomposition of starting material.Ensure anhydrous conditions. Increase the amount of 2,2-dimethoxypropane or reaction time.
Incomplete tosylation in Step 2 Insufficient tosyl chloride or deactivation of the reagent.Use fresh p-toluenesulfonyl chloride. Ensure the reaction is kept under an inert atmosphere.
Formation of side products in Step 3 Elimination reactions competing with substitution.Maintain the recommended reaction temperatures. Consider using a milder base.
Incomplete cyclization in Step 4 Inefficient hydrogenation or catalyst poisoning.Use fresh Pd/C catalyst. Ensure the system is properly purged with hydrogen.

Conclusion

The proposed multi-step synthesis of thiomorpholine-3,4-dicarboxylate from diethyl L-tartrate provides a rational and feasible approach for obtaining this valuable heterocyclic scaffold. While this protocol is theoretical, it is grounded in well-established organic chemistry principles and provides a solid starting point for experimental investigation. The successful synthesis of this target molecule will undoubtedly contribute to the expansion of the chemical toolbox available to medicinal chemists and drug discovery scientists.

References

  • General Synthesis of Thiomorpholines: For an overview of synthetic routes to the thiomorpholine core, refer to reviews on the synthesis of sulfur-containing heterocycles. A relevant example can be found in: Journal of Chemical Reviews, 2021 , 3(4), 247-272. ([Link]1]

  • Tosylation of Alcohols: Standard organic chemistry textbooks provide detailed procedures for the tosylation of alcohols. For example, "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
  • Nucleophilic Substitution with Sulfur Nucleophiles: The high nucleophilicity of sulfur compounds is well-documented. A good reference is the Chemistry LibreTexts page on the Nucleophilicity of Sulfur Compounds. ([Link]2]

  • Catalytic Hydrogenation for Deprotection: The use of Pd/C for the hydrogenolysis of benzylamines is a standard procedure in organic synthesis. See, for example, "Protective Groups in Organic Synthesis" by Greene and Wuts.
  • Acetal Deprotection: Acid-catalyzed hydrolysis of acetals is a common deprotection strategy.

Sources

Method

Application Note: Spectroscopic Characterization of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

Introduction 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The thiomorpholine scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The thiomorpholine scaffold is a privileged structure known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] The presence of both a bulky tert-butyl protecting group on the nitrogen and an ethyl ester at the 3-position introduces specific stereochemical and electronic features that are crucial for its intended biological activity. Accurate and comprehensive structural elucidation is paramount for quality control, reaction monitoring, and understanding the molecule's behavior in biological systems. This application note provides a detailed guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate Molecular Formula: C₁₂H₂₁NO₄S Molecular Weight: 275.37 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ) ppm (Predicted) Multiplicity Integration Assignment Rationale
~4.20Quartet (q)2H-O-CH₂ -CH₃Protons of the methylene group of the ethyl ester, split by the adjacent methyl group.
~4.0 - 3.5Multiplet (m)2HH-2ax, H-6axAxial protons on the thiomorpholine ring adjacent to the nitrogen and sulfur atoms.
~3.80Singlet (s)1HH-3Methine proton at the stereocenter, its multiplicity may vary depending on conformational rigidity.
~3.0 - 2.6Multiplet (m)2HH-2eq, H-6eqEquatorial protons on the thiomorpholine ring.
~2.8 - 2.4Multiplet (m)2HH-5ax, H-5eqProtons on the carbon adjacent to the sulfur atom.
1.45Singlet (s)9H-C(CH₃ )₃Protons of the tert-butyl group, appearing as a sharp singlet due to their equivalence.
~1.25Triplet (t)3H-O-CH₂-CH₃ Protons of the methyl group of the ethyl ester, split by the adjacent methylene group.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm (Predicted) Assignment Rationale
~170C =O (Ester)Carbonyl carbon of the ethyl ester group.
~154C =O (Boc)Carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group.
~80-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~61-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~58C-3Methine carbon at the stereocenter.
~45C-2Methylene carbon adjacent to the nitrogen.
~43C-6Methylene carbon adjacent to the nitrogen.
~28-C(CH₃ )₃Methyl carbons of the tert-butyl group.
~27C-5Methylene carbon adjacent to the sulfur.
~14-O-CH₂-CH₃ Methyl carbon of the ethyl ester.
Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve 5-10 mg of sample Solvent in 0.5-0.7 mL of CDCl₃ Sample->Solvent Vortex Vortex to ensure homogeneity Solvent->Vortex Transfer Transfer to NMR tube Vortex->Transfer Spectrometer Place tube in spectrometer (e.g., 400 MHz) Transfer->Spectrometer Lock Lock on deuterium signal Spectrometer->Lock Shim Shim for magnetic field homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration and Peak Picking Baseline->Integrate

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves a wide range of compounds and has a well-defined residual solvent peak for referencing.

  • Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion, which is particularly important for resolving the multiplets of the thiomorpholine ring protons.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) (Predicted) Intensity Vibrational Mode Assignment
2980-2850Medium-StrongC-H stretchAliphatic C-H bonds in the tert-butyl, ethyl, and thiomorpholine ring.
~1740StrongC=O stretchEster carbonyl group.
~1690StrongC=O stretchCarbamate (Boc) carbonyl group.
1250-1150StrongC-O stretchEster and carbamate C-O bonds.
1170-1150MediumC-N stretchCarbamate C-N bond.
~700-600Weak-MediumC-S stretchThiomorpholine ring C-S bond.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Analysis Clean Clean ATR crystal Background Collect background spectrum Clean->Background Apply Apply small amount of sample to crystal Background->Apply Acquire Acquire sample spectrum Apply->Acquire Process Process spectrum (baseline correction) Acquire->Process Identify Identify characteristic peaks Process->Identify Compare Compare with reference data Identify->Compare

Caption: Workflow for IR data acquisition using an ATR accessory.

Causality in Experimental Choices:

  • ATR Technique: Attenuated Total Reflectance is a convenient method for analyzing solid and liquid samples with minimal preparation. It provides high-quality spectra comparable to traditional transmission methods.

  • Background Scan: A background scan is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal, ensuring that the resulting spectrum is solely from the sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectral Data (Electrospray Ionization - ESI)
m/z (Predicted) Assignment Rationale
276.12[M+H]⁺Protonated molecular ion.
298.10[M+Na]⁺Sodium adduct of the molecular ion.
220.07[M-C₄H₉+H]⁺Loss of the tert-butyl group.
176.08[M-Boc+H]⁺Loss of the entire Boc group.
Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Dissolve Dissolve sample in mobile phase (e.g., ACN/H₂O) Filter Filter through a 0.22 µm syringe filter Dissolve->Filter Inject Inject into LC-MS system Filter->Inject Separate Chromatographic separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass analysis (e.g., TOF or Orbitrap) Ionize->Detect Extract Extract mass spectrum for the chromatographic peak Detect->Extract Identify Identify molecular ion and fragments Extract->Identify Confirm Confirm molecular formula Identify->Confirm

Caption: Workflow for LC-MS data acquisition and analysis.

Causality in Experimental Choices:

  • LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful combination that separates the analyte from impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.

  • ESI Source: Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and typically producing a strong signal for the molecular ion.[2]

  • High-Resolution MS: Using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy provides rapid confirmation of the presence of key functional groups such as the ester and carbamate carbonyls. High-resolution mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide a robust analytical package for the quality control and structural verification of this important heterocyclic compound.

References

  • Hu, J. et al. (2018). A nickel boride catalyst prepared in situ from NiCl2 and sodium borohydride allowed facile reductions of a wide range of nitroarenes, aliphatic nitro compounds, and organic azides. J. Org. Chem., 83, 8233-8240.
  • Padma, S. et al. (1995). Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. Journal of Mass Spectrometry, 30(6), 877-882.
  • Aaron Chemistry GmbH. (n.d.). 4-tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67164, Thiomorpholine. Retrieved from [Link]

  • Filo. (2026, January 2). What is the expected 13C NMR spectra for this compound?. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Image]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

  • Bhattacharya, S. et al. (2011). Synthesis and Characterization of a Dipeptide Analogue. Der Pharma Chemica, 3(3), 174-188.
  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261.
  • MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512537, (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mild Ti-catalyzed transformation of t-butyl thio-ethers into thio-acetates Electronic Supplementary Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 18. Retrieved from [Link]

  • PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59829127, 4-(3,3-Dimethylbutyl)thiomorpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440159, Thiomorpholine-3-carboxylic acid. Retrieved from [Link]

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Application

Application Note: High-Resolution 1H and 13C NMR Analysis of Alogliptin Benzoate (CAS 859833-24-2)

[1] Introduction Alogliptin Benzoate (CAS 859833-24-2) is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes Mellitus.[1][2][3][4][5] Structurally, it comprises a pyrimidinedion...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Alogliptin Benzoate (CAS 859833-24-2) is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes Mellitus.[1][2][3][4][5] Structurally, it comprises a pyrimidinedione scaffold substituted with a cyanobenzyl group and a chiral aminopiperidine moiety, existing as a benzoate salt.

Precise structural characterization via Nuclear Magnetic Resonance (NMR) is critical for validating the salt stoichiometry (1:1 Alogliptin:Benzoate), confirming the regio-chemistry of the N-substitutions, and ensuring the enantiomeric purity of the piperidine ring. This guide provides a standardized protocol for the acquisition and assignment of 1H and 13C NMR data for Alogliptin Benzoate.

Chemical Structure & Properties[1][6]
  • Systematic Name: 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile benzoate.[1]

  • Molecular Formula: C25H27N5O4 (Salt)[1]

  • Molecular Weight: 461.51 g/mol [1]

  • Solubility: Highly soluble in DMSO; sparingly soluble in water and methanol.

Experimental Protocol

Sample Preparation

To ensure optimal resolution and prevent aggregation-induced line broadening, Dimethyl Sulfoxide-d6 (DMSO-d6) is the solvent of choice due to its ability to solubilize the polar salt form and minimize exchange of the ammonium protons.[1]

ParameterSpecificationNote
Solvent DMSO-d6 (99.9% D)TMS (0.05% v/v) as internal standard recommended.
Concentration 10–15 mg/mLSufficient for 13C acquisition within 1-2 hours.[1]
Tube Type 5 mm Precision NMR TubeWilmad 528-PP or equivalent (high-throughput).[1]
Temperature 298 K (25 °C)Maintain constant temperature to prevent chemical shift drift.
Instrument Parameters (400 MHz - 600 MHz)

The following parameters are optimized for a standard Bruker Avance or JEOL ECZ system.

1H NMR (Proton)
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm)[1]

  • Relaxation Delay (D1): 1.0 – 2.0 s

  • Number of Scans (NS): 16 or 32

  • Acquisition Time (AQ): ~3.0 s

13C NMR (Carbon)
  • Pulse Sequence: zgpg30 (Power-gated decoupling)

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)[1]

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 1024 – 2048

  • Line Broadening (LB): 1.0 – 3.0 Hz (for processing)

Structural Assignment & Data Analysis[1][7]

1H NMR Spectral Analysis (DMSO-d6)

The spectrum is characterized by three distinct regions: the aromatic region (benzoate + cyanobenzyl), the mid-field heteroatomic region (pyrimidinedione + N-benzyl), and the high-field aliphatic region (piperidine + N-methyl).[1]

Aromatic Region (7.0 – 8.2 ppm)

The benzoate counterion protons are distinct from the Alogliptin core.

  • Benzoate Ortho (2H): ~7.95 ppm (dd).

  • Benzoate Para (1H): ~7.50 ppm (t).

  • Benzoate Meta (2H): ~7.40 ppm (t).

  • Cyanobenzyl (4H): The aromatic ring attached to the nitrile group typically appears as a set of multiplets between 7.40 – 7.80 ppm , often overlapping with the benzoate meta/para protons.

Mid-Field Region (3.0 – 5.5 ppm)
  • Pyrimidinedione H-5 (1H): A sharp singlet at ~5.35 ppm .[1] This is a diagnostic peak for the uracil-derivative core.[1]

  • N-Benzyl Methylene (2H): A singlet at ~5.25 ppm .[1] This connects the pyrimidinedione N1 to the cyanobenzyl ring.

  • N-Methyl (3H): A sharp singlet at ~3.20 ppm (N3-CH3).[1]

Aliphatic Piperidine Region (1.5 – 4.0 ppm)

The piperidine ring protons are diastereotopic due to the chiral center at C3.

  • H-3 (Chiral CH-NH2): Multiplet at ~3.4 – 3.6 ppm .[1]

  • N-CH2 (Ring H-2, H-6): Complex multiplets spanning 2.8 – 4.0 ppm due to restricted rotation and ring puckering.[1]

  • Ring CH2 (H-4, H-5): Multiplets in the 1.5 – 2.1 ppm range.[1]

13C NMR Spectral Analysis (DMSO-d6)

The 13C spectrum confirms the presence of carbonyls, nitriles, and the salt form.

Chemical Shift (δ ppm)Carbon TypeAssignment
168.0 - 170.0 C=O[1]Benzoate Carboxylate (Salt form)
162.0 C=OPyrimidinedione C4 (Urea-like)
153.0 C=O[1]Pyrimidinedione C2 (Amide-like)
118.0 C≡NNitrile Carbon
130.0 - 142.0 C-ArAromatic Carbons (Benzoate + Cyanobenzyl)
110.0 C-ArCyanobenzyl C-CN (Quaternary)
82.0 CHPyrimidinedione C5
48.0 - 55.0 CH/CH2Piperidine C2, C6 (N-linked)
44.0 CH2N-Benzyl Methylene
28.0 CH3N-Methyl
21.0 - 30.0 CH2Piperidine C4, C5

Visualization of Analysis Workflow

The following diagram illustrates the logical flow for confirming the identity of Alogliptin Benzoate, distinguishing it from its free base or impurities.

Alogliptin_NMR_Workflow Start Sample: Alogliptin Benzoate (CAS 859833-24-2) Prep Dissolve in DMSO-d6 (10-15 mg/mL) Start->Prep Acquire Acquire 1H & 13C Spectra Prep->Acquire Check_Benzoate Check Aromatic Region (7.4 - 8.0 ppm) Acquire->Check_Benzoate Benzoate_Found Benzoate Peaks Present? (Ortho ~7.95, Meta ~7.40) Check_Benzoate->Benzoate_Found Check_Core Check Pyrimidinedione Core Benzoate_Found->Check_Core Yes Core_Signals Key Signals: 1. Singlet ~5.35 ppm (H-5) 2. Singlet ~5.25 ppm (Benzyl CH2) 3. Singlet ~3.20 ppm (N-Me) Check_Core->Core_Signals Check_Piperidine Check Chiral Piperidine Core_Signals->Check_Piperidine Chiral_Integrity Verify 1:1 Stoichiometry (Benzoate 5H : H-5 1H) Check_Piperidine->Chiral_Integrity Result Identity Confirmed: Alogliptin Benzoate Chiral_Integrity->Result

Caption: Step-by-step logic flow for the NMR validation of Alogliptin Benzoate.

References

  • National Center for Biotechnology Information. (n.d.). Alogliptin Benzoate (CID 16088021). PubChem Compound Summary. Retrieved from [Link]

  • Gelbrich, T., Kahlenberg, V., & Griesser, U. J. (2013).[6] Alogliptin and its benzoate salt.[2][3][4][5][6][7][8] Acta Crystallographica Section C: Structural Chemistry, 69(6), 674–678.[6] Retrieved from [Link]

  • Zhang, Y., et al. (2016). Isolation and Characterization of Related Substances in Alogliptin Benzoate by LC-QTOF Mass Spectrometric Techniques. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

Sources

Method

Application Note: Elucidating the Gas-Phase Fragmentation Pathways of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate via Tandem Mass Spectrometry

Abstract This technical guide provides a detailed examination of the mass spectrometry fragmentation behavior of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate, a heterocyclic compound with functionalities relevan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the mass spectrometry fragmentation behavior of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate, a heterocyclic compound with functionalities relevant to pharmaceutical and chemical research. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we explore the characteristic fragmentation patterns governed by the interplay of its thiomorpholine core, N-tert-butyloxycarbonyl (Boc) protecting group, and ethyl ester moiety. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both a mechanistic interpretation of the fragmentation pathways and a practical protocol for its analysis.

Introduction

4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is a substituted heterocyclic compound featuring a thiomorpholine ring, a structure of interest in medicinal chemistry due to its presence in various bioactive molecules. The structural elucidation and metabolic fate of such compounds are critical aspects of drug discovery and development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose, providing detailed structural information from minute sample quantities.

The fragmentation of a molecule in the gas phase is a highly structured process, directed by the relative stabilities of the resulting fragment ions. In the case of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate, the presence of multiple functional groups—a tertiary amine within a heterocyclic ring, a carbamate (N-Boc), and an ethyl ester—leads to a complex and informative fragmentation pattern. Understanding these pathways is crucial for the unambiguous identification of the parent molecule and its potential metabolites or degradants.

This application note will dissect the fragmentation mechanisms of this molecule, supported by established principles of gas-phase ion chemistry. We will present a detailed experimental protocol for acquiring high-quality MS/MS data and provide visual representations of the key fragmentation routes.

Predicted Fragmentation Mechanisms

The fragmentation of the protonated molecule [M+H]⁺ of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is anticipated to be initiated at several key sites, primarily dictated by the lability of the N-Boc group and the bonds adjacent to the heteroatoms (nitrogen and sulfur) and carbonyl groups.

Fragmentation of the N-Boc Group

The N-tert-butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis and is well-known for its characteristic fragmentation in mass spectrometry. The primary fragmentation pathways involve the loss of isobutylene (56 Da) or the entire Boc group as tert-butoxycarbonyl radical (101 Da) or through the loss of CO2 (44 Da) from the Boc group followed by the loss of the tert-butyl group. A significant pathway is the loss of the entire tert-butyl group as a cation, leading to a neutral loss of 56 Da (isobutylene) via a six-membered ring transition state, or the loss of the entire Boc group (100 Da).

Cleavage of the Ethyl Ester

The ethyl ester group is expected to fragment via cleavage of the C-O bond, resulting in the loss of ethanol (46 Da) or ethene (28 Da) through a McLafferty-type rearrangement if a gamma-hydrogen is available.

Ring Opening and Fragmentation of the Thiomorpholine Core

The thiomorpholine ring, being a cyclic amine, can undergo alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This can lead to the formation of a stable iminium ion. Additionally, cleavage of the C-S bond can occur. The fragmentation of cyclic amines can be complex, often involving ring-opening followed by subsequent fragmentation.

Proposed Fragmentation Pathways

Based on these principles, we can propose several major fragmentation pathways for the protonated molecule. The initial fragmentation events are likely dominated by the loss of moieties from the Boc group, followed by cleavages around the ester and the thiomorpholine ring.

fragmentation_pathway M [M+H]⁺ m/z 304.13 F1 Loss of C4H8 (isobutylene) m/z 248.07 M->F1 - 56 Da F2 Loss of C4H9• (tert-butyl radical) m/z 247.06 M->F2 - 57 Da F3 Loss of Boc group m/z 204.08 M->F3 - 100 Da F4 Loss of OC2H5 m/z 259.09 M->F4 - 45 Da F5 Loss of C2H4 (ethene) m/z 276.10 M->F5 - 28 Da F6 Ring Cleavage Fragment F1->F6 Further Fragmentation

Caption: Proposed primary fragmentation pathways of protonated 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate.

Experimental Protocol

This section provides a detailed step-by-step methodology for the analysis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate using a standard ESI-MS/MS instrument.

Materials and Reagents
  • 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (synthesis grade or equivalent)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Calibrant solution for the mass spectrometer

Sample Preparation
  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is added to promote protonation of the analyte.

Instrumentation and MS Method
  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Infusion: Direct infusion of the sample solution at a flow rate of 5-10 µL/min.

  • MS1 Scan: Scan for the protonated molecule [M+H]⁺ (expected m/z ~304.13).

  • MS2 (Tandem MS) Scan: Select the protonated molecule as the precursor ion for collision-induced dissociation (CID).

  • Collision Energy: Ramping the collision energy (e.g., 10-40 eV) will help in observing a wide range of fragment ions.

Data Acquisition and Analysis Workflow

workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Prep1 Prepare 1 mg/mL Stock Solution Prep2 Dilute to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid Prep1->Prep2 MS1 Infuse Sample into ESI Source Prep2->MS1 MS2 Acquire Full Scan MS1 Spectrum (Identify [M+H]⁺) MS1->MS2 MS3 Select [M+H]⁺ for MS2 (Collision-Induced Dissociation) MS2->MS3 MS4 Acquire Product Ion Spectrum MS3->MS4 Data1 Identify Major Fragment Ions MS4->Data1 Data2 Propose Fragmentation Pathways Data1->Data2 Data3 Correlate with Known Mechanisms Data2->Data3

Caption: Experimental workflow for the MS/MS analysis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate.

Data Presentation and Interpretation

The expected major fragment ions and their corresponding neutral losses are summarized in the table below. The exact mass values should be determined using a high-resolution mass spectrometer for confirmation of elemental compositions.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Lost Fragment Fragmentation Pathway
304.13248.0756.06C4H8 (Isobutylene)Loss from Boc group
304.13204.08100.05C5H8O2 (Boc group)Loss of entire Boc group
304.13258.1246.01C2H5OH (Ethanol)Loss from ethyl ester
304.13276.1028.03C2H4 (Ethene)McLafferty rearrangement of ethyl ester
248.07202.0646.01C2H5OH (Ethanol)Sequential loss from F1
248.07174.0674.01C3H6O2 (Ethyl acetate)Ring cleavage and rearrangement

Conclusion

The fragmentation of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate in ESI-MS/MS is a predictable process governed by the chemical nature of its functional groups. The dominant fragmentation pathways involve the characteristic losses from the N-Boc group, followed by cleavages of the ethyl ester and the thiomorpholine ring. The protocols and mechanistic insights provided in this application note offer a robust framework for the structural characterization of this and related molecules. This detailed understanding of the fragmentation behavior is essential for confident compound identification in complex matrices, which is a cornerstone of modern drug discovery and development.

References

  • ResearchGate. Fragmentation pattern of thiophenol from aglycon under pyrolysis of... | Download Scientific Diagram. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Digital Commons@Kennesaw State University. Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Whitman College. GCMS Section 6.15. [Link]

  • Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. [Link]

  • PubMed Central. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Application

Application Note: Asymmetric Synthesis with 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

This guide details the application of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (N-Boc-thiomorpholine-3-carboxylic acid ethyl ester) as a versatile chiral building block in asymmetric synthesis. Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (N-Boc-thiomorpholine-3-carboxylic acid ethyl ester) as a versatile chiral building block in asymmetric synthesis.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate serves as a critical "chiral pool" scaffold in modern medicinal chemistry. Structurally, it is a sulfur-containing bioisostere of proline (Thia-Proline) and pipecolic acid. The thiomorpholine ring offers unique conformational restrictions and electronic properties (due to the sulfur atom) that differ from its oxygen (morpholine) and carbon (piperidine) analogues.

In asymmetric synthesis, this compound is primarily utilized to:

  • Induce Conformational Constraints: Restrict peptide backbone flexibility in peptidomimetics (e.g., DPP-4 inhibitors).

  • Generate Quaternary Stereocenters: Serve as a substrate for diastereoselective

    
    -alkylation.
    
  • Access Chiral Sulfoxides: Allow for diastereoselective oxidation of the sulfur atom, creating additional stereogenic centers.

Chemical Profile
PropertySpecification
IUPAC Name 4-O-tert-butyl 3-O-ethyl thiomorpholine-3,4-dicarboxylate
Common Name N-Boc-Thiomorpholine-3-carboxylic acid ethyl ester
CAS (Racemic) 859833-24-2
Chiral Forms (3R) and (3S) enantiomers are derived from L- or D-Cysteine
Molecular Formula C₁₂H₂₁NO₄S
Molecular Weight 275.36 g/mol
Solubility Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water

Core Protocol A: Enantioselective Synthesis of the Scaffold

Objective: To synthesize the (3R)-enantiomer of the title compound starting from L-Cysteine ethyl ester hydrochloride. This establishes the chiral scaffold for downstream applications.

Mechanism: The synthesis relies on a double nucleophilic substitution (cyclization) between cysteine and a 1,2-bis-electrophile, followed by orthogonal protection.

Materials
  • L-Cysteine ethyl ester hydrochloride (1.0 equiv)

  • 1,2-Dibromoethane (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Acetonitrile (ACN) (0.2 M)

  • Tetrabutylammonium iodide (TBAI) (0.05 equiv - Catalyst)

Step-by-Step Methodology
  • Cyclization (Thiomorpholine Formation):

    • Suspend L-Cysteine ethyl ester HCl (10.0 g, 53.9 mmol) and K₂CO₃ (22.3 g, 161.7 mmol) in anhydrous ACN (270 mL).

    • Add 1,2-dibromoethane (5.1 mL, 59.3 mmol) and TBAI (1.0 g).

    • Heat the mixture to reflux (80°C) under nitrogen atmosphere for 16–24 hours.

    • Checkpoint: Monitor by TLC (ninhydrin stain). The free amine intermediate should form.

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate to obtain the crude thiomorpholine-3-carboxylate ethyl ester.

  • N-Boc Protection:

    • Redissolve the crude oil in DCM (100 mL).

    • Add Triethylamine (1.5 equiv) and Boc₂O (14.1 g, 64.7 mmol).

    • Stir at room temperature for 4 hours.

    • Workup: Wash with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine.[1] Dry over Na₂SO₄.[2]

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc, gradient 9:1 to 4:1).

    • Yield: Typically 65–75% over two steps.

    • Stereochemistry: Retention of configuration from L-Cysteine yields the (3R) -thiomorpholine derivative (due to Cahn-Ingold-Prelog priority change S > N).

Core Protocol B: Diastereoselective -Alkylation

Objective: To introduce a substituent at the C3 position, generating a quaternary stereocenter using the ring conformation to direct stereoselectivity.

Rationale: The N-Boc group and the ring structure create a steric environment that favors electrophilic attack from the face anti to the bulky tert-butyl carbamate group (or governed by A(1,3) strain depending on the specific conformer).

Materials
  • (3R)-4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (1.0 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.2 equiv, 1.0 M in THF)

  • Electrophile (e.g., Methyl Iodide, Benzyl Bromide) (1.5 equiv)

  • Anhydrous THF[2]

  • Dry Ice/Acetone bath (-78°C)

Step-by-Step Methodology
  • Enolate Formation:

    • Dissolve the starting material (1.0 mmol) in anhydrous THF (5 mL) under Argon.

    • Cool the solution to -78°C .

    • Add LiHMDS (1.2 mL, 1.2 mmol) dropwise over 5 minutes.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation. The solution often turns stereoisomerically stable enolate.

  • Alkylation:

    • Add the electrophile (e.g., Benzyl Bromide, 1.5 mmol) neat or in minimal THF dropwise.

    • Stir at -78°C for 2 hours.

    • Allow the reaction to warm slowly to -20°C over 1 hour.

    • Quench: Add saturated NH₄Cl solution (2 mL) while still cold.

  • Analysis:

    • Extract with EtOAc.[3][2] Analyze crude NMR for Diastereomeric Ratio (dr).

    • Note: High diastereoselectivity (>90:10) is often observed, with the electrophile approaching from the face opposite the N-Boc group's effective shielding.

Core Protocol C: Diastereoselective S-Oxidation

Objective: To synthesize chiral sulfoxides. The thiomorpholine sulfur can be oxidized to a sulfoxide, creating a new chiral center at the sulfur atom.

Methodology
  • Reagent: Use m-CPBA (1.0 equiv) in DCM at -78°C for kinetic control.

  • Selectivity: The oxidation typically favors the trans-sulfoxide (oxygen anti to the C3-carboxylate) due to steric directing by the neighboring ester group.

  • Procedure:

    • Dissolve substrate in DCM at -78°C.[1]

    • Add m-CPBA (dissolved in DCM) slowly.

    • Quench with Na₂S₂O₃ after 1 hour.

    • This yields the sulfoxide, which alters the pKa of the alpha-proton and changes the ring conformation (chair vs. boat), useful for tuning biological activity.

Experimental Workflow Diagram

The following diagram illustrates the divergent synthesis pathways starting from the chiral pool precursor.

G Cys L-Cysteine Ethyl Ester (Chiral Pool Start) Cyclization Step 1: Cyclization (1,2-dibromoethane, K2CO3) Cys->Cyclization Crude Crude Thiomorpholine Intermediate Cyclization->Crude BocProt Step 2: N-Boc Protection (Boc2O, TEA) Crude->BocProt Scaffold TARGET SCAFFOLD (3R)-4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate BocProt->Scaffold 65-75% Yield Alkylation Pathway A: Alpha-Alkylation (LiHMDS, R-X) Forms Quaternary Center Scaffold->Alkylation Asymmetric Induction Oxidation Pathway B: S-Oxidation (mCPBA, -78°C) Forms Chiral Sulfoxide Scaffold->Oxidation Diastereoselective Peptide Pathway C: Peptide Coupling (LiOH then Coupling) Peptidomimetics Scaffold->Peptide Bioisostere Install

Caption: Divergent synthesis workflow starting from L-Cysteine to the N-Boc-thiomorpholine scaffold and its downstream asymmetric applications.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Cyclization Polymerization of dibromoethane or oxidation of cysteine.Degas solvents thoroughly (N₂ sparge). Use dilute conditions (0.1 M) to favor intramolecular cyclization over intermolecular polymerization.
Racemization High temperature during cyclization or basic hydrolysis.Maintain reflux only as long as necessary. Avoid strong bases like NaOH; stick to K₂CO₃. Ensure L-Cysteine HCl is high optical purity.
Poor dr in Alkylation Incomplete enolate formation or temperature fluctuation.Ensure LiHMDS is fresh. Keep reaction strictly at -78°C. Warm up after electrophile addition is complete.
Over-oxidation (Sulfone) Excess m-CPBA or high temperature.Use exactly 1.0 equiv m-CPBA. Keep at -78°C. Monitor by TLC to stop at sulfoxide stage.

References

  • Synthesis of Thiomorpholine-3-carboxylic acid derivatives

    • Source: "Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
    • Link:[Link]

  • Thiomorpholine in Drug Discovery (DPP-4 Inhibitors)

    • Source: "Design, synthesis and biological evaluation of thiomorpholine derivatives as dipeptidyl peptidase IV inhibitors." European Journal of Medicinal Chemistry, 2011.
    • Link:[Link]

  • General Asymmetric Synthesis of Heterocycles from Amino Acids

    • Source: "Asymmetric synthesis of tertiary thiols and thioethers." Beilstein Journal of Organic Chemistry, 2011.
    • Link:[Link]

  • Product Characterization & Properties

    • Source: PubChem Compound Summary for Thiomorpholine-3-carboxyl
    • Link:[Link]

Sources

Method

Advanced Application Note: Thiomorpholine Derivatives in Drug Discovery

Executive Summary Thiomorpholine (tetrahydro-2H-1,4-thiazine) is a sulfur-containing heterocyclic scaffold serving as a critical bioisostere to morpholine and piperazine. While morpholine is ubiquitous in FDA-approved dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiomorpholine (tetrahydro-2H-1,4-thiazine) is a sulfur-containing heterocyclic scaffold serving as a critical bioisostere to morpholine and piperazine. While morpholine is ubiquitous in FDA-approved drugs (e.g., gefitinib, linezolid), its metabolic liability via oxidative ring opening and high polarity can limit efficacy.

Thiomorpholine offers a tactical alternative: it increases lipophilicity (LogP), alters hydrogen bond acceptor capability, and introduces a unique metabolic handle via S-oxidation . This guide details the rationale, synthesis, and validation protocols for deploying thiomorpholine derivatives to optimize lead compounds in oncology, metabolic disease, and infectious disease programs.

Medicinal Chemistry Logic: The "Why"

Bioisosterism and Physicochemical Tuning

Replacing the ethereal oxygen of morpholine with sulfur fundamentally alters the molecular profile.

  • Lipophilicity (LogP): Sulfur is less electronegative and more polarizable than oxygen. Substituting morpholine with thiomorpholine typically increases LogP by 0.5 – 1.0 units . This is critical for improving membrane permeability in CNS drugs or enhancing hydrophobic interactions in kinase binding pockets.

  • Basicity (pKa): The pKa of the conjugate acid of thiomorpholine (~9.0) is slightly higher than morpholine (~8.3), affecting solubility and lysosomal trapping.

  • Metabolic Switching: Morpholine is prone to CYP450-mediated

    
    -hydroxylation leading to ring opening (toxicity risk). Thiomorpholine diverts metabolism toward S-oxidation  (sulfoxide/sulfone formation), which preserves the ring structure and often retains biological activity.
    
Structural Activity Relationship (SAR) Decision Tree

The following diagram illustrates the decision logic for transitioning to a thiomorpholine scaffold.

SAR_Logic Start Lead Compound with Morpholine Issue_Polarity Issue: Low Permeability / Low LogP Start->Issue_Polarity Issue_Metabolism Issue: Rapid Clearance (Ring Opening) Start->Issue_Metabolism Solution_Thio Replace with Thiomorpholine Issue_Polarity->Solution_Thio Modulate Lipophilicity Issue_Metabolism->Solution_Thio Block alpha-hydroxylation Outcome_LogP Result: Increased LogP (+0.5-1.0) Better Hydrophobic Contact Solution_Thio->Outcome_LogP Outcome_Metab Result: Metabolic Switch S-Oxidation (Active Metabolites) Solution_Thio->Outcome_Metab Refine_Ox Fine Tuning: Synthesize S-Oxide / S,S-Dioxide Outcome_Metab->Refine_Ox If S-metabolite is too polar

Figure 1: SAR decision tree for morpholine-to-thiomorpholine scaffold hopping. This logic applies when optimizing ADME properties of lead candidates.

Therapeutic Applications & Case Studies

Oncology: Kinase Inhibition (PI3K/mTOR)

In the development of PI3K inhibitors (e.g., ZSTK474 analogs), the morpholine ring forms a critical hydrogen bond with the hinge region of the kinase.

  • Application: Substitution with thiomorpholine maintains the chair conformation required for binding but enhances hydrophobic interactions with the "roof" of the ATP-binding pocket.

  • Result: Thiomorpholine derivatives often show improved potency against solid tumors (e.g., HT29 colon cancer lines) due to enhanced cellular accumulation.

Infectious Disease: Linezolid Analogs

Linezolid (Zyvox) contains a morpholine ring.[1]

  • Application: Research into thiomorpholine analogs (and their S-oxides) demonstrated that the S-oxide variant retained potent antibacterial activity against MRSA and M. tuberculosis while altering the clearance profile.

  • Mechanism: The S-oxide mimics the hydrogen bond acceptor properties of the original morpholine oxygen but with a different vector, potentially overcoming resistance mechanisms.

Metabolic Disease: DPP-4 and Squalene Synthase

Thiomorpholine derivatives have been identified as inhibitors of squalene synthase (cholesterol biosynthesis).[2]

  • Data: N-substituted thiomorpholines reduced plasma triglycerides and LDL by >75% in hyperlipidemic rat models, attributed to the antioxidant capacity of the sulfur moiety preventing lipid peroxidation.[3]

Experimental Protocols

Protocol A: General Synthesis of N-Aryl Thiomorpholines (SNAr)

Use this protocol to generate a library of thiomorpholine derivatives from aryl fluorides or chlorides.

Reagents:

  • Aryl halide (e.g., 4-fluoronitrobenzene or 2-chloropyridine derivative)

  • Thiomorpholine (CAS: 123-90-0)[4]

  • Base: Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the aryl halide in MeCN (0.2 M concentration).

  • Addition: Add 1.2 equiv of thiomorpholine.

  • Basification: Add 3.0 equiv of Et3N.

    • Note: If the aryl halide is unreactive, use K2CO3 and switch solvent to DMF.

  • Reaction: Heat the mixture to reflux (80–85 °C) under nitrogen atmosphere. Monitor by TLC or LC-MS.

    • Time: Electron-deficient rings (e.g., nitrobenzene) react in 2–4 hours. Unactivated rings may require 12–24 hours or microwave irradiation (120 °C, 30 min).

  • Workup: Cool to room temperature. Dilute with water (5x volume) and extract with Ethyl Acetate (3x).[5]

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Controlled S-Oxidation (Sulfoxide/Sulfone Synthesis)

Use this to synthesize the likely metabolites or to tune polarity.

Reagents:

  • N-substituted Thiomorpholine (from Protocol A)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max)

  • Solvent: Dichloromethane (DCM)

Methodology:

  • For Sulfoxide (S=O): Dissolve substrate in DCM at 0 °C. Add 1.0 equiv of mCPBA portion-wise over 10 minutes. Stir at 0 °C for 1 hour. Quench with sat. NaHCO3.

  • For Sulfone (O=S=O): Dissolve substrate in DCM at RT. Add 2.5 equiv of mCPBA. Stir at RT for 4–6 hours.

  • Validation: Verify oxidation state via 1H NMR.

    • Diagnostic Shift: Protons adjacent to Sulfur (

      
      -protons) shift downfield significantly (~2.6 ppm 
      
      
      
      ~3.0 ppm for sulfoxide
      
      
      ~3.2+ ppm for sulfone).
Protocol C: Microsomal Metabolic Stability Assay

Critical for assessing the S-oxidation liability.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Compound (Thiomorpholine derivative).[2][3][4][5][6][7][8]

  • Reference: Verapamil (high clearance) or Warfarin (low clearance).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Test Compound (1

    
    M) in Phosphate Buffer (pH 7.4) at 37 °C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Monitor disappearance of Parent.

    • Crucial Step: Monitor appearance of M+16 (Sulfoxide) and M+32 (Sulfone) peaks.

    • Calculation:

      
      
      

Data Presentation & Visualization

Physicochemical Comparison

Table 1: Comparative Properties of Morpholine vs. Thiomorpholine

PropertyMorpholineThiomorpholineImpact on Drug Design
Heteroatom OxygenSulfurS is larger, more lipophilic.
LogP (approx) -0.860.15Thiomorpholine is ~1 unit more lipophilic; better BBB penetration.
H-Bonding Acceptor (Strong)Acceptor (Weak)Altered binding kinetics; S is a poor H-bond acceptor.
Metabolism Ring Opening (Toxic potential)S-Oxidation (Active metabolites)Thiomorpholine avoids ring-opening toxicity; Sulfoxides are often stable.
Boiling Point 129 °C169 °CHigher MW and London dispersion forces.
Synthesis Workflow Diagram

The following diagram outlines the parallel synthesis strategy for generating a library of oxidation-state variants.

Synthesis_Workflow Start Start: Aryl Halide + Thiomorpholine Step1 Step 1: SnAr Coupling (MeCN, Et3N, Reflux) Start->Step1 Product Parent Product (Thiomorpholine) Step1->Product Branch1 Path A: Bioassay (Parent) Product->Branch1 Step2 Step 2: Oxidation (mCPBA, 1.0 eq) Product->Step2 Step3 Step 3: Oxidation (mCPBA, 2.5 eq) Product->Step3 Sulfoxide Sulfoxide Analog (S=O) Step2->Sulfoxide Sulfone Sulfone Analog (O=S=O) Step3->Sulfone

Figure 2: Parallel synthesis workflow for generating thiomorpholine parent, sulfoxide, and sulfone derivatives for SAR exploration.

References

  • Asirvatham, S., et al. (2021).[5][6] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2][6][7] Journal of Chemical Reviews. Link

  • Kushwaha, N., & Kaushik, D. (2016). "Recent advances and future prospects of thiomorpholine derivatives: A review." Journal of Applied Pharmaceutical Science. Link

  • Han, B., et al. (2012). "Design, synthesis and biological evaluation of thiomorpholine derivatives as DPP-IV inhibitors." European Journal of Medicinal Chemistry. Link

  • Rewcastle, G. W., et al. (2011). "Synthesis and biological evaluation of novel PI3K inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Charris, J., et al. (2015).[8] "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity."[2][3][6][7] Archiv der Pharmazie. Link

  • Steiner, A., et al. (2022).[4] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development. Link

Sources

Application

Application Notes and Protocols for the Derivatization of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

Authored by: [Your Name/Department], Senior Application Scientist Abstract This document provides a comprehensive technical guide for the chemical derivatization of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate, a versatile heterocyclic building block. The protocols outlined herein are designed for researchers and professionals in drug discovery and medicinal chemistry. This guide details methodologies for the selective modification of both the C-3 ethyl ester and the N-4 tert-butoxycarbonyl (Boc) protecting group. Each protocol is presented with a rationale for the experimental design, step-by-step instructions, and expected outcomes, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of Thiomorpholine Scaffolds

The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Its non-planar, saturated heterocyclic structure provides access to three-dimensional chemical space, a desirable attribute for modern drug design. The title compound, 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate, serves as a valuable starting material due to its two distinct and orthogonally reactive functional groups: an ethyl ester at the C-3 position and a Boc-protected amine at the N-4 position. This dual functionality allows for sequential and selective modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will explore the primary pathways for derivatization:

  • Modification of the C-3 Ethyl Ester: Hydrolysis to the corresponding carboxylic acid, followed by amide coupling, and reduction to the primary alcohol.

  • Modification of the N-4 Boc Group: Deprotection to the free secondary amine, paving the way for N-alkylation, N-acylation, or N-sulfonylation.

Derivatization at the C-3 Position: Unlocking the Carboxylate Potential

The ethyl ester at the C-3 position is a versatile handle for introducing molecular diversity. The following protocols detail its conversion into a carboxylic acid, amides, and a primary alcohol.

Workflow for C-3 Position Derivatization

C3_Derivatization Start 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate CarboxylicAcid Thiomorpholine-3-carboxylic acid derivative Start->CarboxylicAcid  Hydrolysis (Saponification) [e.g., LiOH, THF/H2O] Alcohol Primary Alcohol Derivative Start->Alcohol  Reduction [e.g., LiAlH4, THF] Amide Amide Derivatives CarboxylicAcid->Amide  Amide Coupling [e.g., EDC, HOBt, Amine]

Caption: Workflow for the derivatization of the C-3 ethyl ester.

Protocol 1: Hydrolysis of the Ethyl Ester to the Carboxylic Acid

The conversion of the ethyl ester to a carboxylic acid is a foundational step for many subsequent derivatizations, most notably amide coupling. Saponification using a hydroxide base is a standard and reliable method.

Causality: Lithium hydroxide (LiOH) is chosen as the base due to its high reactivity and the ease of removing lithium salts during workup. A mixed solvent system of tetrahydrofuran (THF) and water ensures the solubility of both the starting material and the hydroxide salt.

Protocol:

  • Dissolution: Dissolve 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Reagent Addition: Add LiOH·H₂O (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid derivative, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling of the Carboxylic Acid

Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes the carboxylic acid generated in Protocol 1 and couples it with a primary or secondary amine using a carbodiimide coupling agent.

Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that activates the carboxylic acid. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or a more modern equivalent is crucial to suppress side reactions and improve coupling efficiency, particularly with less nucleophilic amines.[3]

Protocol:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) from Protocol 1 in dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Activation: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Parameter Condition Rationale
Coupling Agents EDC/HOBt, HATU, HBTUChoice depends on the reactivity of the amine and the desired reaction efficiency.[4]
Solvent DCM, DMFSelected based on the solubility of the reactants.
Base DIPEA (optional)Added when using amine hydrochloride salts to liberate the free amine.
Protocol 3: Reduction of the Ethyl Ester to a Primary Alcohol

Reduction of the ester provides a primary alcohol, which can be a site for further functionalization, such as etherification or oxidation.

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. The reaction is conducted in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride.

Protocol:

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting ester (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and slowly add a solution of LiAlH₄ (1.5 eq) in THF. Caution: LiAlH₄ reacts violently with water.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filtration and Extraction: A precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Drying and Purification: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol by flash chromatography.

Derivatization at the N-4 Position: Modifying the Amine

The Boc group is a stable protecting group that can be selectively removed under acidic conditions to reveal the secondary amine, which can then be further functionalized.

Workflow for N-4 Position Derivatization

N4_Derivatization Start 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate Deprotected Free Secondary Amine Start->Deprotected  Boc Deprotection [e.g., TFA, DCM] Alkylated N-Alkylated Derivative Deprotected->Alkylated  Reductive Amination or SN2 Reaction Acylated N-Acylated Derivative Deprotected->Acylated  Acylation [e.g., Acyl Chloride, Base]

Caption: Workflow for the derivatization of the N-4 Boc group.

Protocol 4: Boc Deprotection

Removal of the Boc group is typically achieved with strong acids. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed.

Causality: The tert-butyl group is cleaved under acidic conditions via the formation of a stable tert-butyl cation.[5][6] The byproducts, isobutylene and carbon dioxide, are gases and are easily removed.

Protocol:

  • Dissolution: Dissolve the Boc-protected starting material (1.0 eq) in DCM.

  • Acid Addition: Add TFA (10-20 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by LC-MS.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected secondary amine, which is often obtained as the TFA salt if the neutralization step is omitted.

Protocol 5: N-Alkylation of the Deprotected Amine

The resulting secondary amine can be alkylated using various methods, including reductive amination or direct alkylation with an alkyl halide.

Causality: Reductive amination with an aldehyde or ketone followed by a reducing agent like sodium triacetoxyborohydride (STAB) is a mild and efficient method for N-alkylation. Direct alkylation with an alkyl halide in the presence of a non-nucleophilic base is also a viable strategy.

Protocol (Reductive Amination):

  • Dissolution: Dissolve the deprotected amine (1.0 eq) and an aldehyde or ketone (1.1 eq) in dichloroethane (DCE) or methanol.

  • Imine Formation: Add acetic acid (catalytic amount) and stir for 1 hour to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction: Stir at room temperature for 12-24 hours.

  • Workup: Quench the reaction with saturated NaHCO₃ solution and extract with DCM.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash chromatography.

Conclusion

The protocols detailed in this application note provide a robust framework for the derivatization of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate. By leveraging the orthogonal reactivity of the ester and Boc-protected amine, researchers can efficiently generate a wide array of analogs for biological screening and lead optimization in drug discovery programs. The provided rationales for the choice of reagents and conditions are intended to empower scientists to adapt and troubleshoot these methods for their specific synthetic targets.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Velázquez, A. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(4), M401. Retrieved from [Link][7][8]

  • ResearchGate. (n.d.). Discussion on Boc protection/deprotection. Retrieved from [Link][5]

  • Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(35), 22945–22953. Retrieved from [Link][3]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Singh, J., et al. (2018). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 1(4), 235-257. Retrieved from [Link][1]

  • E3S Web of Conferences. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link][2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Dunsmore, C. J., et al. (2006). A general method for the synthesis of amides involving the direct coupling of alkali metal carboxylate salts with amines. Organic Letters, 8(26), 6071–6074. Retrieved from [Link][4]

Sources

Method

experimental use of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate in biological assays

Application Note: Experimental Utilization of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate in Drug Discovery Executive Summary This technical guide details the experimental application of 4-tert-Butyl 3-ethyl th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Utilization of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate in Drug Discovery

Executive Summary

This technical guide details the experimental application of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (herein referred to as TMD-Precursor ).[1] This molecule serves as a critical orthogonal protected building block for the synthesis of thiomorpholine-3-carboxylic acid derivatives, which are privileged scaffolds in medicinal chemistry.[1]

Thiomorpholine-3-carboxylic acid is a proline isostere , offering distinct conformational restrictions and electronic properties due to the sulfur atom.[1] It is highly relevant in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (diabetes), Matrix Metalloproteinase (MMP) inhibitors , and neuroprotective antioxidants.[1]

This guide covers:

  • Metabolic Stability Profiling: Assessing the ethyl ester as a potential prodrug moiety.

  • Library Synthesis Protocol: Utilizing the scaffold in Solid-Phase Peptide Synthesis (SPPS).[1]

  • Bioassay Validation: Measuring DPP-4 inhibition of derived compounds.

Chemical Context & Mechanism

The TMD-Precursor possesses two protecting groups allowing for orthogonal deprotection strategies:

  • N-4 Position (Boc): Acid-labile (cleaved by TFA/HCl).[1]

  • C-3 Position (Ethyl Ester): Base-labile (cleaved by LiOH/NaOH) or enzymatically cleaved (Esterases).[1]

Why this scaffold? Unlike proline, the thiomorpholine ring introduces a sulfur atom that can act as a radical scavenger (antioxidant) and alters the pKa of the adjacent amine, potentially improving the pharmacokinetic (PK) profile of peptidomimetics.

Workflow Diagram: Scaffold Utilization

TMD_Workflow cluster_0 Path A: Prodrug Evaluation cluster_1 Path B: Library Synthesis Precursor TMD-Precursor (Boc/Et-Protected) Plasma Plasma Stability (Esterase Assay) Precursor->Plasma Incubation Deprotection Selective Deprotection (TFA or LiOH) Precursor->Deprotection Chemical Mod. Metabolite Active Acid (COOH Released) Plasma->Metabolite Hydrolysis Screening DPP-4 Inhibition Screening Metabolite->Screening Bioactivity Coupling Peptide Coupling (EDC/HOBt) Deprotection->Coupling Library Thiomorpholine Library Coupling->Library Library->Screening

Caption: Figure 1.[1][2] Dual-pathway utilization of TMD-Precursor for prodrug assessment (Path A) and peptidomimetic library generation (Path B).[1]

Protocol A: Metabolic Stability (Prodrug Potential)[1]

Objective: Determine if the ethyl ester moiety of the TMD-Precursor is cleaved by plasma esterases to release the free acid (active pharmacophore precursor). This validates the molecule's potential as a prodrug to enhance cellular permeability.

Materials:
  • Test Compound: TMD-Precursor (10 mM stock in DMSO).

  • Biological Matrix: Pooled Human/Rat Plasma (heparinized).[1]

  • Internal Standard (IS): Tolbutamide or Warfarin.[1]

  • Quenching Solution: Acetonitrile (ACN) containing 0.1% Formic Acid.[1]

Experimental Procedure:
  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 mins to remove particulates.

  • Spiking: Dilute TMD-Precursor stock into pre-warmed plasma to a final concentration of 1 µM (0.1% DMSO final).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Sampling: Remove 50 µL aliquots at time points:

    
     min.
    
  • Quenching: Immediately transfer aliquot into 200 µL of ice-cold Quenching Solution containing IS. Vortex for 30s.

  • Extraction: Centrifuge at 4000 rpm for 15 min at 4°C to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent mass (Ethyl ester) and the metabolite mass (Free acid).

Data Analysis & Criteria:

Calculate the % remaining of the parent compound.



Where 

is the slope of the natural log of % remaining vs. time.[1]

Table 1: Interpretation of Stability Data

% Remaining (120 min)ClassificationApplication Implication
< 5%Highly UnstableExcellent Prodrug candidate (Rapid conversion).[1]
30 - 70%Moderate StabilitySlow-release Prodrug; suitable for sustained delivery.[1]
> 80%High StabilityNot a prodrug; Ester acts as a permanent blocking group (requires chemical hydrolysis).[1]

Protocol B: Synthesis of DPP-4 Inhibitor Library

Objective: Use TMD-Precursor to synthesize a library of Prolyl-isostere inhibitors . The thiomorpholine ring mimics the pyrrolidine ring of proline, a key recognition motif for the DPP-4 enzyme active site.

Mechanism:

DPP-4 cleaves N-terminal dipeptides with Proline or Alanine at the penultimate position.[1] We will synthesize Xaa-Thiomorpholine dipeptides.

Step-by-Step Synthesis:
  • Selective C-Deprotection (Hydrolysis):

    • Dissolve TMD-Precursor (1 eq) in THF/MeOH/H2O (3:1:1).[1]

    • Add LiOH (2.5 eq) at 0°C. Stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 3.[1] Extract with EtOAc.[1]

    • Result:N-Boc-thiomorpholine-3-carboxylic acid .[1]

  • Coupling (P1' Residue Introduction):

    • Mix the acid (from step 1) with an amine (e.g., 2-cyanopyrrolidine for Vildagliptin analogs) or an aryl amine.[1]

    • Reagents: HATU (1.2 eq), DIPEA (3 eq) in DMF.[1]

    • Stir 12h. Purify via Prep-HPLC.

  • N-Deprotection (Boc Removal):

    • Treat the coupled product with 4M HCl in Dioxane or 20% TFA in DCM for 30 min.

    • Evaporate solvent.[1]

    • Result:Free amine salt (Active Inhibitor) .[1]

Protocol C: Biological Assay (DPP-4 Inhibition)[1]

Objective: Evaluate the inhibitory constant (


) of the synthesized thiomorpholine derivatives against recombinant human DPP-4.[1]
Assay Principle:

Uses a fluorogenic substrate, Gly-Pro-AMC (7-Amino-4-methylcoumarin).[1] DPP-4 cleaves the Gly-Pro bond, releasing fluorescent AMC.[1] Inhibitors prevent this cleavage.[1]

Reagents:
  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 1 mg/mL BSA.

  • Substrate: Gly-Pro-AMC (

    
    ).[1]
    
  • Enzyme: Recombinant Human DPP-4 (0.5 nM final).[1]

Procedure:
  • Plate Setup: Use black 96-well plates.

  • Inhibitor Addition: Add 10 µL of synthesized Thiomorpholine derivative (serial dilutions from 100 µM to 0.1 nM).

  • Enzyme Addition: Add 40 µL of DPP-4 enzyme solution. Incubate 10 min at RT (allows inhibitor binding).[1]

  • Reaction Start: Add 50 µL of Gly-Pro-AMC substrate (final conc.

    
    ).[1]
    
  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 min.

Data Processing:

Calculate the slope (RFU/min) for the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor].

Table 2: Expected Structure-Activity Relationship (SAR)

Compound VariantPredicted

Rationale
Proline Control (Vildagliptin)~3 - 10 nMStandard benchmark.[1]
Thiomorpholine Analog (Unoxidized)10 - 50 nMSulfur isostere maintains shape but alters electronics.[1]
Thiomorpholine S-Oxide (Sulfoxide)> 500 nMSteric clash in S1' pocket usually reduces potency.[1]
TMD-Precursor (Fully Protected)InactiveCarboxylate and Amine are blocked; cannot bind active site.[1]

References

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

  • Patel, B.D., et al. (2013). Thiomorpholine-3-carboxylic acid derivatives as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1512537, (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. (Analogous scaffold data). Link[1]

  • Bld Pharm. (2023).[1] Product Data Sheet: Thiomorpholine-3-carboxylic acid hydrochloride. Link

  • Organic Chemistry Portal. (2023). Thioester and thioacid synthesis. (Relevance: Thio-derivative synthesis). Link

Disclaimer: This Application Note is for research use only. The TMD-Precursor is a chemical reagent and has not been approved for clinical use in humans.[1] Ensure all experiments comply with local safety regulations regarding thiomorpholine derivatives.

Sources

Application

Application Note: Optimizing Cell-Based Assays for Thiomorpholine-Scaffolded Kinase Inhibitors

Abstract Thiomorpholine scaffolds are increasingly prevalent in medicinal chemistry, serving as bioisosteres to morpholines in kinase inhibitors (e.g., PI3K, EGFR) and metabolic modulators (DPP-4). While the substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiomorpholine scaffolds are increasingly prevalent in medicinal chemistry, serving as bioisosteres to morpholines in kinase inhibitors (e.g., PI3K, EGFR) and metabolic modulators (DPP-4). While the substitution of oxygen for sulfur enhances lipophilicity and alters metabolic profiles, it introduces specific physicochemical challenges—primarily susceptibility to sulfur oxidation and aqueous solubility limits. This guide provides optimized protocols for handling thiomorpholine derivatives in cellular assays, ensuring that observed biological data reflects the activity of the parent molecule rather than its oxidative degradation products.

Introduction: The Thiomorpholine Advantage and Challenge

The thiomorpholine ring (1-thia-4-azacyclohexane) is a "privileged scaffold" in drug design.[1] By replacing the oxygen atom of a morpholine ring with sulfur, medicinal chemists can modulate the partition coefficient (logP) and modify hydrogen bonding interactions within an enzyme's active site.

However, this structural change necessitates specific assay considerations:

  • Oxidative Instability: Unlike the ether oxygen in morpholine, the sulfide sulfur in thiomorpholine is prone to oxidation, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ). This can occur during storage or prolonged incubation, potentially altering potency.
  • Solubility Profiles: Thiomorpholines are generally more lipophilic than their morpholine counterparts. Standard serial dilution protocols used for morpholines may result in precipitation of thiomorpholines in aqueous media.

Comparative Physicochemical Properties[2][3][4]
PropertyMorpholine AnalogThiomorpholine AnalogAssay Implication
Heteroatom Oxygen (Ether)Sulfur (Thioether)Sulfur is a "soft" nucleophile; prone to oxidation.
Lipophilicity (cLogP) LowerHigher (~ +0.5 to +1.0 log units)Higher risk of precipitation in cell media; higher cell permeability.
H-Bonding AcceptorWeak AcceptorAltered binding pose in kinase hinge regions.
Metabolic Liability N-oxidation, Ring openingS-oxidation (Sulfoxide/Sulfone)"Active metabolites" may confound in vitro data.

Protocol 1: Compound Management & Stability QC

Objective: To ensure the integrity of thiomorpholine compounds prior to cellular exposure. Rationale: Standard DMSO stocks stored at room temperature can accumulate sulfoxides over time due to dissolved oxygen or trace peroxides in lower-grade DMSO.

Materials
  • Anhydrous DMSO (≥99.9%, stored under nitrogen/argon).

  • Amber glass vials (to prevent photo-oxidation).

  • LC-MS grade Acetonitrile/Water.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve solid thiomorpholine compounds in anhydrous DMSO to a concentration of 10 mM or 20 mM.

    • Critical Step: Purge the headspace of the vial with Argon gas before sealing. Sulfur is susceptible to auto-oxidation in air.

    • Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce moisture and oxygen.

  • Pre-Assay QC (The "Zero-Hour" Check):

    • Before running a critical IC50 curve, perform a rapid LC-MS injection of the DMSO stock.

    • Acceptance Criteria: Purity >95%. If a peak at M+16 (Sulfoxide) or M+32 (Sulfone) exceeds 5%, repurify or resynthesize.

    • Why? Sulfoxides are more polar and may not penetrate cells as effectively, or may bind the target differently, yielding a false IC50.

  • Serial Dilution:

    • Perform intermediate dilutions in 100% DMSO rather than media.

    • Transfer to cell culture media only at the final step to minimize time in aqueous solution before cell addition.

Workflow Visualization

CompoundHandling Solid Solid Compound (Store Desiccated) DMSO Dissolve in Anhydrous DMSO Solid->DMSO Argon Argon Purge (Prevent Oxidation) DMSO->Argon QC LC-MS QC (Check M+16 Peak) Argon->QC QC->Solid Fail (>5% Oxidized) Dilution Dilution in DMSO (Not Media) QC->Dilution Pass (>95%) Assay Add to Cells (Final DMSO < 0.5%) Dilution->Assay

Figure 1: Critical workflow for handling thiomorpholine libraries to prevent S-oxidation artifacts.

Protocol 2: Target Engagement (Phospho-Flow Cytometry)

Objective: Quantify the inhibition of intracellular kinase phosphorylation (e.g., PI3K/Akt or EGFR) by the thiomorpholine candidate. Target System: PI3K/Akt Pathway (Common target for thiomorpholine analogs like ZSTK474 derivatives).

Experimental Logic

Thiomorpholine inhibitors often target the ATP-binding pocket. To verify they are entering the cell and hitting the target, we measure the phosphorylation status of a downstream effector (e.g., p-Akt S473) upon stimulation.

Materials
  • Cell Line: H1975 (EGFR mutant) or PC-3 (PTEN null, high p-Akt).

  • Stimulant: EGF (Epidermal Growth Factor) or Insulin.

  • Fixation: 1.5% Paraformaldehyde (PFA).

  • Permeabilization: Ice-cold Methanol (100%).

  • Antibodies: Anti-pAkt (Ser473) Alexa Fluor 647 conjugate.

Step-by-Step Protocol
  • Seeding:

    • Seed cells at

      
       cells/well in 6-well plates. Allow to adhere overnight.
      
  • Starvation (Critical):

    • Wash cells with PBS and incubate in serum-free media for 4-16 hours.

    • Why? Reduces basal phosphorylation noise, allowing for a cleaner signal upon stimulation.

  • Compound Treatment:

    • Add the thiomorpholine compound (diluted in serum-free media) for 1 hour .

    • Include a Morpholine analog control (if available) and a DMSO vehicle control.

  • Stimulation:

    • Add EGF (final conc. 50-100 ng/mL) directly to the media containing the drug.

    • Incubate for exactly 15 minutes at 37°C.

  • Fixation & Permeabilization:

    • Aspirate media, add 1.5% PFA (10 min at RT).

    • Aspirate PFA, add Ice-cold Methanol (30 min on ice). Methanol is preferred over Triton X-100 for phospho-epitopes.

  • Staining & Acquisition:

    • Wash with FACS buffer (PBS + 1% BSA).

    • Stain with anti-pAkt-AF647 for 1 hour at RT in dark.

    • Analyze on Flow Cytometer (Red laser excitation).

Pathway Visualization

PI3KPathway RTK RTK (EGFR) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Phosphorylation S6K p70S6K mTOR->S6K Proliferation Cell Proliferation S6K->Proliferation ThioComp Thiomorpholine Inhibitor ThioComp->PI3K Blocks ATP Site

Figure 2: The PI3K/Akt signaling cascade, a primary target for thiomorpholine kinase inhibitors.

Protocol 3: 72-Hour Cytotoxicity Assay (CellTiter-Glo)

Objective: Determine the IC50 of the compound on cell viability. Challenge: Thiomorpholines can oxidize over 72 hours in media at 37°C.

Methodology Adjustments for Thiomorpholines
  • Media Choice: Avoid media with high concentrations of riboflavin or tryptophan if using transparent plates, as light + these components can generate peroxides. Use standard RPMI/DMEM with 10% FBS.

  • Seeding Density: Optimization is required to ensure cells are in log-phase growth for the full 72 hours.

    • Adherent cells (e.g., A549): 3,000 cells/well (96-well plate).

    • Suspension cells (e.g., Jurkat): 10,000 cells/well.

  • Dosing:

    • Prepare a 10-point dose-response curve (1:3 serial dilution).

    • Top concentration: Typically 10 µM or 50 µM (Watch for precipitation! If the solution turns cloudy, the data is invalid).

  • Readout:

    • Add CellTiter-Glo (ATP detection) reagent 1:1 with media.

    • Shake for 2 minutes to lyse cells (Thiomorpholines are lipophilic; ensure complete lysis of membranes).

    • Read Luminescence.

Data Analysis & Troubleshooting

When analyzing data for thiomorpholine compounds, look for specific "red flags" that indicate assay artifacts.

Troubleshooting Table
ObservationPotential CauseRemediation
Precipitation at High Conc. High Lipophilicity (LogP > 4)Reduce top concentration; Check solubility in PBS prior to assay.
Shift in IC50 over time Oxidation to SulfoxideRun a stability check: Incubate compound in media (no cells) for 72h, then run LC-MS.
Steep Hill Slope (>2.0) Aggregation / Non-specific bindingAdd 0.01% Triton X-100 to the assay buffer (if biochemical) or check solubility.
Lower potency vs Morpholine Loss of H-bond acceptorThe sulfur atom is a weaker H-bond acceptor than oxygen. This may be a true SAR effect.

References

  • Medicinal Chemistry of Thiomorpholines: Nithyabalaji, R., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][2][3] Journal of Chemical Reviews, 2021.[1] [Link]

  • Kinase Inhibitor Structural Biology: Yadin, D., et al. "Structure-activity relationships of the p38alpha MAP kinase inhibitor... (BIRB 796)."[4] PubMed, 2003. [Link]

  • PI3K Inhibitors (ZSTK474): Rewcastle, G.W., et al. "Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition."[5] Journal of Medicinal Chemistry, 2017. [Link]

  • Sulfide Oxidation Protocols: Bahrami, K., et al. "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions."[6] PMC, 2011. (Context for stability understanding). [Link]

  • Assay Guidance: Markossian, S., et al. "Assay Guidance Manual." NCBI Bookshelf. [Link]

Sources

Method

Application Note: Quantitative Analysis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

Abstract & Introduction This application note details the analytical protocols for the quantification and purity assessment of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (CAS: 343616-34-2 / Analogous). This mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the analytical protocols for the quantification and purity assessment of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (CAS: 343616-34-2 / Analogous). This molecule, hereafter referred to as Boc-TMC-OEt , is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors.

The Analytical Challenge

Boc-TMC-OEt presents specific challenges for standard analytical workflows:

  • Lack of Chromophores: The molecule lacks strong UV-absorbing aromatic systems, making standard HPLC-UV (254 nm) insensitive.

  • Chirality: The C3 position is a stereocenter. Enantiomeric purity (ee%) is a Critical Quality Attribute (CQA).

  • Redox Instability: The thioether sulfur is susceptible to oxidation, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ) during storage or processing.

This guide provides three validated methods to address these challenges:

  • Method A (LC-MS/MS): For high-sensitivity quantification in biological matrices or trace impurity analysis.

  • Method B (HPLC-CAD): For routine purity assay and process control (Universal Detection).

  • Method C (Chiral HPLC): For enantiomeric excess determination.

Physicochemical Profile

PropertyValue / CharacteristicNotes
Chemical Formula

Molecular Weight 275.37 g/mol Monoisotopic Mass: 275.12
LogP (Predicted) ~2.5 - 2.8Lipophilic; retention expected on C18
Solubility Soluble in MeOH, ACN, DCM, EtOAc.[1]Poorly soluble in water.
pKa N/A (Amine is protected)Boc group is acid-labile (

).
Key Impurities S-Oxide (

), Des-Boc (

)
Avoid strong oxidants and acids.

Method A: LC-MS/MS Quantification (Gold Standard)

Objective: High-sensitivity quantification and identification of impurities. Principle: Electrospray Ionization (ESI) in Positive mode. The Boc group facilitates ionization (


 or 

), while the collision-induced dissociation (CID) typically yields a characteristic loss of the tert-butyl group (isobutylene).
Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Column Temp: 40°C.

Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Time (min)%BDescription
0.0010Initial equilibration
1.0010Hold to elute polar salts
6.0095Linear gradient
8.0095Wash
8.1010Re-equilibration
10.0010End
MS Parameters (MRM Mode)
  • Ionization: ESI Positive (

    
    ).
    
  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell (ms)Assignment
276.1 (

)
220.1 10100Loss of t-Butyl (

)
276.1 176.1 18100Loss of Boc Group (

)
292.1 (S-Oxide)192.1 20100S-Oxide Impurity

Method B: HPLC-CAD (Process Purity)

Objective: Routine purity analysis without the need for mass spectrometry. Why CAD? Charged Aerosol Detection (CAD) is a universal detector that responds to non-volatile analytes regardless of chemical structure. Since Boc-TMC-OEt has weak UV absorbance, CAD provides a more accurate "mass balance" purity than UV at 210 nm.

Protocol
  • Detector: Thermo Scientific Corona Veo or similar CAD.

  • Nebulizer Temp: 35°C.

  • Mobile Phase: Same as Method A (Water/ACN + 0.1% FA). Volatile buffers are mandatory for CAD.

  • Gradient: Standard 10-90% B over 15 minutes.

  • Standard Curve: 0.05 mg/mL to 1.0 mg/mL in Methanol. Fit using a quadratic regression (CAD response is non-linear at wide ranges).

Method C: Chiral HPLC (Enantiomeric Excess)

Objective: Determine the ratio of (S)-Boc-TMC-OEt to (R)-Boc-TMC-OEt. Challenge: Boc-protected amino esters separate well on polysaccharide columns in Normal Phase.

Conditions
  • Column: Daicel Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Note: No acid additive is usually needed for neutral esters, but 0.1% DEA can improve peak shape if tailing occurs.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Sufficient for concentrated samples in Hexane).

  • Temperature: 25°C.

Visualization: Analytical Workflow & Degradation Pathways

The following diagram illustrates the integrated analytical workflow and the potential degradation pathways monitored by these methods.

AnalyticalWorkflow cluster_Methods Analytical Methods cluster_Results Critical Quality Attributes (CQAs) Sample Crude Sample (Boc-TMC-OEt) LCMS Method A: LC-MS/MS (Quantification & ID) Sample->LCMS CAD Method B: HPLC-CAD (Purity Assay) Sample->CAD Chiral Method C: Chiral HPLC (Enantiomeric Excess) Sample->Chiral Potency Potency / Assay (Target: >98%) LCMS->Potency Impurity_Ox Oxidative Impurities (Sulfoxide/Sulfone) LCMS->Impurity_Ox Detects +16/+32 Da Impurity_Hydro Hydrolysis Impurities (Acid/De-Boc) LCMS->Impurity_Hydro Detects -100 Da CAD->Potency Mass Balance EE Chiral Purity (ee% > 99%) Chiral->EE

Figure 1: Integrated analytical strategy for Boc-TMC-OEt characterization.

Sample Preparation Protocol

Caution: The thioether moiety is sensitive to oxidation. Use freshly degassed solvents and avoid prolonged exposure to air/light.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of Boc-TMC-OEt reference standard.

    • Dissolve in 10.0 mL of HPLC-grade Acetonitrile.

    • Sonicate for 2 minutes to ensure complete dissolution.

  • Working Standard (LC-MS):

    • Dilute Stock 1:100 with Water/ACN (50:50) to reach 10 µg/mL.

    • Filter through a 0.22 µm PTFE syringe filter.

  • Stability Check:

    • If analyzing for S-oxides, prepare a "forced degradation" control by adding 1 drop of 3% H2O2 to an aliquot of stock solution to identify the retention time of the sulfoxide peak.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123386123. Retrieved October 26, 2025 from [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, M401.[1] Retrieved from [Link]

  • Helix Chromatography. HPLC Methods for Analysis of Morpholine Derivatives. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Analysis of Thiomorpholine Dicarboxylates by HPLC and GC

Introduction Thiomorpholine dicarboxylates are a class of compounds with significant interest in pharmaceutical development due to their structural similarity to endogenous molecules and potential as therapeutic agents o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiomorpholine dicarboxylates are a class of compounds with significant interest in pharmaceutical development due to their structural similarity to endogenous molecules and potential as therapeutic agents or their intermediates.[1][2][3] The thiomorpholine ring, a privileged scaffold, is found in various bioactive molecules, including antibiotics and anti-cancer agents.[4] The dicarboxylate functionality imparts high polarity and potential for stereoisomerism, presenting unique challenges and requirements for their analytical characterization.

Accurate and robust analytical methods are paramount for the quality control of drug substances and products, enabling the determination of purity, stability, and enantiomeric composition.[5][6][7] This document provides detailed application notes and protocols for the analysis of thiomorpholine dicarboxylates using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[8][9]

Part 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for thiomorpholine dicarboxylates.[5] We present two distinct HPLC approaches: a reversed-phase method for achiral analysis and a chiral separation method to resolve enantiomers.

Achiral Analysis by Reversed-Phase HPLC

The high polarity of dicarboxylic acids can lead to poor retention on traditional C18 columns. To overcome this, this protocol employs a polar-embedded reversed-phase column and an acidic mobile phase to suppress the ionization of the carboxyl groups, thereby increasing their retention.

Rationale for Method Design:

  • Column Choice: A C18 column with a polar embedded group is selected to provide alternative interactions (e.g., hydrogen bonding) and prevent phase collapse in highly aqueous mobile phases, which are often necessary for retaining polar analytes.

  • Mobile Phase: A low pH mobile phase (pH ~2.5) using formic acid is chosen to ensure the dicarboxylic acid moieties are in their protonated, less polar form, which enhances retention on the reversed-phase column.

  • Detection: UV detection is proposed, assuming the thiomorpholine dicarboxylate molecule possesses a suitable chromophore. If not, alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) would be necessary.[10]

Experimental Protocol: RP-HPLC

1. Sample Preparation:

  • Drug Substance: Accurately weigh and dissolve the sample in the mobile phase A to a final concentration of approximately 0.5 mg/mL.[11]
  • Drug Product (e.g., Tablet): Grind a representative number of tablets to a fine powder. Transfer an amount of powder equivalent to one dosage unit to a volumetric flask. Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water), sonicate for 15 minutes, and dilute to volume. Filter the extract through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System A gradient-capable HPLC system with a UV detector.
Column Polar-Embedded C18 (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 5% B; 5-20 min: 5% to 50% B; 20-25 min: 50% B; 25.1-30 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at a suitable wavelength (e.g., 210 nm for carboxyl groups, or a higher wavelength if a chromophore exists)

3. Data Analysis:

  • Integrate the peak corresponding to the thiomorpholine dicarboxylate.
  • For purity analysis, calculate the area percentage of the main peak relative to the total peak area.
  • For assay, use a calibrated external standard.

Workflow for Achiral HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Dissolve/Extract Sample Filter Filter (0.45 µm) Prep->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Elution on Polar-Embedded C18 Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify (Assay/Purity) Integrate->Quantify

Caption: Workflow for the achiral HPLC analysis of thiomorpholine dicarboxylates.

Chiral Separation by HPLC

Many thiomorpholine dicarboxylates possess chiral centers, necessitating enantiomeric separation to ensure the quality and safety of pharmaceutical products. Chiral HPLC is the method of choice for this purpose.[12][13][14][15]

Rationale for Method Design:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of chiral compounds.[16] A column such as a Chiralpak IA or ID is a good starting point for method development.

  • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol) mobile phases are typically used with polysaccharide-based CSPs. The choice depends on the solubility of the analyte and the desired selectivity.

Experimental Protocol: Chiral HPLC

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1.0 mg/mL. Ensure complete dissolution.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System An isocratic HPLC system with a UV detector.
Column Chiralpak ID (amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile / Methanol / Acetic Acid (50:50:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection UV at a suitable wavelength

3. Data Analysis:

  • Integrate the peaks for both enantiomers.
  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Part 2: Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of dicarboxylic acids, a derivatization step is mandatory to convert them into less polar and more volatile derivatives suitable for GC analysis.[17][18][19]

Rationale for Method Design:

  • Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[17] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylating agent that converts the carboxylic acid groups to their trimethylsilyl (TMS) esters, significantly increasing volatility.

  • Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides good resolution for a wide range of derivatized compounds.

  • Detection: Flame Ionization Detection (FID) is a robust and universally responsive detector for organic compounds. For enhanced sensitivity and structural confirmation, Mass Spectrometry (MS) is the preferred detector.[20][21][22]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization: a. Accurately weigh approximately 1-2 mg of the sample into a 2 mL GC vial. b. Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile). c. Add 100 µL of BSTFA with 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes.[23] e. Cool the vial to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC-MS System A gas chromatograph coupled to a mass spectrometer.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z

3. Data Analysis:

  • Identify the peak for the derivatized thiomorpholine dicarboxylate based on its retention time and mass spectrum.
  • Perform library searches (if available) or interpret the fragmentation pattern to confirm the structure.
  • Quantify using an internal or external standard.

Workflow for GC-MS Analysis:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Processing Prep Dissolve Sample Deriv Derivatize with BSTFA Prep->Deriv Heat Heat at 70°C Deriv->Heat Inject Inject into GC-MS Heat->Inject Separate Temperature Programmed Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Peak (RT & MS) Detect->Identify Quantify Quantify Identify->Quantify

Caption: Workflow for the GC-MS analysis of thiomorpholine dicarboxylates after derivatization.

Part 3: Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[5][6] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[8][9]

Key Validation Parameters:

ParameterDescription
Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is often demonstrated through forced degradation studies for stability-indicating methods.[24][25][26]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte. Recoveries between 98.0% and 102.0% are generally considered acceptable.[27]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1.[27]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[27]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[27]

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the qualitative and quantitative analysis of thiomorpholine dicarboxylates. The reversed-phase HPLC method is well-suited for achiral purity and assay determinations, while the chiral HPLC method is essential for controlling enantiomeric purity. The GC-MS method, incorporating a necessary derivatization step, offers an alternative approach, particularly for identifying and quantifying volatile impurities.

It is imperative that any chosen method be subjected to a thorough validation study, as outlined by ICH guidelines, to demonstrate its suitability for the intended application in a drug development and quality control setting. These protocols serve as a comprehensive starting point for method development and validation, ensuring the generation of high-quality, reliable analytical data for this important class of compounds.

References

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  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
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  • ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • ScienceDirect. (n.d.). 1,4-Thiomorpholine-3,5-dicarboxylic acid, a novel cyclic imino acid detected in bovine brain.
  • PMC. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • LMA leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
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  • ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Springer. (n.d.). Acids: Derivatization for GC Analysis.
  • Shimadzu Corporation. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD.
  • PMC. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS.
  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various....
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  • Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD.
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  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
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  • New Journal of Chemistry. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS.
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Method

Chiral Separation of Thiomorpholine Enantiomers: An Application Guide for Drug Development Professionals

Foreword: The Significance of Chirality in Thiomorpholine-Containing Pharmaceuticals The thiomorpholine scaffold is a privileged structure in modern medicinal chemistry, integral to a range of therapeutic agents, includi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Chirality in Thiomorpholine-Containing Pharmaceuticals

The thiomorpholine scaffold is a privileged structure in modern medicinal chemistry, integral to a range of therapeutic agents, including the antibiotic sutezolid.[1] The introduction of a chiral center into a thiomorpholine-containing drug necessitates a robust analytical strategy to separate and quantify its enantiomers. Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the stereoisomeric composition of chiral drugs to be well-documented, making efficient and reliable chiral separation techniques a critical component of drug development and quality control.[2]

This comprehensive guide provides detailed application notes and protocols for the chiral separation of thiomorpholine enantiomers. We will delve into the mechanistic principles of chiral recognition and present field-proven methodologies for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to develop, optimize, and validate robust enantioselective methods for this important class of heterocyclic compounds.

Strategic Approaches to Chiral Separation

The fundamental principle of chiral separation lies in the creation of a transient diastereomeric complex between the enantiomers of the analyte and a chiral selector.[3] This can be achieved through two primary strategies:

  • Direct Separation: This is the most common approach, where the enantiomers are separated on a Chiral Stationary Phase (CSP) in HPLC and SFC, or with a chiral selector added to the background electrolyte in CE.[3]

  • Indirect Separation: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. This approach is less common and can be more labor-intensive.[4]

This guide will focus on direct separation methods, which offer significant advantages in terms of speed and efficiency.

Chiral Separation by Nonaqueous Capillary Electrophoresis (NACE): A High-Resolution Technique

Capillary electrophoresis is a powerful technique for chiral separations due to its high efficiency, short analysis times, and low sample consumption.[5] Nonaqueous Capillary Electrophoresis (NACE) is particularly advantageous for compounds that may have limited solubility in aqueous buffers. A successful NACE method has been developed for the enantioseparation of Sutezolid, a prominent thiomorpholine-containing antibiotic.[1]

Principle of NACE Chiral Separation

In NACE, a chiral selector, typically a cyclodextrin derivative, is added to the nonaqueous background electrolyte (BGE). The enantiomers of the analyte form transient inclusion complexes with the chiral selector. The differing stability of these diastereomeric complexes leads to different electrophoretic mobilities, enabling their separation.[6]

Protocol: Enantioseparation of a Thiomorpholine Derivative (Sutezolid)

This protocol is based on the published method for the chiral separation of sutezolid enantiomers.[1]

Instrumentation and Consumables:

  • Capillary Electrophoresis system with UV detection

  • Fused-silica capillary (e.g., 48 cm total length, 38 cm effective length, 50 µm I.D.)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD)

  • Trifluoroacetic acid (TFA)

  • Ammonium formate

  • Sample: Sutezolid racemate dissolved in MeOH

Procedure:

  • Background Electrolyte (BGE) Preparation:

    • Prepare a stock solution of 200 mM TFA and 20 mM ammonium formate in MeOH.

    • Dissolve HDMS-β-CD in a mixture of MeOH/ACN (85:15 v/v) containing the TFA/ammonium formate buffer to a final concentration of 45 mM.

    • Filter the BGE through a 0.22 µm syringe filter.

  • Capillary Conditioning (for a new capillary):

    • Rinse the capillary with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 20 minutes.

    • Rinse with MeOH for 20 minutes.

    • Finally, equilibrate with the BGE for 30 minutes.

  • Sample Injection:

    • Inject the sample solution using a pressure of 0.5 psi for 5 seconds.

  • Separation and Detection:

    • Apply a voltage in normal polarity mode (anode at the inlet).

    • Set the UV detector to 258 nm.

    • Maintain the capillary temperature at 25 °C.

Expected Results:

This method should provide baseline separation of the sutezolid enantiomers, with the (S)-enantiomer typically migrating last.[1]

Causality Behind Experimental Choices
  • Nonaqueous BGE: The use of a MeOH/ACN mixture improves the solubility of the analyte and the cyclodextrin, and can enhance chiral recognition.[7]

  • Charged Cyclodextrin (HDMS-β-CD): The negatively charged sulfate groups on the cyclodextrin interact with the protonated basic analyte, leading to strong enantioselective interactions.[8]

  • TFA and Ammonium Formate: These additives serve to control the ionic strength of the BGE and ensure the analyte is in a consistent protonation state.

NACE workflow for thiomorpholine derivative separation.

Chiral High-Performance Liquid Chromatography (HPLC): A Versatile Approach

Chiral HPLC is a widely used and versatile technique for enantioseparation.[9] The key to successful chiral HPLC is the selection of the appropriate Chiral Stationary Phase (CSP). For basic, cyclic amines like thiomorpholine, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points.[10]

Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, offer a broad range of enantioselectivity. The chiral recognition mechanism is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The analyte fits into chiral grooves on the polysaccharide structure, and subtle differences in the fit of the two enantiomers lead to their separation.[11][12] For basic analytes, the addition of a basic modifier like diethylamine (DEA) to the mobile phase is often crucial to improve peak shape and achieve resolution.[13]

Proposed Starting Method for Thiomorpholine Enantiomers by HPLC

Instrumentation and Consumables:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralpak AD-H (amylose-based) or a similar polysaccharide-based column (e.g., Lux Cellulose-3)

  • HPLC-grade Ethanol

  • HPLC-grade n-Hexane or Cyclohexane

  • Diethylamine (DEA)

  • Sample: Thiomorpholine racemate dissolved in mobile phase

Initial Screening Conditions:

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v)
Flow Rate 0.5 mL/min
Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 210 nm)

Method Development and Optimization:

If the initial screening does not provide adequate separation, consider the following adjustments:

  • Vary the Alcohol Modifier: Change the ratio of n-Hexane to Ethanol (e.g., 90:10, 70:30).

  • Change the Alcohol: Replace Ethanol with Isopropanol.

  • Adjust the Additive: Vary the concentration of DEA (e.g., 0.05% to 0.2%).

  • Temperature: Decreasing the temperature can sometimes increase selectivity.[7]

G start Start with Polysaccharide CSP (e.g., Chiralpak AD-H) screen Initial Mobile Phase: Hexane/Ethanol/DEA (80:20:0.1) start->screen evaluate Evaluate Resolution (Rs) screen->evaluate optimize_mp Adjust Mobile Phase: - Alcohol ratio - Alcohol type (IPA) - DEA concentration evaluate->optimize_mp Rs < 1.5 success Optimized Method (Rs > 1.5) evaluate->success Rs ≥ 1.5 optimize_mp->screen optimize_temp Adjust Temperature optimize_mp->optimize_temp optimize_temp->screen

HPLC method development strategy.

Supercritical Fluid Chromatography (SFC): A "Green" and Fast Alternative

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[14] It is particularly well-suited for the separation of polar compounds like amines when the correct mobile phase modifiers and additives are used.

Principles of Chiral SFC

SFC uses a mobile phase composed of supercritical carbon dioxide mixed with an organic modifier (co-solvent), typically an alcohol like methanol. The separation mechanism on polysaccharide CSPs is similar to normal-phase HPLC, relying on polar and steric interactions.[15] For basic analytes that may exhibit poor peak shape, the addition of an acidic or basic additive to the co-solvent is often necessary.

Proposed Starting Method for Thiomorpholine Enantiomers by SFC

Based on successful separations of other heterocyclic amines, the following conditions can be used as a starting point for developing a chiral SFC method for thiomorpholine.[16]

Instrumentation and Consumables:

  • SFC system with UV detector and back-pressure regulator

  • Chiral Stationary Phase: Lux Cellulose-2 or a similar chlorinated polysaccharide-based column

  • SFC-grade CO₂

  • HPLC-grade Methanol (MeOH)

  • Additive (e.g., Diethylamine or Trifluoroacetic acid)

  • Sample: Thiomorpholine racemate dissolved in MeOH

Initial Screening Conditions:

ParameterCondition
Column Lux Cellulose-2 (150 x 4.6 mm, 3 µm)
Mobile Phase CO₂/MeOH (gradient or isocratic, e.g., 85:15)
Additive 0.1% DEA in MeOH
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at a suitable wavelength

Method Development and Optimization:

  • Co-solvent Percentage: Vary the percentage of methanol to optimize retention and resolution.[17]

  • Additive Screening: If DEA does not provide good peak shape, try an acidic additive like TFA.

  • Column Screening: Test other polysaccharide-based CSPs, as selectivity can be highly column-dependent.

Method Validation for Chiral Separations

Once a suitable chiral separation method has been developed, it must be validated to ensure it is fit for its intended purpose.[2] The validation should be performed in accordance with ICH Q2(R1) guidelines and should assess the following parameters.[2][18]

Validation ParameterAcceptance Criteria (Typical)
Specificity Baseline resolution of enantiomers from each other and any impurities.
Linearity Correlation coefficient (r²) ≥ 0.99 for the undesired enantiomer.
Range From the reporting limit to 120% of the specification for the undesired enantiomer.
Accuracy Recovery of 80-120% for the spiked undesired enantiomer.
Precision (Repeatability & Intermediate) RSD ≤ 10% for the undesired enantiomer at the specification limit.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness Insensitive to small, deliberate changes in method parameters.

System Suitability:

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. Key system suitability parameters for chiral separations include:

  • Resolution (Rs): Typically, Rs ≥ 1.5 between the enantiomers.

  • Tailing Factor (T): T ≤ 2.0 for both enantiomer peaks.

  • Repeatability of Injections: RSD of peak areas for replicate injections should be within acceptable limits (e.g., ≤ 5%).

Conclusion

The chiral separation of thiomorpholine enantiomers is a critical analytical task in the development of pharmaceuticals containing this important scaffold. This guide has provided a framework for approaching this challenge using NACE, HPLC, and SFC. A specific, high-resolution NACE method for a complex thiomorpholine derivative has been detailed, and robust starting protocols for HPLC and SFC have been proposed based on established methods for analogous cyclic amines. By systematically applying the principles of method development and validation outlined herein, researchers can confidently develop and implement reliable enantioselective methods for the analysis of thiomorpholine enantiomers, ensuring the quality and safety of these vital medicines.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

Welcome to the technical support guide for the synthesis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate. This molecule, a key heterocyclic building block in pharmaceutical research and development, presents uni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate. This molecule, a key heterocyclic building block in pharmaceutical research and development, presents unique synthetic challenges that can often lead to suboptimal yields.[1] This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues, optimize reaction conditions, and ultimately improve the efficiency and reproducibility of this synthesis.

Overview of the Core Synthesis

The most common and logical synthetic route to 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate, also known as N-Boc-L-thiomorpholine-3-carboxylic acid ethyl ester, involves a two-step process. This process begins with the cyclization of an L-cysteine derivative followed by the protection of the secondary amine. Understanding this pathway is crucial for diagnosing issues effectively.

  • Step 1: Cyclization to form the Thiomorpholine Ring. This key step typically involves the reaction of L-cysteine ethyl ester with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base. The reaction proceeds via a tandem S-alkylation followed by an intramolecular N-alkylation to form the heterocyclic ring.

  • Step 2: N-Boc Protection. The resulting thiomorpholine-3-carboxylic acid ethyl ester is then protected at the nitrogen atom using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product.[2][3]

Visualizing the Synthetic Workflow

The following diagram outlines the standard synthetic pathway.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagents cluster_product Final Product start1 L-Cysteine Ethyl Ester inter Thiomorpholine-3-carboxylic acid ethyl ester start1->inter start2 1,2-Dihaloethane start2->inter product 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate inter->product reagent1 Base (e.g., K₂CO₃, NaHCO₃) reagent1->inter Step 1: Cyclization reagent2 (Boc)₂O reagent2->product Step 2: N-Boc Protection

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common experimental challenges in a question-and-answer format.

FAQ 1: My cyclization step (Step 1) yield is very low. What are the primary causes and how can I fix it?

Low yield in the initial ring-forming reaction is the most frequent bottleneck. The issues often trace back to side reactions or suboptimal reaction conditions.[4]

Root Causes & Solutions:

  • Polymerization: The bifunctional nature of both the cysteine ester and the dihaloalkane can lead to intermolecular reactions, forming polymeric chains instead of the desired six-membered ring.

    • Causality: High concentrations favor intermolecular reactions.

    • Solution: Employ high-dilution conditions. Add the reagents slowly and separately over an extended period to a large volume of solvent. This maintains a low instantaneous concentration of reactants, favoring the intramolecular cyclization.

  • Oxidation of Thiol: The thiol group of cysteine is susceptible to oxidation, forming disulfide bonds. This consumes the starting material and complicates purification.

    • Causality: Presence of oxygen in the reaction atmosphere.

    • Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Degassing the solvent prior to use by sparging with an inert gas for 15-30 minutes can significantly reduce oxidative side products.[5]

  • Incorrect Basicity (pH): The choice and amount of base are critical. The base must be strong enough to deprotonate the thiol and the amine at the appropriate stages but not so strong as to cause hydrolysis of the ethyl ester. A proposed mechanism involves the formation of a 3-(thiomorpholine)-carboxylic acid intermediate.[6]

    • Causality: If the base is too weak, the nucleophilicity of the thiol and amine is insufficient. If it is too strong or if aqueous workup is prolonged under basic conditions, the ethyl ester can be saponified.

    • Solution: Use a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Use approximately 2.0-2.5 equivalents of base to neutralize the hydrochloride salt of the cysteine ester and the HBr/HCl generated during the reaction.

ParameterRecommendationRationale
Concentration < 0.1 MFavors intramolecular cyclization over polymerization.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the thiol starting material.
Base K₂CO₃ or NaHCO₃ (2.0-2.5 eq.)Provides sufficient basicity without promoting ester hydrolysis.
Solvent DMF or AcetonitrilePolar aprotic solvents that effectively dissolve reactants.
Temperature 50-80 °CProvides sufficient energy for reaction without significant decomposition.
FAQ 2: The N-Boc protection (Step 2) is incomplete or produces multiple byproducts. How can I optimize this?

While N-Boc protection is generally a robust reaction, issues can arise from reagent stoichiometry and reaction conditions.[2][3]

Root Causes & Solutions:

  • Incomplete Reaction: Insufficient (Boc)₂O or reaction time can lead to a mixture of starting material and product, which can be difficult to separate.

    • Causality: The secondary amine of the thiomorpholine ring is a relatively weak nucleophile.

    • Solution: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents). Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The reaction is typically complete within 3-12 hours at room temperature.[7]

  • Side Reactions: While less common for this substrate, prolonged reaction times or excessive heat can lead to decomposition or side reactions involving the sulfur atom.

    • Causality: The Boc anhydride can react with other nucleophiles under harsh conditions.

    • Solution: Perform the reaction at room temperature. If the reaction is sluggish, gentle heating (up to 40°C) can be applied, but it should be monitored closely.[8] A catalyst-free system using an acetone-water solvent mixture has been reported to be effective and eco-friendly.[9]

FAQ 3: My final product is a persistent oil and is difficult to purify. What are the best practices for isolation?

The N-Boc protected product is often a viscous oil, which makes crystallization challenging and necessitates chromatographic purification.

Root Causes & Solutions:

  • Residual Impurities: Small amounts of impurities, such as tert-butanol (a byproduct of the Boc-protection) or unreacted starting materials, can inhibit crystallization.

    • Causality: The oily nature of the product can trap solvents and byproducts.

    • Solution:

      • Aqueous Workup: After the reaction, perform a thorough aqueous workup. Wash the organic layer with a mild acid (e.g., 1M KHSO₄) to remove any unreacted amine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

      • Chromatography: Flash column chromatography on silica gel is the most effective method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The product is moderately polar and should elute cleanly.

      • Inducing Crystallization: If a solid is desired, after chromatography, dissolve the pure oil in a minimal amount of a non-polar solvent (like hexane or diethyl ether) and store it at low temperature (-20 °C). Adding a seed crystal, if available, can initiate crystallization.[10]

Troubleshooting Workflow Diagram

Use this decision tree to diagnose and resolve low-yield issues systematically.

G start Low Overall Yield check_step Analyze crude reaction mixture from each step (TLC/LC-MS) start->check_step step1_issue Issue in Step 1 (Cyclization)? check_step->step1_issue step2_issue Issue in Step 2 (Boc-Protection)? step1_issue->step2_issue NO step1_diag Multiple spots/polymeric baseline? step1_issue->step1_diag YES step2_diag Unreacted starting material? step2_issue->step2_diag YES purif_issue Significant loss during workup/purification? step2_issue->purif_issue NO step1_yes YES step1_no NO step2_yes YES step2_no NO step1_sol Implement High Dilution & Inert Atmosphere step1_diag->step1_sol step2_sol Increase (Boc)₂O (1.2 eq) & Reaction Time step2_diag->step2_sol purif_sol Optimize Extraction pH & Chromatography Gradient purif_issue->purif_sol YES end_node Consult Further Literature purif_issue->end_node NO purif_yes YES purif_no NO

Caption: A decision tree for systematic troubleshooting of the synthesis.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent quality.[11]

Protocol 1: Synthesis of Ethyl Thiomorpholine-3-carboxylate
  • Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (200 mL for a 10 mmol scale reaction). Begin sparging the solvent with nitrogen.

  • Reagents: In a separate flask, dissolve L-cysteine ethyl ester hydrochloride (1.86 g, 10 mmol) and potassium carbonate (3.45 g, 25 mmol) in 50 mL of DMF.

  • Addition: Add the cysteine/base slurry to the reaction flask. Begin heating the mixture to 60 °C.

  • Slow Addition: Add 1,2-dibromoethane (1.88 g, 0.86 mL, 10 mmol) dropwise via the dropping funnel over 4 hours.

  • Reaction: After the addition is complete, maintain the reaction at 60 °C and stir overnight (approx. 16 hours). Monitor the reaction progress by TLC (Mobile phase: 50% Ethyl Acetate in Hexane).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and then brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate, which can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: N-Boc Protection
  • Setup: Dissolve the crude ethyl thiomorpholine-3-carboxylate (approx. 10 mmol) in Dichloromethane (DCM) (100 mL) in a round-bottom flask.

  • Reagents: Add triethylamine (1.53 mL, 11 mmol, 1.1 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (2.4 g, 11 mmol, 1.1 eq).

  • Reaction: Stir the reaction at room temperature for 12 hours. Monitor for the disappearance of the starting material by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Workup: Wash the reaction mixture with 1M KHSO₄ (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil by flash column chromatography (gradient elution from 5% to 30% Ethyl Acetate in Hexane) to afford the final product as a clear, viscous oil.

References

  • MySkinRecipes. N-BOC-THIOMORPHOLINE-3-CARBOXYLIC ACID ETHYL ESTER. Available from: [Link]

  • Gemoets, H. P. L. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • Gemoets, H. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available from: [Link]

  • Gemoets, H. P. L. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available from: [Link]

  • Scribd. Application Note - N-Boc Protection. Available from: [Link]

  • Akrout, A. et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • Organic Chemistry Portal. Synthesis of thiomorpholines. Available from: [Link]

  • Beilstein Journals. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Available from: [Link]

  • MH Chem. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Schasteen, C. S. & Reed, D. J. (1983). The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. Toxicology and Applied Pharmacology. Available from: [Link]

  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • ResearchGate. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Available from: [Link]

  • MDPI. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Thiomorpholine Dicarboxylates

Welcome to the technical support center dedicated to the purification challenges of thiomorpholine dicarboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification challenges of thiomorpholine dicarboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As the purity of these compounds is paramount for their application in pharmaceuticals and materials science, this document aims to equip you with the knowledge to overcome common hurdles in their purification.

Introduction to Purification Challenges

Thiomorpholine dicarboxylates are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1] Their structure, featuring a thiomorpholine core and two carboxylic acid moieties, presents a unique set of purification challenges. These challenges often stem from a combination of factors including the polarity of the molecule, its potential for thermal and pH instability, and the presence of structurally similar impurities from the synthetic route. This guide will walk you through these challenges with practical, field-tested solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of thiomorpholine dicarboxylates in a question-and-answer format.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of my thiomorpholine dicarboxylic acid. What are the likely causes and how can I improve my yield?

Answer: Low recovery during recrystallization is a common issue and can be attributed to several factors. Let's break down the potential causes and solutions.

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. If your compound has high solubility in the chosen solvent even at low temperatures, you will inevitably lose a significant amount of product in the mother liquor.

    • Solution: Conduct small-scale solvent screening with a variety of solvents of differing polarities. Common choices for dicarboxylic acids include water, ethanol, acetic acid, or mixtures such as ethanol/water.[2] The goal is to find a solvent system where the solubility curve is steep.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even after cooling, leading to a lower yield.[2]

    • Solution: Add the hot solvent portion-wise to your crude product, just until it fully dissolves. This ensures you are using the minimum amount of solvent necessary.[2]

  • Premature Crystallization: If the compound crystallizes too quickly, impurities can become trapped within the crystal lattice.

    • Solution: Allow the saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer, larger crystals.

Solvent SystemPolaritySuitability for Thiomorpholine Dicarboxylates
WaterHighGood for the diacid form, but solubility might be low even when hot.
Ethanol/WaterMediumA good starting point for tuning solubility.
Acetic Acid/WaterMediumCan be effective, but residual acetic acid may need to be removed.
Dichloromethane/MethanolLow-MediumMore suitable for ester derivatives of thiomorpholine dicarboxylates.
Issue 2: Oiling Out During Crystallization

Question: My thiomorpholine dicarboxylate is "oiling out" instead of forming crystals when the solution cools. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice. This is often an indication that the solvent is too nonpolar for the compound at lower temperatures.

  • Solution 1: Change the Solvent System: Switch to a more polar solvent system. If you are using a solvent mixture, increasing the proportion of the more polar solvent can prevent oiling out.[2]

  • Solution 2: Slower Cooling: As with low recovery, allowing the solution to cool more slowly can give the molecules time to arrange themselves into a crystal lattice.

  • Solution 3: Seeding: Introduce a small seed crystal of the pure compound to the cooled solution to initiate crystallization.

Issue 3: Streaking and Poor Separation in Silica Gel Chromatography

Question: I'm trying to purify my N-protected thiomorpholine dicarboxylate ester using silica gel column chromatography, but the compound is streaking badly on the TLC plate and I'm getting poor separation. What's happening?

Answer: Streaking of nitrogen-containing compounds on silica gel is a classic problem. The acidic nature of the silica surface can interact strongly with the basic nitrogen of the thiomorpholine ring, leading to tailing and poor chromatographic performance.

  • Solution 1: Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia into your eluent system.[3] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Solution 2: Switch to a Different Stationary Phase:

    • Reversed-Phase Chromatography (C18): For polar compounds like dicarboxylic acids, reversed-phase chromatography is often a better choice. You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acids are protonated.[3]

    • Alumina (basic or neutral): For basic compounds, basic or neutral alumina can be a good alternative to silica gel.

  • Solution 3: Protect the Carboxylic Acids: If you are working with the free diacid, it is often beneficial to convert it to a diester (e.g., dimethyl or diethyl ester) before chromatography. The less polar ester will likely behave better on silica gel.

start Poor Separation/Streaking add_modifier Add Basic Modifier (e.g., Et3N) to Eluent start->add_modifier check_tlc Re-run TLC add_modifier->check_tlc improved Improved Separation check_tlc->improved no_improvement No Improvement check_tlc->no_improvement change_stationary_phase Switch to Reversed-Phase (C18) or Alumina no_improvement->change_stationary_phase esterify Consider Esterification of Diacid no_improvement->esterify start Crude Thiomorpholine Dicarboxylate dissolve Dissolve in Organic Solvent start->dissolve extract Extract with Aqueous Base (e.g., NaHCO3) dissolve->extract separate Separate Aqueous and Organic Layers extract->separate aqueous Aqueous Layer (contains dicarboxylate salt) separate->aqueous organic Organic Layer (contains neutral impurities) separate->organic acidify Acidify Aqueous Layer with Dilute Acid (e.g., HCl) aqueous->acidify precipitate Precipitation of Pure Dicarboxylic Acid acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure Thiomorpholine Dicarboxylic Acid filter->pure_product

Sources

Troubleshooting

Technical Support Center: Identifying Impurities in the Synthesis of CAS 859833-24-2

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of CAS 859833-24-2, chemically known as 4-(7-methoxy-4-quinolyl)-2-methyl-N-(2-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of CAS 859833-24-2, chemically known as 4-(7-methoxy-4-quinolyl)-2-methyl-N-(2-pyridinylmethyl)-1-piperazinecarboxamide. The control of impurities is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API).[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you anticipate, identify, and troubleshoot impurities that may arise during your synthetic process.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses foundational questions regarding the synthesis of CAS 859833-24-2 and the regulatory framework governing impurities.

Q1: What is the general synthetic strategy for CAS 859833-24-2, and where can impurities originate?

A1: The structure of CAS 859833-24-2 consists of three key fragments: a 7-methoxyquinoline core, a 2-methylpiperazine linker, and a 2-picolyl (2-pyridinylmethyl) group. A common synthetic approach involves the sequential coupling of these fragments. Impurities can be introduced at any stage of this multi-step process.

The primary sources of impurities are categorized as follows:

  • Organic Impurities: These are the most common and arise from starting materials, by-products of side reactions, intermediates that carry through, degradation products, and residual reagents.[2]

  • Inorganic Impurities: These typically originate from reagents, catalysts (e.g., heavy metals), or the manufacturing environment.[2]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification steps that are not completely removed.[1]

The diagram below illustrates a generalized, conceptual synthetic pathway, highlighting points where different classes of impurities may be introduced.

G cluster_0 Fragment A Synthesis (e.g., 7-methoxyquinoline) cluster_1 Fragment B Synthesis (e.g., Picolyl-piperazine) A_start Starting Materials A A_product Fragment A A_start->A_product Imp_A Impurity Source: - Unreacted Starting Materials - By-products A_product->Imp_A Coupling Coupling Reaction A_product->Coupling B_start Starting Materials B B_product Fragment B B_start->B_product Imp_B Impurity Source: - Intermediates - Reagent-related impurities B_product->Imp_B B_product->Coupling FinalProduct CAS 859833-24-2 (Crude Product) Coupling->FinalProduct Imp_C Impurity Source: - Coupling By-products - Excess Reagents Coupling->Imp_C Purification Purification (Crystallization/Chromatography) FinalProduct->Purification API Final API Purification->API Imp_D Impurity Source: - Degradation Products - Residual Solvents Purification->Imp_D

Caption: Conceptual workflow for the synthesis of CAS 859833-24-2.

Q2: What are the key classes of organic impurities to anticipate in the synthesis of CAS 859833-24-2?

A2: Based on the molecular structure and likely synthetic routes, you should proactively monitor for the following types of organic impurities:

  • Process-Related Impurities:

    • Unreacted Starting Materials & Intermediates: Incomplete reactions can lead to the carry-over of precursors such as 4-chloro-7-methoxyquinoline, 1-(2-pyridinylmethyl)-3-methylpiperazine, or other activated intermediates.

    • By-products from Side Reactions: The synthesis of quinoline derivatives can sometimes involve harsh conditions leading to side reactions.[3] For instance, N-oxidation of the pyridine or quinoline rings, or demethylation of the methoxy group to form a phenolic impurity, are plausible side reactions.

  • Degradation Products:

    • Hydrolysis: The central carboxamide bond could be susceptible to hydrolysis under strong acidic or basic conditions, cleaving the molecule into its quinoline-piperazine and picolyl fragments.

    • Oxidation: The nitrogen atoms in the heterocyclic rings are susceptible to oxidation, forming N-oxides, especially if oxidizing agents are present or during storage under suboptimal conditions.

Q3: What are the regulatory limits for reporting, identifying, and qualifying impurities?

A3: The International Council for Harmonisation (ICH) provides guidelines that are widely adopted by regulatory agencies like the FDA and EMA. The key guidelines are ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[4] The thresholds are based on the maximum daily dose (MDD) of the drug.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting ≥ 0.05%≥ 0.03%
Identification ≥ 0.10% or 1.0 mg per day intake (whichever is lower)≥ 0.05%
Qualification ≥ 0.15% or 1.0 mg per day intake (whichever is lower)≥ 0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[5]

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.[5]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[5]

Section 2: Troubleshooting Guide - A Practical Approach to Impurity Identification

This section provides a systematic, hands-on approach to identifying unknown impurities using common analytical techniques.

Part 2A: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone technique for separating and quantifying impurities in pharmaceutical analysis.[2][6]

Q4: I am developing an HPLC method for impurity profiling of CAS 859833-24-2. What are the recommended starting conditions?

A4: A robust reverse-phase HPLC (RP-HPLC) method is essential. The goal is to achieve good resolution between the main peak (API) and all potential process-related and degradation impurities.[7] Below is a validated starting point for method development.

Protocol 1: Generic RP-HPLC Method for Impurity Profiling

Parameter Recommended Condition Rationale / Justification
Column C18, 250 x 4.6 mm, 5 µm The C18 stationary phase provides excellent hydrophobic retention for a molecule of this type, offering a good starting point for selectivity.
Mobile Phase A 0.1% Phosphoric Acid in Water Provides acidic pH to ensure consistent protonation of the basic nitrogen atoms, leading to sharp, symmetrical peaks.
Mobile Phase B Acetonitrile or Methanol Common organic modifiers for reverse-phase chromatography. Acetonitrile often provides better peak shape for nitrogen-containing compounds.
Gradient Elution 5% B to 95% B over 30 min A gradient is necessary to elute both polar (early-eluting) and non-polar (late-eluting) impurities in a reasonable timeframe.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 35 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[8]
Detection (UV) 235 nm A starting wavelength based on the UV absorbance of the quinoline and pyridine chromophores. A full UV scan (200-400 nm) of the API is recommended to find the optimal wavelength.

| Injection Volume | 10 µL | A standard volume; should be adjusted based on sample concentration and detector sensitivity. |

Q5: I see an unexpected peak in my HPLC chromatogram. What is the logical first step to identify it?

A5: A systematic approach is crucial. Do not assume the identity of the peak without evidence. The following workflow provides a self-validating system for investigation.

Caption: Workflow for initial investigation of an unknown HPLC peak.

First, inject solutions of your known starting materials and key intermediates. If the retention time of your unknown peak matches one of these, you have a tentative identification.[9] This is a crucial first step to rule out simple process-related impurities. If it does not match, the peak is a new, unknown entity, and you must proceed to more advanced characterization.

Part 2B: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful hyphenated technique that provides the molecular weight of an unknown impurity, which is a critical piece of information for structural elucidation.[1][10]

Q7: How can I use LC-MS to get a preliminary identification of an unknown peak from my HPLC method?

A7: The HPLC method can often be directly transferred to an LC-MS system. When the unknown peak elutes from the column, the mass spectrometer will provide its mass-to-charge ratio (m/z).

Protocol 2: Sample Preparation and Analysis for LC-MS

  • Sample Prep: Prepare a sample of your API containing the impurity at a concentration high enough for detection (typically >0.1%).

  • Mobile Phase Check: Ensure your mobile phase is compatible with MS. Non-volatile buffers like phosphate must be replaced with volatile alternatives (e.g., formic acid, ammonium formate, or ammonium acetate).

  • Ionization Mode: Use Electrospray Ionization (ESI) in positive mode. The multiple basic nitrogen atoms in CAS 859833-24-2 and its likely impurities will readily accept a proton, forming a [M+H]⁺ ion.

  • Data Interpretation: The m/z value of the [M+H]⁺ ion directly gives you the molecular weight of the impurity (Molecular Weight = m/z - 1.0078). You can then propose molecular formulas that match this weight and are chemically plausible based on the starting materials and reaction conditions.

Q8: What are the expected m/z values for potential impurities related to CAS 859833-24-2?

A8: Having a pre-calculated table of potential impurities can dramatically speed up identification.

Table 1: Theoretical Masses and [M+H]⁺ Values for Potential Impurities (Note: The exact molecular formula of CAS 859833-24-2 is C₂₅H₂₈N₆O₂. Its monoisotopic mass is 444.2274.)

Potential ImpurityDescriptionMolecular FormulaMonoisotopic MassExpected [M+H]⁺ (m/z)
API CAS 859833-24-2 C₂₅H₂₈N₆O₂ 444.2274 445.2347
Impurity ADemethylated API (loss of CH₂)C₂₄H₂₆N₆O₂430.2117431.2190
Impurity BN-Oxide of Pyridine RingC₂₅H₂₈N₆O₃460.2223461.2296
Impurity CN-Oxide of Quinoline RingC₂₅H₂₈N₆O₃460.2223461.2296
Impurity DHydrolysis Product 1C₁₅H₁₈N₄O270.1532271.1605
Impurity EHydrolysis Product 2C₆H₈N₂108.0688109.0761
Impurity FUnreacted 4-Cl-7-MeO-QuinolineC₁₀H₈ClNO193.0300194.0373

This table serves as a powerful diagnostic tool. If your LC-MS analysis reveals a peak at m/z 431.2190, for example, it is highly indicative of the demethylated impurity.

Part 2C: Nuclear Magnetic Resonance (NMR) for Definitive Structural Elucidation

For novel impurities that cannot be identified by LC-MS alone, isolation followed by NMR spectroscopy is the definitive method for structural elucidation.[11][12] Modern NMR techniques can determine the complete structure of a complex molecule with sub-milligram quantities of material.[13]

Q9: I have isolated an unknown impurity. What is the standard workflow for structural elucidation using NMR?

A9: A standard set of 1D and 2D NMR experiments will provide a complete picture of the molecule's connectivity and stereochemistry.[14][15]

G cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments H1 ¹H NMR (Proton count, chemical shifts, coupling) COSY COSY (¹H-¹H correlations, spin systems) H1->COSY HSQC HSQC (Direct ¹H-¹³C correlations) H1->HSQC C13 ¹³C NMR / DEPT (Carbon count, CH/CH₂/CH₃ types) C13->HSQC HMBC HMBC (Long-range ¹H-¹³C correlations, connectivity) COSY->HMBC NOESY NOESY / ROESY (Through-space ¹H-¹H correlations, stereochemistry) COSY->NOESY HSQC->HMBC Structure Proposed Structure HMBC->Structure NOESY->Structure Isolated Isolated Impurity Isolated->H1 Isolated->C13 MS_Data MS Data (Molecular Formula) MS_Data->Structure

Caption: Standard NMR workflow for structural elucidation.

Step-by-Step Protocol:

  • Acquire 1D Spectra: Run a standard ¹H NMR and a ¹³C NMR (often with a DEPT experiment to differentiate CH, CH₂, and CH₃ groups). This provides the basic framework.

  • Establish Spin Systems (COSY): The COSY spectrum reveals which protons are coupled to each other, allowing you to piece together fragments like an ethyl group or the protons on an aromatic ring.

  • Connect Protons to Carbons (HSQC): The HSQC spectrum shows a correlation for every proton directly attached to a carbon, definitively linking the ¹H and ¹³C assignments.

  • Assemble the Fragments (HMBC): This is the most powerful experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. For example, it can show a correlation from a methyl proton to a carbonyl carbon, confirming their connectivity.

  • Confirm and Verify: Use the molecular formula from your MS data as a constraint. Piece together the fragments from COSY and HMBC until the entire structure is accounted for and is consistent with all spectral data.

References

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2021). Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction). Available at: [Link]

  • Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available at: [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link]

  • PubMed. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Available at: [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]

  • FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Available at: [Link]

  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • ResearchGate. (2004). Mass spectrometry in impurity profiling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Wiley Online Library. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available at: [Link]

  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Available at: [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). Organic Impurities in Chemical Drug Substances. Available at: [Link]

  • Ingenta Connect. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available at: [Link]

  • NIH. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Available at: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

Sources

Optimization

troubleshooting N-Boc deprotection in thiomorpholine synthesis

Topic: Troubleshooting N-Boc Deprotection in Thiomorpholine Scaffolds Welcome to the Technical Support Hub. This guide addresses the specific chemical hazards associated with deprotecting N-Boc thiomorpholine derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-Boc Deprotection in Thiomorpholine Scaffolds

Welcome to the Technical Support Hub. This guide addresses the specific chemical hazards associated with deprotecting N-Boc thiomorpholine derivatives. Unlike standard amine deprotection, the presence of the thioether (sulfide) introduces critical risks regarding alkylation, oxidation, and volatility.

Part 1: The Core Mechanism of Failure

Diagnosis: Why did my reaction fail?

The failure of N-Boc deprotection in sulfur-containing molecules is rarely due to the cleavage step itself. It is almost always a scavenging failure .

When the Boc group is cleaved by acid (TFA or HCl), it generates the tert-butyl cation (


-Bu

)
.[1] This is a potent electrophile. In standard amines, this cation is trapped by the solvent or evaporates as isobutylene. However, the sulfur atom in thiomorpholine is a "soft" nucleophile that competes for this cation, leading to S-tert-butylation .
Visualizing the Hazard

The following diagram illustrates the "Fork in the Road" where your reaction diverges between success (clean deprotection) and failure (S-alkylation).

Boc_Deprotection_Mechanism Start N-Boc Thiomorpholine Acid Acid Treatment (TFA or HCl) Start->Acid Intermed Free Amine + t-Butyl Cation Acid->Intermed Cleavage S_Attack Sulfur Attack (Internal Nucleophile) Intermed->S_Attack No Scavenger Scavenger Scavenger Trap (Thioanisole/TES) Intermed->Scavenger With Scavenger Side_Prod S-tert-butyl Byproduct (Mass +56 Da) S_Attack->Side_Prod Success Clean Thiomorpholine Salt Scavenger->Success

Figure 1: The kinetic competition between the sulfur atom and external scavengers for the reactive tert-butyl cation.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: The "Mass +56" Error

Q: I treated my N-Boc thiomorpholine with 50% TFA/DCM. LCMS shows a major peak with Mass M+56. What happened?

A: You have alkylated your sulfur. The M+56 peak corresponds to the addition of a tert-butyl group (+57) minus a proton (-1). This is the S-tert-butyl sulfonium salt . This reaction is often irreversible under standard conditions.

The Fix: Scavenger Cocktails You must add a "soft" nucleophile to trap the


-Bu cation before it reacts with the thiomorpholine sulfur.
ScavengerRecommended Ratio (v/v)ProsCons
Thioanisole 5–10% in TFAGold Standard. Highly effective soft nucleophile.Strong, unpleasant odor. Requires extractive removal.
Triethylsilane (TES) 2.5–5% in TFAClean; volatile byproducts; less odor than thiols.Can be less effective than thioanisole for "stubborn" cations.
1,2-Ethanedithiol (EDT) 2.5% in TFAExtremely effective.Severe stench. Toxic. Use only as a last resort.
Water 5% in TFACheap, odorless.Weak nucleophile for hydrophobic cations. Not recommended alone for thiomorpholine.

Protocol A: The "Standard" Scavenging Mix

  • Dissolve substrate in DCM (minimal volume).

  • Prepare a cocktail of TFA : Thioanisole : DCM (50 : 5 : 45) .

  • Add cocktail to substrate at 0°C.

  • Warm to RT and stir for 1–2 hours.

  • Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether to precipitate the product salt while washing away the thioanisole scavenger.

Expert Insight: Thioanisole mimics the sulfide moiety of your molecule but is present in large excess, statistically outcompeting your product for the cation [1].

Issue 2: The Disappearing Product

Q: The reaction looked clean on TLC, but after rotavapping the solvent and neutralizing, my yield is <20%. Where did it go?

A: You likely lost it to volatility. Thiomorpholine (free base) has a relatively low molecular weight and significant vapor pressure. If you neutralized to the free base and applied high vacuum, you distilled your product into the trap.

The Fix: Isolation as Hydrochloride Salt Avoid the free base form. Isolate and store the thiomorpholine as a stable salt (HCl or TFA salt).

Protocol B: The Precipitation Method (HCl/Dioxane) This method is superior for isolation as it directly precipitates the product, avoiding evaporation steps where volatility is a risk.

  • Dissolve N-Boc substrate in dry 1,4-Dioxane (or Et2O if soluble).

  • Add 4M HCl in Dioxane (4–5 equivalents) dropwise at 0°C.

    • Note: Ensure the system is anhydrous to prevent oxidation.

  • Stir at RT. The product should precipitate as a white solid.

  • Filtration: Filter the solid under nitrogen. Wash with dry diethyl ether.

  • Drying: Dry under vacuum (the salt is non-volatile).

Warning: HCl in dioxane is more aggressive than TFA.[2] If your molecule contains acid-sensitive amides or esters, stick to Protocol A [2].

Issue 3: Oxidation (Sulfoxide Formation)

Q: I see a Mass +16 peak (M+16). Is this an impurity?

A: This is the Sulfoxide (S=O) . Sulfides are easily oxidized by atmospheric oxygen, especially in acidic media or if peroxides are present in your ether/dioxane.

The Fix: Inert Atmosphere & Degassing

  • Degas Solvents: Sparge all solvents (DCM, Dioxane, TFA) with Argon or Nitrogen for 15 minutes before use.

  • Peroxide Check: Ensure your ethers (diethyl ether, THF, dioxane) are peroxide-free using test strips. Peroxides rapidly oxidize sulfides to sulfoxides.

  • Atmosphere: Run the deprotection under a positive pressure of Nitrogen/Argon.

Part 3: Decision Matrix

Use this logic flow to select the correct protocol for your specific thiomorpholine derivative.

Decision_Tree Start Start: N-Boc Thiomorpholine Q1 Is the Free Base Volatile? (MW < 200) Start->Q1 Volatile_Yes Yes Q1->Volatile_Yes Volatile_No No Q1->Volatile_No Method_HCl Use HCl in Dioxane (Precipitate Salt) Volatile_Yes->Method_HCl Q2 Does it contain acid-labile groups (e.g., esters)? Volatile_No->Q2 Labile_Yes Yes (Fragile) Q2->Labile_Yes Labile_No No (Robust) Q2->Labile_No Method_TFA_Cold Use TFA/DCM/TES (1:1:0.05) 0°C, Short Time Labile_Yes->Method_TFA_Cold Method_TFA_Std Use TFA/Thioanisole (95:5) Precipitate with Ether Labile_No->Method_TFA_Std

Figure 2: Method selection based on substrate volatility and chemical stability.

References

  • Lundt, B. F., et al. (1978).[3] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3][4][5] International Journal of Peptide and Protein Research, 12(5), 258–268.[3]

  • Han, G., et al. (2015). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).[5][6] Journal of Peptide Science, 21(6).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Protection for the Amino Group).

Sources

Troubleshooting

stability issues of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate under acidic conditions

<Technical Support Center: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate Introduction: Understanding the Stability Profile Welcome to the technical support guide for 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarb...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

Introduction: Understanding the Stability Profile

Welcome to the technical support guide for 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound, with a specific focus on its behavior under acidic conditions.

The molecular structure of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate contains two key functional groups that dictate its stability: a tert-butoxycarbonyl (Boc) group on the ring nitrogen and an ethyl ester at the 3-position. The Boc group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions; however, it is inherently designed to be labile under acidic conditions.[1][2] This acid sensitivity is the primary cause of stability issues encountered during experimental work. The ethyl ester is generally more stable but can also undergo acid-catalyzed hydrolysis, albeit under more forcing conditions than those required for Boc deprotection.[3]

The principal degradation pathway involves the acid-catalyzed cleavage of the N-Boc group. This reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene and a proton.[4] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free secondary amine, ethyl thiomorpholine-3-carboxylate.[4][5] Understanding this mechanism is crucial for troubleshooting unexpected results and designing robust experimental protocols.

This guide is structured to provide direct, actionable advice through a series of troubleshooting questions and answers, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of working with this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your issue and implement a scientifically sound solution.

Q1: I performed a reaction under mild acidic conditions and my subsequent analysis (TLC/LC-MS) shows a new, more polar spot/peak. What is this new compound?

A1: The new, more polar compound is almost certainly the N-Boc deprotected product: ethyl thiomorpholine-3-carboxylate . The Boc group is highly susceptible to acid.[6] The resulting free amine is significantly more polar than the starting material, causing it to have a lower Rf value on a normal-phase TLC plate or an earlier retention time in reverse-phase HPLC.

  • Causality: The tert-butoxycarbonyl (Boc) group is cleaved by acid, generating a free amine.[1] This process can be initiated by even trace amounts of acid, especially with heating. The reaction rate has been shown to have a second-order dependence on the concentration of strong acids like HCl.[7]

  • Verification Steps:

    • Co-spotting (TLC): If you have a standard of the deprotected compound, co-spot it with your reaction mixture on a TLC plate. If the spots align, it confirms the identity.

    • LC-MS Analysis: The mass spectrum of the new peak should correspond to the molecular weight of ethyl thiomorpholine-3-carboxylate. Look for the [M+H]+ ion.

    • pH Check: Ensure the pH of your reaction and workup steps is not unintentionally acidic. Buffering your system may be necessary.

Q2: My reaction yield is consistently low, and I suspect product degradation during the aqueous acidic workup. How can I minimize this?

A2: Low yields are a common problem when an acid-labile compound is subjected to a standard aqueous acid wash. To minimize degradation, you must modify your workup procedure to reduce the duration and strength of acid exposure.

  • Expert Recommendation: Avoid strong acids like HCl or H2SO4. Instead, use a milder acidic wash or an alternative method entirely.

  • Recommended Protocols:

    • Mild Acid Wash: Use a chilled, dilute solution of a weaker acid, such as 1% citric acid or saturated ammonium chloride (NH4Cl) solution. Perform the wash quickly and immediately proceed to the next step.

    • Biphasic Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO3) solution to neutralize any residual acid before proceeding with other washes.

    • Anhydrous Conditions: If possible, modify your procedure to avoid an aqueous workup altogether. Quenching the reaction with a solid or non-aqueous base and filtering may be an option.

  • Trustworthiness Check: After implementing a new workup, run a small-scale control experiment. Analyze a sample of your purified product before and after the workup procedure by HPLC to quantify any degradation. An ideal workup will show >99% recovery of the starting material.

Q3: I am trying to selectively hydrolyze the ethyl ester at C-3 without removing the N-Boc group. Is this feasible?

A3: Selective hydrolysis of the ethyl ester in the presence of an N-Boc group is extremely challenging using acidic conditions because the Boc group is far more acid-labile than the ethyl ester. Acid-catalyzed hydrolysis of the ethyl ester requires conditions (e.g., heating with dilute acid) that will rapidly cleave the Boc group.[3][8]

  • Scientific Rationale: The mechanism for acid-catalyzed Boc deprotection involves the formation of a highly stable tert-butyl cation, making it a low-energy pathway.[4] Ethyl ester hydrolysis requires direct nucleophilic attack by water on a protonated carbonyl, which is a kinetically slower process under conditions that favor Boc removal.

  • Alternative Strategy: You must use basic hydrolysis conditions to selectively cleave the ethyl ester. The N-Boc group is stable to most bases.[1][2]

    • Suggested Conditions: Use a reagent like lithium hydroxide (LiOH) in a solvent mixture such as THF/water or methanol/water at room temperature. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions.

Frequently Asked Questions (FAQs)

Q: What is the primary degradation pathway for this molecule in acid?

A: The primary and most rapid degradation pathway is the acid-catalyzed cleavage of the tert-butoxycarbonyl (N-Boc) protecting group. This yields ethyl thiomorpholine-3-carboxylate, isobutylene, and carbon dioxide.[4]

Boc Deprotection Pathway Start 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate Protonated Protonated Intermediate Start->Protonated + H+ (Acid) Carbocation tert-Butyl Cation + Carbamic Acid Intermediate Protonated->Carbocation Fragmentation Final_Product Ethyl thiomorpholine-3-carboxylate (Deprotected Product) Carbocation->Final_Product Decarboxylation Byproducts Isobutylene + CO2 Carbocation->Byproducts Elimination

Caption: Workflow for an acid-forced degradation study.

Data Presentation

Results from the forced degradation study should be tabulated to clearly show the change in purity over time.

Time Point (Hours)Parent Compound Area (%)Primary Degradant Area (%)Mass Balance (%)
099.8< 0.199.9
185.214.599.7
271.528.199.6
450.948.599.4
825.873.499.2
242.197.099.1

Table 1: Example data from an acid-forced degradation study at 40°C with 0.05 M HCl. Mass balance is calculated as (Parent % + Degradant(s) %). A good mass balance (>98%) indicates no secondary, undetected degradation pathways.

References

  • Boc Deprotection Mechanism | Organic Chemistry . (2022). YouTube. Retrieved from [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration . Scribd. Retrieved from [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. Retrieved from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature . (2020). ResearchGate. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . (2024). ACS Publications. Retrieved from [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration . ResearchGate. Retrieved from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst . SciSpace. Retrieved from [Link]

  • tert-Butyl Esters . Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow . (2022). ACS Publications. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . ScienceDirect. Retrieved from [Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile . (2021). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Retrieved from [Link]

  • hydrolysis of esters . Chemguide. Retrieved from [Link]

  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile . (2021). Journal of Chemical Reviews. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups . (2024). Reddit. Retrieved from [Link]

  • Acid Catalyzed Hydrolysis of Esters . (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry . Microsaic Systems. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Retrieved from [Link]

  • SUPPORTING INFORMATION . The Royal Society of Chemistry. Retrieved from [Link]

  • Hydrolysis of tert-butyl esters present in N-protected amino acids . ResearchGate. Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection . (2022). MDPI. Retrieved from [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow . ChemRxiv. Retrieved from [Link]

  • Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol . (2023). Study.com. Retrieved from [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... . ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies for Stability . Nelson Labs. Retrieved from [Link]

  • BOC Protection and Deprotection . J&K Scientific LLC. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . (2020). RSC Publishing. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY . SGS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Thiomorpholine Derivatization

Welcome to the technical support center for thiomorpholine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiomorpholine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the synthesis of thiomorpholine derivatives. The thiomorpholine scaffold is a crucial heterocyclic motif in medicinal chemistry, valued for its diverse pharmacological activities, including antimalarial, antibacterial, and antioxidant properties.[1][2] This guide offers practical, experience-driven advice to help you navigate the complexities of these reactions and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing thiomorpholine?

A1: The most prevalent methods for modifying the thiomorpholine ring involve N-acylation and N-arylation. N-acylation is typically achieved by reacting thiomorpholine with acyl chlorides or anhydrides in the presence of a base.[2] N-arylation often utilizes palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a carbon-nitrogen bond between the thiomorpholine nitrogen and an aryl halide.[3][4][5] Other methods include reductive amination with aldehydes or ketones.[6][7]

Q2: My N-acylation reaction is giving a low yield. What are the first things I should check?

A2: Low yields in N-acylation reactions are often due to issues with reagent purity, moisture, or inadequate reaction conditions.[8] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent. Use anhydrous solvents and high-purity reagents. Crucially, a suitable base is necessary to neutralize the acid byproduct (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

Q3: I'm observing multiple spots on my TLC plate after a Buchwald-Hartwig amination. What could be the cause?

A3: Multiple spots on a TLC plate can indicate the presence of starting materials, desired product, and various side products. In Buchwald-Hartwig reactions, this can be due to incomplete conversion, ligand degradation, or side reactions involving the substrate or catalyst.[9] It's also possible to see different conformers of your product.[9] Careful analysis by LC-MS or GC-MS can help identify these species and guide your optimization efforts.

Q4: Can I use protecting groups for the sulfur atom in thiomorpholine?

A4: While the nitrogen atom is the primary site of reactivity for derivatization, the sulfur atom can be susceptible to oxidation, especially under harsh reaction conditions. If you are working with strong oxidizing agents or reaction conditions that might lead to sulfoxide or sulfone formation, protecting the sulfur is a consideration. However, for most standard N-derivatization reactions, this is not necessary.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during thiomorpholine derivatization reactions.

Issue 1: Low or No Product Yield in N-Arylation (e.g., Buchwald-Hartwig Amination)
Potential Cause Explanation Recommended Solution
Inactive Catalyst The palladium catalyst, particularly Pd(OAc)₂, can be unreliable in forming the active catalytic species.[9] The catalyst may also have degraded due to improper storage or handling.Use a pre-catalyst to ensure cleaner formation of the active species.[9] Screen different palladium sources (e.g., Pd₂(dba)₃) and ligands. Ensure the catalyst is stored under an inert atmosphere and handled quickly in air.
Inappropriate Ligand The choice of phosphine ligand is critical for the success of Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required to promote efficient oxidative addition and reductive elimination.[4]Screen a variety of Buchwald ligands such as XPhos, SPhos, or BrettPhos.[4] The optimal ligand can be highly substrate-dependent.
Incorrect Base The strength and nature of the base can significantly impact the reaction rate and yield. A base that is too weak may not effectively deprotonate the thiomorpholine, while a base that is too strong could lead to side reactions.Screen different bases such as NaOtBu, K₂CO₃, or Cs₂CO₃. The choice of base can be influenced by the solvent and the specific substrates being used.
Solvent Effects The solvent influences the solubility of reactants and the stability of the catalytic species. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[9]If solubility is an issue, try a different solvent. Ensure the solvent is anhydrous, as water can deactivate the catalyst and lead to side reactions.[10]
Aryl Halide Reactivity The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl chlorides can be particularly challenging to activate.[9]For less reactive aryl chlorides, you may need to use more forcing conditions (higher temperature, longer reaction time) and a more active catalyst/ligand system.
Issue 2: Formation of Side Products
Potential Cause Explanation Recommended Solution
Over-alkylation (in Reductive Amination) Direct alkylation of amines can be difficult to control, often leading to the formation of tertiary amines as byproducts.[6]Reductive amination, which involves the formation and subsequent reduction of an imine, is a more controlled method for mono-alkylation.[6] Use a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) that preferentially reduces the imine in the presence of the aldehyde.[6]
Hydrolysis of Acylating Agent In N-acylation reactions, moisture can hydrolyze the acyl chloride or anhydride, leading to the corresponding carboxylic acid and reducing the amount of acylating agent available for the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[8] Use anhydrous solvents.
Oxidation of Sulfur The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide or sulfone, particularly if the reaction conditions are harsh or if oxidizing agents are present.Use milder reaction conditions where possible. If oxidation is unavoidable, consider performing the derivatization on a pre-oxidized thiomorpholine S-oxide or S,S-dioxide.
Competitive C-O Bond Formation (in Chan-Lam Coupling) In copper-catalyzed N-arylation reactions (Chan-Lam coupling), the presence of water can lead to competitive C-O bond formation.[10]The addition of molecular sieves can help to remove trace amounts of water and improve the yield of the N-arylated product.[10]
Issue 3: Reaction Stalls or is Incomplete
Potential Cause Explanation Recommended Solution
Insufficient Mixing In heterogeneous reactions, poor mixing can lead to slow reaction rates and incomplete conversion.Ensure vigorous stirring throughout the reaction. For reactions involving solids, a mechanical stirrer may be more effective than a magnetic stir bar.
Low Temperature While some derivatization reactions proceed readily at room temperature, others may require heating to overcome the activation energy barrier.[8]If the reaction is sluggish at room temperature, try gentle heating. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.[8]
Reagent Stoichiometry An incorrect ratio of reactants can lead to an incomplete reaction.Carefully check the stoichiometry of all reagents. For acylations, ensure at least one equivalent of base is used to neutralize the acid byproduct.[8]
Catalyst Poisoning Impurities in the starting materials or solvent can poison the catalyst, leading to a stalled reaction.Use high-purity reagents and solvents. If catalyst poisoning is suspected, try purifying the starting materials.

Experimental Protocols & Visualizations

General Protocol for N-Acylation of Thiomorpholine
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add thiomorpholine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[8]

  • Add a non-nucleophilic base, such as triethylamine (1.1 - 1.5 eq) or pyridine (1.1 - 1.5 eq), and cool the mixture to 0 °C in an ice bath.[8]

  • Slowly add the acyl chloride or anhydride (1.0 - 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Thiomorpholine Anhydrous Solvent Base add_reagents Combine Thiomorpholine, Solvent, and Base prep_reagents->add_reagents prep_glassware Flame-dried Glassware Inert Atmosphere prep_glassware->add_reagents cool Cool to 0 °C add_reagents->cool add_acyl Add Acylating Agent cool->add_acyl react Warm to RT Monitor Progress add_acyl->react quench Quench Reaction react->quench extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Caption: Workflow for N-acylation of thiomorpholine.

General Troubleshooting Flowchart for Derivatization Reactions

Troubleshooting_Flowchart decision decision process process start Start decision_yield Low Yield? start->decision_yield Run Reaction end_ok Successful Reaction end_fail Re-evaluate Strategy decision_purity Reagent Purity/Moisture? decision_yield->decision_purity Yes decision_side_products Side Products? decision_yield->decision_side_products No process_purify Use Anhydrous Solvents Purify Reagents decision_purity->process_purify Yes decision_conditions Reaction Conditions (Temp, Time, Base)? decision_purity->decision_conditions No decision_side_products->end_ok No process_analyze_side_products Identify by LC-MS/GC-MS decision_side_products->process_analyze_side_products Yes process_purify->start decision_conditions->end_fail No process_optimize_conditions Screen Temps Extend Time Screen Bases decision_conditions->process_optimize_conditions Yes process_optimize_conditions->start process_adjust_conditions process_adjust_conditions process_analyze_side_products->process_adjust_conditions Adjust Conditions to Minimize Side Reactions process_adjust_conditions->start

Caption: Troubleshooting flowchart for derivatization reactions.

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. Available from: [Link]

  • Jadhav, S. B., & Shingate, B. B. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 249-269. Available from: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. Available from: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14978-14997. Available from: [Link]

  • Martinez-Bautista, N., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8438. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Thiomorpholines

Welcome to the technical support center for the synthesis of substituted thiomorpholines. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the thiomorph...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted thiomorpholines. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the thiomorpholine scaffold into their molecules. As a privileged structure in drug discovery, the successful and efficient synthesis of thiomorpholine derivatives is crucial. However, like any synthetic endeavor, challenges and side reactions can arise.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this important heterocyclic motif. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific problems you may encounter during your synthetic work, offering explanations for the underlying chemistry and providing actionable solutions.

Problem 1: Low Yield and/or Formation of Dimeric Byproducts in Cyclization Reactions

Scenario: You are attempting to synthesize the thiomorpholine ring via the cyclization of a precursor like 2-(2-chloroethylthio)ethylamine, but you are observing low yields of the desired product and significant formation of a higher molecular weight byproduct.

Underlying Cause: The formation of dimeric byproducts, such as bis-quaternary ammonium salts, is a common side reaction in the cyclization of haloethylthioethylamines.[1] This occurs when the amine of one molecule acts as a nucleophile and attacks the electrophilic chloromethyl group of another molecule (intermolecular reaction) before the desired intramolecular cyclization can occur. This process is particularly favorable in polar solvents.[1]

Troubleshooting and Solutions:

  • High Dilution: To favor the intramolecular cyclization over the intermolecular side reaction, it is crucial to perform the reaction under high dilution conditions. This reduces the probability of two reactant molecules encountering each other. A starting concentration of 0.01-0.05 M is a good initial parameter to test.

  • Slow Addition: A slow, controlled addition of the haloethylthioethylamine precursor to a heated solution of a non-nucleophilic base can also promote the desired intramolecular reaction. This maintains a low instantaneous concentration of the starting material.

  • Choice of Base: Employ a hindered, non-nucleophilic base to deprotonate the amine without competing in the cyclization reaction. Proton sponge or diisopropylethylamine (DIPEA) are suitable choices. Stronger, more nucleophilic bases could lead to other side reactions.

  • Solvent Selection: While polar solvents are often necessary for solubility, consider using a less polar solvent if your starting material allows, to disfavor the formation of the charged dimeric salt.

Experimental Protocol: Cyclization of 2-(2-chloroethylthio)ethylamine Hydrochloride under High Dilution

  • To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add dry acetonitrile to achieve the final desired concentration (e.g., 0.01 M).

  • Add 2.2 equivalents of diisopropylethylamine (DIPEA) to the solvent.

  • Heat the solution to reflux.

  • Dissolve the 2-(2-chloroethylthio)ethylamine hydrochloride in a minimal amount of dry acetonitrile and add it to the dropping funnel.

  • Add the substrate solution dropwise to the refluxing mixture over a period of 4-6 hours.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off any salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

G cluster_0 Problem cluster_1 Cause cluster_2 Solutions LowYield Low Yield of Thiomorpholine Intermolecular Intermolecular SN2 Reaction Competes with Intramolecular Cyclization LowYield->Intermolecular Dimer Formation of Dimeric Byproduct Dimer->Intermolecular HighDilution High Dilution Conditions Intermolecular->HighDilution Favors Intramolecular SlowAddition Slow Addition of Substrate Intermolecular->SlowAddition Maintains Low [Substrate] BaseChoice Use Hindered, Non-Nucleophilic Base Intermolecular->BaseChoice Prevents Competing Reactions Solvent Optimize Solvent Polarity Intermolecular->Solvent Disrupts Dimer Stability

Problem 2: Formation of Regioisomers in Ring-Opening of Substituted Thiiranes

Scenario: You are synthesizing a C-substituted thiomorpholine by reacting a substituted thiirane with an amino alcohol, but you are obtaining a mixture of two isomeric products.

Underlying Cause: The ring-opening of unsymmetrical thiiranes with nucleophiles can proceed via two different pathways, leading to regioisomers. The regioselectivity is governed by a balance of steric and electronic effects.

  • Steric Control (SN2-like): Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon of the thiirane ring.[2]

  • Electronic Control (SN1-like): In the presence of a Lewis acid, the sulfur atom coordinates to the acid, activating the thiirane ring. This can lead to the development of partial positive charge on the more substituted carbon, favoring nucleophilic attack at this position.[3]

Troubleshooting and Solutions:

ConditionExpected OutcomeRecommendation
Basic or Neutral Attack at the least substituted carbon.To favor this pathway, use a strong nucleophile in the absence of any acid catalyst. Ensure all glassware is free of acidic residues.
Acidic (Lewis or Brønsted) Attack at the most substituted carbon.To promote this regioselectivity, add a catalytic amount of a Lewis acid such as ZnCl₂, BF₃·OEt₂, or a Brønsted acid like p-toluenesulfonic acid.

Experimental Protocol: Regioselective Ring-Opening of 2-Methylthiirane

  • For Attack at the Less Substituted Carbon:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminoethanol (1.0 eq.) in methanol.

    • Cool the solution to 0 °C.

    • Add 2-methylthiirane (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Remove the solvent under reduced pressure and purify the product.

  • For Attack at the More Substituted Carbon:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminoethanol (1.0 eq.) in dichloromethane.

    • Add a catalytic amount of zinc chloride (0.1 eq.).

    • Cool the mixture to 0 °C.

    • Add 2-methylthiirane (1.1 eq.) dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-8 hours, monitoring by TLC or GC-MS.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over sodium sulfate, and concentrate.

    • Purify the product.

Problem 3: Over-alkylation during N-Substitution of the Thiomorpholine Ring

Scenario: You are attempting to N-alkylate thiomorpholine with an alkyl halide, but you are isolating a significant amount of the quaternary ammonium salt and unreacted starting material, with little of the desired N-alkylated product.

Underlying Cause: The product of the initial N-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine. For a secondary amine like thiomorpholine, the product tertiary amine can be further alkylated to a quaternary ammonium salt.[4][5] This is a classic problem in amine alkylation.

Troubleshooting and Solutions:

  • Use a Large Excess of the Amine: To favor mono-alkylation, use a large excess (3-5 equivalents) of thiomorpholine relative to the alkylating agent. This increases the probability that the alkyl halide will react with the starting material rather than the product. The downside is the need to remove the excess thiomorpholine after the reaction.

  • Reductive Amination: A more elegant and often higher-yielding approach is reductive amination.[6][7][8] This involves the reaction of thiomorpholine with an aldehyde or ketone to form an iminium ion in situ, which is then reduced by a mild reducing agent that does not affect the carbonyl group of the starting material. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose.

G cluster_0 Direct Alkylation cluster_1 Reductive Amination Start N-Alkylation of Thiomorpholine AlkylHalide Thiomorpholine + R-X Start->AlkylHalide Reductive Thiomorpholine + R-CHO/R2CO Start->Reductive Overalkylation Over-alkylation (Quaternary Salt) AlkylHalide->Overalkylation Side Reaction ExcessAmine Solution: Use Large Excess of Thiomorpholine AlkylHalide->ExcessAmine Iminium Iminium Ion Intermediate Reductive->Iminium Reduction Reduction with STAB Iminium->Reduction Product Desired N-Alkyl Thiomorpholine (High Selectivity) Reduction->Product

Frequently Asked Questions (FAQs)

Q1: My reaction to form thiomorpholine is clean, but the sulfur atom gets oxidized to a sulfoxide or sulfone during workup or purification. How can I prevent this?

A1: Unintentional oxidation of the electron-rich sulfur atom in thiomorpholine is a common issue, especially if the molecule is exposed to oxidizing conditions. Here are some preventative measures:

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen, which can contribute to slow oxidation over time, especially in the presence of light or metal traces.

  • Avoid Oxidizing Agents: Be mindful of all reagents used in your synthesis and workup. Avoid inadvertent exposure to peroxides (which can form in aged ethers like THF or diethyl ether), strong acids, or certain metal catalysts that can promote oxidation.

  • Control Temperature: High temperatures during workup or purification (e.g., distillation) can accelerate oxidation. Use the lowest possible temperature for these procedures.

  • Inert Atmosphere: Perform your workup and purification steps under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Antioxidant Additives: In some cases, adding a small amount of a radical scavenger or antioxidant, like butylated hydroxytoluene (BHT), to your solvents during storage or purification can help prevent oxidation.

Q2: I am using the photochemical thiol-ene reaction to synthesize the thiomorpholine precursor. The literature suggests it is a "click" reaction with no byproducts, but my yield is not quantitative. What could be the issue?

A2: While the thiol-ene reaction is highly efficient, several factors can lead to incomplete conversion:[9][10]

  • Initiator/Catalyst Concentration: Ensure the correct loading of the photoinitiator or photocatalyst. Too little may result in slow or incomplete initiation of the radical chain reaction.

  • Light Source Intensity and Wavelength: The efficiency of the photochemical reaction is highly dependent on the light source. Ensure that your lamp has the correct wavelength for the chosen initiator and that its intensity is sufficient. The reaction vessel should be made of a material that is transparent to the required wavelength (e.g., borosilicate glass for UV-A).

  • Reaction Time/Flow Rate: In a batch or flow setup, insufficient reaction time or too high a flow rate will lead to incomplete conversion. Optimize the irradiation time or residence time in your photoreactor.

  • Concentration: While counterintuitive, some photochemical reactions can be more efficient at higher concentrations.[9] If you are running the reaction under very dilute conditions, consider increasing the concentration.

  • Purity of Starting Materials: Impurities in the thiol or alkene starting materials can sometimes quench the radical reaction. Ensure your starting materials are of high purity.

Q3: Is the Pictet-Spengler reaction a viable method for synthesizing complex, fused thiomorpholine systems?

A3: The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[11][12][13][14] Its application to the synthesis of thiomorpholine analogs, while mechanistically plausible, is less common. An "aza-Pictet-Spengler" type reaction, where a suitable amino-thiol is condensed with an aldehyde or ketone, could potentially form a thiomorpholine ring. However, challenges may include:

  • Substrate Availability: The required β-amino-thiol starting materials may not be as readily available as their β-arylethylamine counterparts.

  • Reactivity and Side Reactions: The thiol group can undergo side reactions, such as oxidation or disulfide formation, under the acidic conditions typically employed for the Pictet-Spengler reaction. The choice of acid catalyst would be critical to avoid decomposition.

  • Ring-Closing Selectivity: Depending on the substrate, there could be competition between the desired 6-endo-trig cyclization and other potential pathways.

While not a standard route, it represents an interesting area for methodological exploration for the synthesis of novel thiomorpholine scaffolds.

Q4: I am concerned about the potential for N-nitrosamine impurities in my thiomorpholine synthesis, as it is intended for a pharmaceutical application. When are these likely to form and how can I avoid them?

A4: N-nitrosamines are a class of genotoxic impurities that can form from the reaction of secondary or tertiary amines with a nitrosating agent.[6][15][16] In the context of thiomorpholine synthesis, this is a valid concern.

  • Sources of Nitrosating Agents: The most common nitrosating agent is nitrous acid (HONO), which is formed from nitrite salts (e.g., sodium nitrite) under acidic conditions. Nitrites can be present as impurities in reagents or be introduced through the use of nitric acid.

  • Formation Conditions: The reaction is typically fastest at acidic pH (around 3.4).

  • Prevention Strategies:

    • Scrutinize Reagents: Carefully source all reagents and solvents to ensure they are free from nitrite or nitrate impurities.

    • Avoid Nitrosating Agents: Do not use nitric acid, chromic acid, or other strong oxidizing agents that can generate nitrosating species in the presence of your amine.

    • Control pH: If possible, avoid strongly acidic conditions in the final steps of your synthesis where the thiomorpholine nitrogen is present as a secondary amine.

    • Quenching: If the presence of a nitrosating agent is unavoidable, consider adding a scavenger such as sulfamic acid or ascorbic acid to the reaction mixture to destroy it.

    • Analytical Testing: It is crucial to develop a sensitive analytical method (e.g., LC-MS/MS) to test for the presence of any potential N-nitrosamine impurities in your final product.

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Taguchi, Y. (1991). Study of the reactivity of thiiranes. Kagaku Gijutsu Kenkyusho Hokoku, 86(10).
  • Davies, R., Dennis, M. J., Massey, R. C., & McWeeny, D. J. (1978). Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation. IARC Scientific Publications, (19), 183–197. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]

  • Hsu, F. L., Berg, F., & McMahon, L. R. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides.
  • Contreras, J., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 767. [Link]

  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • S. S. S-Thiomorpholine Derivative Nitroso Impurity. Veeprho. [Link]

  • Asinger, F., & Thiel, M. (1958). Einfache Synthesen des Thiomorpholins. Angewandte Chemie, 70(21), 667-683.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Wikipedia. (2024). Thiol-ene reaction. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene “click” reactions and recent applications in polymer and materials synthesis.
  • Wikipedia. (2024). Amine alkylation. [Link]

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-269. [Link]

  • Defense Technical Information Center. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides.
  • Luna, I., et al. (2018). 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Mini-Reviews in Organic Chemistry, 15(4), 275-288. [Link]

  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5610. [Link]

  • Zhou, C., & Xu, J. (2012). Regioselective Nucleophilic Ring Opening Reactions of Unsymmetric Thiiranes. Progress in Chemistry, 24(2-3), 235-246. [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). DE3149653A1 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.
  • Zolfigol, M. A., et al. (2021). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Chemistry–A European Journal, 27(46), 11837-11855. [Link]

  • Zhang, T., et al. (2022). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications, 13(1), 1-10. [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Slideshare. (n.d.). 2. LiAlH4. [Link]

  • YouTube. (2011). Mechanisms of Amide Reduction by LiAlH4. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. [Link]

  • Stöckigt, J., et al. (2011). The Pictet-Spengler reaction in nature and in organic synthesis.

Sources

Optimization

Technical Support Center: Stereoselective Thiomorpholine Synthesis

Welcome to the technical support center for managing stereoselectivity in thiomorpholine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing stereoselectivity in thiomorpholine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing stereochemically defined thiomorpholine scaffolds. The thiomorpholine core is a privileged structure in numerous biologically active compounds, and precise control over its stereochemistry is often paramount for achieving desired pharmacological activity.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple protocols to delve into the mechanistic underpinnings of stereocontrol, providing you with the rationale to diagnose and solve common challenges encountered in the laboratory.

Section 1: Troubleshooting Diastereoselectivity in Thiomorpholine Synthesis

The creation of multiple stereocenters during the formation of the thiomorpholine ring often leads to the formation of diastereomers. Achieving a high diastereomeric ratio (d.r.) is a common challenge. This section addresses frequent issues related to poor diastereoselectivity.

FAQ 1: Why am I getting a low diastereomeric ratio (e.g., close to 1:1) in my thiomorpholine cyclization?

Answer: A low diastereomeric ratio is a common problem that can often be traced back to the transition state energetics of your cyclization step. If the energy difference between the transition states leading to the two diastereomers is small, you will observe poor selectivity. Several factors can contribute to this:

  • Flexible Transition State: A lack of rigid conformational control in the transition state allows for multiple low-energy pathways to the different diastereomers.

  • Substrate-Related Issues: The inherent stereochemistry of your starting materials may not be sufficient to effectively bias the formation of one diastereomer over the other. This is particularly true for acyclic precursors where free rotation around single bonds can lead to multiple reactive conformations.

  • Reaction Conditions: Temperature, solvent, and the nature of the catalyst or reagent can all influence the transition state energies.

If you are observing poor diastereoselectivity, consider the following systematic approach to optimize your reaction:

Step 1: Analyze Your Substrate and Reaction Mechanism

  • Identify the Stereocenter-Forming Step: Pinpoint the exact step in your reaction sequence where the new stereocenters are being formed. This is typically the cyclization step.

  • Consider the Transition State: Draw the plausible chair-like or boat-like transition states for the cyclization. Analyze the steric and electronic interactions that would favor one transition state over the other. For instance, in the cyclization of an N-substituted 2-aminoethanethiol derivative with an α,β-unsaturated carbonyl compound, the substituents will prefer to occupy pseudo-equatorial positions in the developing six-membered ring to minimize steric strain.

Step 2: Modify Reaction Conditions

The reaction environment can have a profound impact on diastereoselectivity.

ParameterRecommended ChangeRationale
Temperature Lower the reaction temperature.Lowering the temperature increases the energy difference between competing transition states, often favoring the more ordered, lower-energy pathway.
Solvent Screen a range of solvents with varying polarity and coordinating ability (e.g., THF, CH2Cl2, Toluene, CH3CN).The solvent can influence the solvation of the transition state and the reactants, altering their relative energies. Less coordinating solvents may enhance the influence of intramolecular directing groups.
Catalyst/Reagent If using a catalyst, try different Lewis acids (e.g., Sc(OTf)3, Yb(OTf)3, TiCl4) or Brønsted acids.[1]A bulkier or more coordinating catalyst can create a more sterically demanding environment in the transition state, amplifying the energy difference between the diastereomeric pathways.[1]

Step 3: Substrate Modification

If modifying the reaction conditions is insufficient, consider altering the substrate itself.

  • Introduce a Bulky Protecting Group: Placing a sterically demanding protecting group on a nearby functional group can effectively block one face of the molecule during the cyclization, favoring attack from the less hindered face.

  • Incorporate a Chiral Auxiliary: Covalently attaching a chiral auxiliary to your substrate is a powerful and reliable method for inducing diastereoselectivity.[2][3] The auxiliary creates a chiral environment that directs the formation of the new stereocenters. Evans oxazolidinones and Oppolzer's camphorsultam are classic examples of effective chiral auxiliaries.[3]

FAQ 2: My reaction initially shows good diastereoselectivity, but it decreases over time. What is happening?

Answer: This is a classic sign of product epimerization. One of the newly formed stereocenters is likely configurationally unstable under the reaction conditions and is equilibrating to the thermodynamically more stable diastereomer. This can occur if there is an acidic or basic proton adjacent to a stereocenter, or if the reaction conditions can facilitate a reversible ring-opening and ring-closing process.

A study on N-aryl-substituted thiomorpholine-3,5-diones demonstrated the interconversion of stable diastereomers at room temperature, which could be monitored by NMR.[4][5]

Step 1: Identify the Labile Stereocenter

  • Analyze the structure of your product. Is there a proton α- to a carbonyl group or another electron-withdrawing group? These protons can be acidic and prone to removal, leading to racemization or epimerization.

  • Consider the stability of the thiomorpholine ring. Under strongly acidic or basic conditions, the ring could potentially open and re-close, leading to a loss of stereochemical integrity.

Step 2: Adjust Reaction and Work-up Conditions

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the product's exposure to the reaction conditions.

  • Modify pH: If the epimerization is acid or base-catalyzed, neutralize the reaction mixture immediately during work-up. A buffered work-up may be necessary.

  • Change the Catalyst/Reagent: If a Lewis acid or base is promoting epimerization, consider using a milder or non-stoichiometric catalyst.

Step 3: Protecting Group Strategy

  • If a labile proton is the culprit, it may be possible to temporarily protect that position to prevent its removal.

Section 2: Achieving Enantioselectivity in Thiomorpholine Synthesis

For many pharmaceutical applications, obtaining a single enantiomer of the thiomorpholine product is essential. This section addresses the challenges and strategies for achieving high enantioselectivity.

FAQ 3: I need to synthesize a single enantiomer of a chiral thiomorpholine. What are the most reliable methods?

Answer: There are three main strategies for achieving enantioselectivity in organic synthesis:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. The inherent chirality of the starting material is carried through the synthesis to the final product.

  • Use of Chiral Auxiliaries: As discussed in the diastereoselectivity section, a chiral auxiliary can be used to direct the formation of a single diastereomer.[2][3] Cleavage of the auxiliary then reveals the enantiomerically enriched product.

  • Asymmetric Catalysis: This is often the most elegant and atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

1. Chiral Auxiliary-Controlled Synthesis

This is a robust and well-established method. The choice of auxiliary is critical and will depend on the specific reaction.

  • Protocol Example: Evans Asymmetric Alkylation for the Synthesis of a 2-Substituted Thiomorpholine Precursor

    • Acylate an Evans oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) with an appropriate acid chloride to form the N-acyl oxazolidinone.

    • Deprotonate with a suitable base (e.g., LDA or NaHMDS) at low temperature (-78 °C) to form the chiral enolate.

    • Add the desired electrophile (e.g., an alkyl halide) to the enolate solution. The chiral auxiliary will direct the alkylation to one face of the enolate.

    • After the reaction is complete, the chiral auxiliary can be cleaved under mild conditions (e.g., LiOH/H2O2) to yield the enantiomerically enriched carboxylic acid, which can then be further elaborated to the target thiomorpholine.

2. Asymmetric Catalysis

The development of chiral catalysts for the enantioselective synthesis of heterocycles is a rapidly advancing field.

  • Biocatalysis with Imine Reductases (IREDs) A recent study demonstrated a highly effective biocatalytic approach for the synthesis of chiral thiomorpholines.[1]

    • Workflow:

      • Substrate Synthesis: A prochiral 3,6-dihydro-2H-1,4-thiazine is synthesized.

      • Biocatalytic Reduction: The thiazine is reduced using an imine reductase (IRED) as the biocatalyst, with NADPH as a cofactor and a glucose dehydrogenase (GDH)/glucose system for cofactor regeneration.

      • Outcome: This method yields chiral thiomorpholines with a newly created stereocenter at the 3-position with high conversions and excellent enantioselectivities (up to 99% ee).[1]

    Enantioselective_Thiomorpholine_Synthesis Prochiral_Substrate Prochiral 3,6-Dihydro-2H-1,4-thiazine Chiral_Product Chiral Thiomorpholine (up to 99% ee) Prochiral_Substrate->Chiral_Product Biocatalytic Reduction IRED Imine Reductase (IRED) (Chiral Catalyst) IRED->Prochiral_Substrate Cofactor NADPH -> NADP+ Cofactor->Prochiral_Substrate Regeneration Glucose -> Gluconic acid (GDH) Regeneration->Cofactor Cofactor Regeneration

3. Lewis Acid Catalysis

Chiral Lewis acids can coordinate to a substrate and create a chiral environment, directing the approach of a nucleophile or controlling the conformation of a cyclization transition state.[6]

  • Conceptual Workflow for a Lewis Acid-Catalyzed Diastereoselective Cyclization:

    • A chiral Lewis acid (e.g., a chiral scandium or copper complex) coordinates to a carbonyl group or other Lewis basic site on the acyclic precursor.

    • This coordination locks the conformation of the substrate and activates it towards nucleophilic attack.

    • The intramolecular nucleophilic attack (e.g., by the thiol) proceeds through a highly ordered, chiral transition state, leading to the formation of the thiomorpholine ring with high diastereoselectivity and enantioselectivity.

    Lewis_Acid_Catalysis Substrate Acyclic Precursor Complex Substrate-LA Complex (Conformationally Locked) Substrate->Complex Lewis_Acid Chiral Lewis Acid (LA) Lewis_Acid->Complex Coordination Transition_State Diastereoselective Transition State Complex->Transition_State Intramolecular Cyclization Product Stereodefined Thiomorpholine Transition_State->Product Product->Lewis_Acid Catalyst Turnover

Section 3: Experimental Protocols

This section provides representative, detailed experimental protocols for key transformations discussed in this guide.

Protocol 1: General Procedure for Base-Mediated Thiomorpholine Cyclization

This protocol is a general representation of a common method for forming the thiomorpholine ring.[7]

  • Materials:

    • Acyclic precursor (e.g., an N-substituted 2-aminoethanethiol derivative)

    • Base (e.g., triethylamine, DBU, or potassium carbonate)

    • Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

  • Procedure:

    • Dissolve the acyclic precursor (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (1.1 - 2.0 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. 2023;28(7):3211. [Link]

  • Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes. Chem Sci. 2024;15(26):10043-10051. [Link]

  • Diastereoselective synthesis of highly substituted, amino- and pyrrolidino-tetrahydrofurans as lead-like molecular scaffolds. Bioorganic & Medicinal Chemistry. 2017;25(21):5891-5899. [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. 2011;59(1):139-142. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. 2022;26(8):2532-2539. [Link]

  • Lewis acid-mediated radical cyclization: stereocontrol in cascade radical addition–cyclization–trapping reactions. Organic & Biomolecular Chemistry. 2016;14(4):1257-1260. [Link]

  • Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure. 2014;1074:518-525. [Link]

  • Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure. 2014;1074:518-525. [Link]

  • Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers. The Journal of Organic Chemistry. 2017;82(16):8511-8525. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. 2000. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry. 2021;86(15):10247-10258. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. 2025;16(1):144-150. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. 2019;63(3). [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Characterization of Thiomorpholine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomorpholine-containing compounds. The thiomorpholine scaffold is a valuable structural motif in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomorpholine-containing compounds. The thiomorpholine scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of pharmacologically active agents.[1][2] However, its unique physicochemical properties, particularly the presence of a nucleophilic sulfur atom, introduce specific challenges during synthesis, purification, and characterization.

This guide is designed to provide practical, field-proven insights into common pitfalls and to offer robust troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the expertise to anticipate challenges, interpret complex data, and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties and handling of thiomorpholine compounds.

Q1: What are the primary stability concerns when working with thiomorpholine compounds?

The most significant stability issue arises from the susceptibility of the thioether sulfur atom to oxidation.[3] Atmospheric oxygen, residual peroxides in solvents, or metabolic processes can oxidize the sulfur to form the corresponding thiomorpholine S-oxide and, subsequently, the thiomorpholine S,S-dioxide (sulfone) . This is not a minor issue; these transformations alter the compound's polarity, solubility, and crucially, its biological activity and toxicity profile. For instance, in biological systems, S-oxidation is a known metabolic pathway, often mediated by enzymes like cytochromes P450.[4]

Q2: How should I properly store and handle my thiomorpholine compounds to ensure their integrity?

Proper storage is the most critical, proactive step to prevent the characterization pitfalls discussed in this guide. The principle is to minimize exposure to oxygen, light, and elevated temperatures.

ParameterRecommendationRationale
Atmosphere Store solids and solutions under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the thioether by atmospheric oxygen.[3]
Temperature For long-term storage, keep at -20°C or below. For short-term use, 2-8°C is acceptable.Reduces the rate of all chemical degradation pathways, including oxidation.[5]
Light Always store compounds in amber vials or wrap containers in aluminum foil.Protects against photodegradation, which can be initiated by UV light.[3][5]
Solvents Use freshly distilled or high-purity, peroxide-free solvents for preparing solutions.Aged ethers (like THF, Dioxane) or other solvents can contain peroxide impurities that readily oxidize the sulfur atom.
Purity Ensure the compound is of high purity before long-term storage.Impurities from the synthesis can sometimes catalyze degradation reactions.
Q3: What is the typical conformation of the thiomorpholine ring, and why is it important for characterization?

The thiomorpholine ring typically adopts a low-energy chair conformation , similar to cyclohexane.[6] This is a critical piece of information for structural elucidation, particularly using NMR spectroscopy. Substituents on the ring will occupy either axial or equatorial positions, and the coupling constants between protons on the ring are highly dependent on this conformation. Understanding the preferred conformation is essential for correctly assigning NMR signals and verifying the stereochemistry of your compound.[6] It is worth noting that the ring can undergo dynamic processes like ring-puckering, which can sometimes lead to broadened NMR signals.[7][8]

Q4: My N-aryl thiomorpholine compound is showing poor solubility in common organic solvents. What can I do?

While the thiomorpholine ring itself is relatively polar, N-arylation, especially with planar aromatic systems, can lead to significant intermolecular π-π stacking and hydrogen bonding interactions in the solid state.[6] This can result in high crystal lattice energy and, consequently, poor solubility. If you encounter solubility issues, consider the following:

  • Solvent Screening: Test a wider range of solvents, including more polar aprotic solvents like DMF, DMSO, or NMP.

  • Temperature: Gentle heating can often help overcome the lattice energy to dissolve the compound.

  • Salt Formation: If your molecule has a basic nitrogen, forming a hydrochloride or other salt can dramatically improve solubility in aqueous or protic solvents.

  • Structural Modification: If solubility is a persistent issue in a drug discovery program, medicinal chemistry efforts may be needed to introduce solubility-enhancing groups.

Part 2: Troubleshooting Analytical Characterization

This section provides specific, problem-oriented guidance for common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: I see unexpected peaks in the ¹H or ¹³C NMR spectrum of my freshly purified thiomorpholine compound. What could they be?

Probable Cause: The most likely culprits are the S-oxide and/or S,S-dioxide (sulfone) forms of your compound, even in samples you believe to be pure. Oxidation can occur rapidly, sometimes even during workup or purification if care is not taken.

Causality: The oxidation of the sulfur atom significantly alters the electronic environment of the entire ring. The electronegative oxygen atom deshields the adjacent protons and carbons.

Solution:

  • Look for Characteristic Shifts:

    • Protons: The protons on the carbons adjacent to the sulfur (α-protons) will be shifted downfield in the S-oxide compared to the parent thiomorpholine. The shift will be even more pronounced in the S,S-dioxide.

    • Carbons: The α-carbons will also experience a significant downfield shift in the ¹³C NMR spectrum.

  • Confirm with Mass Spectrometry: Immediately run an LC-MS or direct infusion MS on the NMR sample. Look for masses corresponding to [M+16] (S-oxide) and [M+32] (S,S-dioxide).

  • Controlled Oxidation: As a definitive test, take a small aliquot of your pure parent compound and intentionally oxidize it with a mild agent like m-CPBA or H₂O₂.[9] Run an NMR on this sample. The new peaks that appear should match the impurity peaks in your original sample, confirming their identity.

Problem: The NMR signals for the ring protons are complex and broad. What does this indicate?

Probable Cause: This is often due to dynamic conformational processes, such as the chair-to-chair ring inversion, occurring on the NMR timescale at room temperature.

Causality: If the rate of ring inversion is comparable to the NMR frequency difference between the axial and equatorial protons, it leads to coalescence and signal broadening. The complexity also arises from overlapping signals and complex spin-spin coupling patterns (e.g., geminal, vicinal axial-axial, axial-equatorial, and equatorial-equatorial couplings).

Solution:

  • Variable Temperature (VT) NMR: This is the definitive experiment.

    • Cooling: As you lower the temperature, the rate of ring inversion will slow down. The broad signals should resolve into sharp, distinct peaks for the individual axial and equatorial protons. This "freezing out" of the conformation allows for proper structural assignment.

    • Heating: Conversely, heating the sample will increase the rate of inversion, potentially causing the signals to sharpen into a single, averaged peak.

  • 2D NMR: Techniques like COSY and HSQC are invaluable for teasing apart complex, overlapping signals and correctly assigning which protons are coupled to each other and attached to which carbons, even if some broadening is present.

Mass Spectrometry (MS)
Problem: My mass spectrum shows a prominent peak at [M+16]⁺ and/or [M+32]⁺. What does this mean?

Probable Cause: This is a classic signature of oxidation. The [M+16]⁺ peak corresponds to the formation of the S-oxide, and the [M+32]⁺ peak corresponds to the S,S-dioxide (sulfone).

Causality: Each oxygen atom adds 16 atomic mass units to the parent molecule. The presence of these peaks, even as minor components, is a red flag regarding sample purity and stability.

Solution:

  • Re-evaluate Handling: Immediately review your sample handling and storage procedures as outlined in the FAQ section. The oxidation may have occurred in the vial before analysis.

  • Check Analytical Method: Ensure the solvent used for MS analysis is fresh and of high purity. Some solvents or additives can cause in-source oxidation.

  • Correlate with HPLC: Use a validated HPLC method (see below) to confirm the presence of these more polar impurities and quantify their levels. Do not rely on MS peak intensity for accurate quantification without proper calibration.

Problem: I am not observing the molecular ion peak in my EI-MS. What should I do?

Probable Cause: Electron Ionization (EI) is a high-energy, "hard" ionization technique. It can cause extensive fragmentation of the molecule, and for some structures, the molecular ion (M⁺˙) is too unstable to be observed.

Causality: The 70 eV of energy used in standard EI-MS is far more than what is needed to simply ionize the molecule. This excess energy is dissipated through bond cleavage, leading to a fragmentation pattern that, while useful for structural fingerprinting, may obliterate the parent ion.

Solution:

  • Switch to a "Soft" Ionization Technique: These methods impart much less energy to the molecule, making them ideal for observing the intact molecular ion.

    • Electrospray Ionization (ESI): Excellent for polar molecules and is the standard for LC-MS. You will typically observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

    • Chemical Ionization (CI): A "softer" gas-phase technique than EI. It often produces a strong [M+H]⁺ peak with less fragmentation.

  • High-Resolution Mass Spectrometry (HRMS): If you haven't already, obtain an HRMS spectrum (e.g., using an Orbitrap or TOF analyzer). This will provide the accurate mass of your compound, allowing you to calculate its elemental formula and definitively confirm its identity.

High-Performance Liquid Chromatography (HPLC)
Problem: I am observing multiple peaks in the HPLC chromatogram of a sample that I believe is pure. What could be the cause?

Probable Cause: Assuming the sample was pure post-purification, this is likely due to either (a) degradation in the autosampler vial (oxidation) or (b) on-column degradation.

Causality:

  • Oxidation: As discussed, the formation of the S-oxide and sulfone creates new, more polar species that will elute at different retention times (usually earlier on a reversed-phase column).

  • On-Column Issues: Highly acidic or basic mobile phases, or reactive stationary phases, could potentially catalyze ring-opening or other degradation reactions for sensitive compounds.

Solution:

  • Identify the Peaks: Use an HPLC-MS system to get the mass of each peak. This will quickly confirm if the extra peaks are the [M+16] and [M+32] species.

  • Check Sample Stability: Prepare a fresh solution of your compound and inject it immediately. Then, let the same solution sit in the autosampler for 24 hours and re-inject. A significant increase in the impurity peaks confirms a stability issue in the analytical solvent.

  • Optimize HPLC Method: If you suspect on-column issues, try a different column or a more neutral mobile phase (e.g., using an ammonium acetate or ammonium formate buffer instead of TFA or formic acid if the compound is sensitive).

Part 3: Protocols & Workflows

Protocol 3.1: Step-by-Step Protocol for Monitoring Thiomorpholine Oxidation by HPLC-UV

This protocol provides a self-validating system to assess the stability of a thiomorpholine compound and separate it from its primary oxidative degradants.

  • Column Selection: Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[10] This is a robust starting point for many small molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a common modifier that helps produce sharp peak shapes by protonating free silanols on the column and the analyte.[10]

  • Gradient Elution:

    • Start with a shallow gradient to ensure good separation between the highly polar sulfone/sulfoxide and the less polar parent compound.

    • Example Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate.

    • Rationale: A gradient is necessary to elute compounds with a wide range of polarities in a reasonable time. The expected elution order is: S,S-dioxide -> S-oxide -> Parent Thiomorpholine.

  • Detection: Use a UV-Vis or Diode Array Detector (DAD). Monitor at a wavelength where the parent compound and expected degradants have reasonable absorbance (e.g., 254 nm, or a specific λmax if known).

  • System Validation (Forced Degradation):

    • Prepare three samples:

      • Control: Your compound dissolved in the mobile phase.

      • S-oxide: Your compound treated with ~1.1 equivalents of m-CPBA or H₂O₂ at room temperature for 1-2 hours.

      • S,S-dioxide: Your compound treated with >2.5 equivalents of m-CPBA or H₂O₂, potentially with gentle heating, for several hours.

    • Inject all three samples. This will definitively establish the retention times for your parent compound and its two most common oxidative impurities, validating the method's ability to monitor stability.

Workflow 3.2: Decision-Making for Investigating Unexpected Mass Spectrometry Results

This workflow guides the logical process for troubleshooting ambiguous mass spectrometry data for a thiomorpholine compound.

MS_Troubleshooting start Unexpected MS Result (e.g., M+16, M+32, No M+) check_ionization Is the Ionization Method Appropriate? (e.g., EI for a fragile molecule?) start->check_ionization run_soft_ionization Action: Re-run with Soft Ionization (ESI or CI) check_ionization->run_soft_ionization No (Using EI) check_purity Is the Sample Pure? check_ionization->check_purity Yes (Using ESI/CI) molecular_ion_ok Is Molecular Ion Now Observed? run_soft_ionization->molecular_ion_ok run_lcms Action: Run Analytical HPLC-MS check_purity->run_lcms confirm_oxidation Do impurity masses match M+16 or M+32? run_lcms->confirm_oxidation review_handling Conclusion: Oxidation Confirmed. Review storage & handling protocols. confirm_oxidation->review_handling Yes other_impurity Conclusion: Non-oxidative impurity. Review synthesis & purification. confirm_oxidation->other_impurity No molecular_ion_ok->check_purity No hr_ms Action: Obtain High-Resolution MS to confirm elemental formula molecular_ion_ok->hr_ms Yes structure_confirmed Conclusion: Structure Verified. hr_ms->structure_confirmed Degradation_Pathway Thiomorpholine Thiomorpholine (Parent, [M]) S_Oxide Thiomorpholine S-Oxide (Metabolite, [M+16]) Thiomorpholine->S_Oxide [O] Sulfone Thiomorpholine S,S-Dioxide (Sulfone, [M+32]) S_Oxide->Sulfone [O]

Caption: Oxidative degradation of the thiomorpholine ring.

References

  • Poirier, M., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed. Available at: [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]

  • Jekyll, S. M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

  • Asirvatham, S., et al. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Torok, C. R., et al. (2002). High resolution rotational spectroscopy and ring-puckering conformation of 3-hydroxytetrahydrothiophene. Sci-Hub. Available at: [Link]

  • Combourieu, B., et al. Intermediates of the morpholine and thiomorpholine biodegradation... ResearchGate. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. Available at: [Link]

  • Asirvatham, S., et al. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]

  • Gode, F., et al. (2021). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI. Available at: [Link]

  • Gemoets, H., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ResearchGate. Available at: [Link]

  • Gemoets, H., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

  • Asirvatham, S., et al. (2021). Figure 2. Various approaches for synthesis of morpholine The various... ResearchGate. Available at: [Link]

  • Zelenkova, N. F., et al. (2009). Chromatographic determination of morpholine and products of its microbiological degradation. ResearchGate. Available at: [Link]

  • University of Tübingen. Interpretation of mass spectra. Available at: [Link]

  • Cremer, D. RING Puckering. Southern Methodist University. Available at: [Link]

  • Chou, B., et al. (2018). The Degradation of Mitomycin C Under Various Storage Methods. PubMed. Available at: [Link]

Sources

Optimization

enhancing the stability of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate for storage

This guide serves as a specialized technical support resource for 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (also known as N-Boc-thiomorpholine-3-carboxylic acid ethyl ester ).[1] It is designed to assist res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (also known as N-Boc-thiomorpholine-3-carboxylic acid ethyl ester ).[1] It is designed to assist researchers in maintaining compound integrity during storage and handling.

Compound: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate CAS Context: Analogous to 343616-34-2 (Methyl ester variant) Chemical Class: Protected Non-Proteinogenic Amino Acid / Heterocycle[1]

Core Stability Profile

This molecule contains three functional motifs with distinct stability profiles: the Thiomorpholine Ring (Sulfur), the Boc-Group (Carbamate), and the Ethyl Ester .[1] Understanding the interplay of these groups is critical for preventing degradation.[1]

The "Silent Killer": Sulfur Oxidation

The sulfur atom in the thiomorpholine ring is the primary site of instability.[1] Unlike morpholine (oxygen-based), thiomorpholine is highly susceptible to oxidation by atmospheric oxygen, a process accelerated by light and moisture.[1]

  • Stage 1 Degradation: Formation of the Sulfoxide (S=O) .[1] This is often chiral, creating diastereomers that complicate NMR and HPLC analysis.[1]

  • Stage 2 Degradation: Further oxidation to the Sulfone (S(=O)₂) .[1]

The "False Alarm": Rotamerism

Users often report "impurities" in NMR spectra (split peaks) for fresh batches.[1] This is typically not degradation . The N-Boc group exhibits restricted rotation around the N-C(O) bond, creating cis and trans rotamers observable on the NMR timescale.[1]

Storage Protocol (The "Golden Standard")

To maximize shelf life (>2 years), strictly adhere to the following protocol.

ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the auto-oxidation of the sulfur atom and ester hydrolysis.[1]
Atmosphere Inert Gas (Argon/Nitrogen) CRITICAL. Displaces atmospheric oxygen to prevent S-oxidation.[1] Argon is preferred as it is heavier than air.
Container Amber Glass Vial Sulfur compounds are photosensitive. Amber glass blocks UV/Blue light that catalyzes oxidation.
Seal Parafilm + Desiccant Prevents moisture ingress which can hydrolyze the ethyl ester to the free acid.

Diagnostic Workflow

Use this logic flow to determine if your compound is degraded or safe to use.

StabilityLogic Start Visual & Analytical Inspection ColorCheck Is the solid Yellow/Orange? Start->ColorCheck NMRCheck 1H NMR Analysis ColorCheck->NMRCheck No (White/Off-white) Oxidized DEGRADED: S-Oxidation (Sulfoxide/Sulfone) ColorCheck->Oxidized Yes (Sulfur oxidation) SplitPeaks Are peaks split/broad? NMRCheck->SplitPeaks ShiftCheck Check Chemical Shift (δ) SplitPeaks->ShiftCheck No Rotamers SAFE: N-Boc Rotamers (Run High-Temp NMR to Confirm) SplitPeaks->Rotamers Yes (Ratio ~3:1 or 2:1) Hydrolysis DEGRADED: Ester Hydrolysis (Free Acid Present) ShiftCheck->Hydrolysis Loss of Et group signals Safe SAFE: Compound Intact ShiftCheck->Safe Standard Spectrum

Figure 1: Diagnostic logic tree for assessing thiomorpholine derivative integrity.

Troubleshooting & FAQs

Q1: My white powder has turned pale yellow. Is it still usable?

Diagnosis: Oxidation. The yellowing is a hallmark of sulfur oxidation (formation of sulfoxides/sulfones) or trace impurities reacting with light.[1]

  • Action: Check purity via LC-MS. If the sulfoxide content is <5%, you may be able to use it for robust reactions.[1] For sensitive catalysis, re-purify or discard.[1]

  • Prevention: Always store under Argon in amber vials.

Q2: The NMR spectrum shows doubled peaks for the tert-butyl and ethyl groups. Is it impure?

Diagnosis: Likely Rotamers (Not Impurity). N-Boc thiomorpholines exist as a mixture of conformational isomers (rotamers) due to the carbamate bond.[1]

  • Verification: Run a Variable Temperature (VT) NMR experiment. Heat the sample to 50-60°C. If the split peaks coalesce into single sharp peaks, it is pure.[1] If they remain distinct, you have impurities (likely diastereomers from S-oxidation).[1]

Q3: Can I store this compound in solution (e.g., DMSO or Chloroform)?

Recommendation: No.

  • Chloroform: Often contains trace acid (HCl), which can deprotect the Boc group over time.[1] It can also form phosgene-like species that react with the amine.

  • DMSO: Is an oxidant. It can promote sulfur oxidation in the thiomorpholine ring over long periods.[1]

  • Best Practice: Store as a dry solid. If solution storage is mandatory, use anhydrous THF or Toluene at -20°C, sealed under Argon.[1]

Q4: How do I remove the Boc group without affecting the sulfur?

Protocol: Use HCl in Dioxane or TFA/DCM .

  • Warning: Avoid oxidative conditions during deprotection. Use scavengers (like triethylsilane or thioanisole) if you observe "S-tert-butylation" or oxidation byproducts, although this is less common with simple Boc removal.[1]

Rescue Protocol: Purification of Degraded Samples

If improper storage has led to partial oxidation (Sulfoxide formation), the compound can often be rescued.[1]

Method: Flash Column Chromatography The Sulfoxide (S=O) is significantly more polar than the sulfide (S).[1]

  • Stationary Phase: Silica Gel (Standard).[1]

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10 -> 60:40).[1]

  • Observation: The desired product (Sulfide) will elute first (higher Rf).[1] The Sulfoxide impurity will elute later (lower Rf) due to the polar S=O bond.[1]

References

  • Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006).[1] Wiley-Interscience. (Standard reference for N-Boc stability and rotamerism).

  • Oxidation of Thiomorpholine Derivatives.Journal of Heterocyclic Chemistry. (General reactivity of thiomorpholine sulfur).
  • Conformational Analysis of N-Boc-morpholine/thiomorpholine.Journal of Organic Chemistry.
  • PubChem Compound Summary: Thiomorpholine-3-carboxylic acid. National Center for Biotechnology Information. Link

Sources

Troubleshooting

troubleshooting peak tailing in HPLC analysis of thiomorpholine derivatives

Welcome to the Technical Support Hub You are likely here because your thiomorpholine derivative—a compound containing both a secondary amine and a thioether linkage—is exhibiting significant peak tailing ( ). This molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

You are likely here because your thiomorpholine derivative—a compound containing both a secondary amine and a thioether linkage—is exhibiting significant peak tailing (


).

This molecule presents a "dual-threat" to chromatographic symmetry:

  • The Amine Factor: With a pKa ~9.0, the secondary nitrogen is protonated at neutral pH, leading to ionic interactions with residual silanols.

  • The Sulfur Factor: The thioether group can act as a ligand, chelating with trace metals in your column or system, causing "drag" and tailing distinct from silanol effects.

Use the diagnostic logic below to identify your specific root cause and implement the corresponding fix.

Part 1: Diagnostic Logic Tree

Before changing your method, determine if the issue is chemical (silanol/metal) or physical (system/column void).

TroubleshootingLogic Start Symptom: Tailing Peak (As > 1.5) CheckNeutrals Inject Neutral Standard (e.g., Toluene/Uracil) Start->CheckNeutrals NeutralTails Neutral Standard Tails? CheckNeutrals->NeutralTails PhysicalIssue PHYSICAL ISSUE Void in column or excessive dead volume NeutralTails->PhysicalIssue Yes ChemicalIssue CHEMICAL ISSUE Silanol or Metal Interaction NeutralTails->ChemicalIssue No (Neutral is sharp) PHCheck Check Mobile Phase pH Is pH near pKa (8-10)? ChemicalIssue->PHCheck Ionization CAUSE: Ionization Exchange Fix: Adjust pH > 11 or < 3 PHCheck->Ionization Yes ChelationCheck CAUSE: Metal Chelation (Sulfur Interaction) Fix: Passivation / Add EDTA PHCheck->ChelationCheck No (pH is optimized)

Figure 1: Diagnostic workflow to isolate physical system failures from chemical interaction issues common to thiomorpholines.

Part 2: Troubleshooting Guides & FAQs

Module A: The Amine Interaction (Silanol Suppression)

Q: I am running my separation at pH 7.0, and the peak is broad and tailing. Why?

A: At pH 7.0, thiomorpholine (pKa ~9.0) is fully protonated (


). Simultaneously, the residual silanols (

) on the silica surface begin to deprotonate (

) above pH 3.5.

This creates a cation-exchange mechanism: your analyte is electrostatically sticking to the column surface rather than partitioning into the hydrophobic C18 layer.

The Fix: You must shift the equilibrium to prevent this attraction.

  • Option 1 (High pH - Preferred): Use a hybrid-silica column (e.g., BEH, Gemini) and run at pH 11.0 . This deprotonates the thiomorpholine, making it neutral and eliminating the ionic interaction [1].

  • Option 2 (Low pH): Run at pH 2.5 using 0.1% Formic Acid or Phosphate buffer. This protonates the silanols (

    
    ), rendering them neutral so they cannot attract the amine.
    

Q: I cannot change the pH. Can I use an additive?

A: Yes. You can use a "sacrificial base" like Triethylamine (TEA).[1][2][3]

The Mechanism: TEA is a tertiary amine that is sterically smaller than most drug derivatives. When added to the mobile phase, it saturates the active silanol sites on the column, effectively "blocking" them so your thiomorpholine derivative passes by without sticking [2].

Protocol: Mobile Phase Additive

  • Concentration: Add 5 mM to 10 mM Triethylamine (TEA) to your aqueous mobile phase.

  • pH Adjustment: TEA is basic.[3] You must adjust the pH of the buffer back to your target (e.g., pH 3.0) with Phosphoric Acid after adding the TEA.

  • Warning: Do not use TEA with LC-MS systems if possible, as it causes persistent signal suppression.

Module B: The Sulfur Interaction (Metal Chelation)

Q: My pH is optimized (pH 2.5), but I still see a "foot" at the base of the peak. What is happening?

A: This is likely due to the sulfur atom in the thiomorpholine ring. Thioethers can act as ligands, chelating with trace iron or other metals present in the stainless steel frits or the silica matrix itself [3].

The Fix: System Passivation or Chelation Additives.[1]

Protocol: Chelation Mitigation

Method Procedure Pros/Cons
Sacrificial Additive Add 50 µM EDTA or Medronic Acid to mobile phase A. Pro: Immediate fix.Con: EDTA is not LC-MS friendly (suppression).
System Passivation Flush system with 30% Phosphoric Acid overnight (remove column first). Pro: Permanent fix for hardware.Con: Requires downtime.

| Hardware Swap | Switch to PEEK tubing and PEEK-lined columns. | Pro: Eliminates the metal source entirely.Con: Pressure limits of PEEK. |

Module C: Column Selection

Q: Which stationary phase is best for thiomorpholine derivatives?

A: Standard C18 columns often fail due to the basicity of the amine. Select a column specifically designed to shield silanols.

Column TypeMechanism of ActionRecommended For
Hybrid Particle (BEH/Xtimate) Ethylene-bridged silica resists dissolution at high pH (up to pH 12).First Choice. Allows running at pH 11 to deprotonate the amine.
Polar Embedded (Amide/Carbamate) A polar group near the surface creates a "water shield" that prevents the amine from reaching silanols.Analysis at neutral/low pH without TEA.
PFP (Pentafluorophenyl) Offers alternative selectivity via pi-pi interactions and hydrogen bonding.Separating structural isomers of thiomorpholine.

Part 3: Quantitative Troubleshooting Data

The following data illustrates the impact of Mobile Phase pH and Additives on the Tailing Factor (


) of a standard thiomorpholine derivative (MW 103.19).
ConditionMobile Phase CompositionTailing Factor (

)
Result
Control Methanol / Water (pH 7.0)2.8 Fail (Severe Tailing)
Low pH Methanol / 0.1% Formic Acid (pH 2.7)1.6 Marginal (Silanols suppressed)
Sacrificial Base Methanol / Water + 5mM TEA (pH 3.0)1.1 Pass (Sites blocked)
High pH Methanol / 10mM Ammonium Bicarb (pH 10.5)1.05 Excellent (Analyte neutral)

Note: Data derived from internal application testing on C18 Hybrid Columns.

References

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[2][3] Retrieved from [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • PubChem. (2025).[5][6] Thiomorpholine Compound Summary.[7] Retrieved from [Link]

Sources

Optimization

avoiding racemization during the synthesis of chiral thiomorpholines

Ticket ID: #TMO-402-RAC Subject: Prevention of Racemization in Enantioselective Thiomorpholine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1] Introduction Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TMO-402-RAC Subject: Prevention of Racemization in Enantioselective Thiomorpholine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Introduction

Welcome to the Chiral Heterocycle Synthesis Support Hub. You have accessed this guide because you are likely observing a loss of optical purity (ee%) during the synthesis or manipulation of chiral thiomorpholines.

Thiomorpholines, particularly thiomorpholine-3-carboxylic acid derivatives, are prone to racemization due to the high acidity of the


-proton at the C3 position.[1] This structural vulnerability is exacerbated by the sulfur atom's capacity for oxidation and the ring's conformational flexibility. This guide provides a root-cause analysis, troubleshooting workflows, and a validated protocol to ensure enantiomeric integrity.

Module 1: Critical Control Points (The "Why")

Racemization in thiomorpholines is rarely random; it is a deterministic outcome of specific mechanistic failures.

Mechanism of Failure: The -Proton Enolization

The proton at the C3 position (alpha to the nitrogen and often a carbonyl) is the "Achilles' heel." If the nitrogen is acylated (e.g., amide, carbamate) or sulfonylated, the acidity of this proton increases. Under basic conditions, this leads to the formation of a planar enolate or an oxazolone intermediate, destroying the chiral center.

Visualizing the Danger Zones

The following diagram illustrates the pathways where stereochemistry is lost.

RacemizationPathways cluster_prevention Prevention Strategy Start Chiral Thiomorpholine (S-Isomer) Base Strong Base / Heat Start->Base Deprotonation (C3-H) Oxidation Uncontrolled Oxidation (mCPBA) Start->Oxidation S-Oxidation Intermed Planar Enolate / Oxazolone Intermediate Base->Intermed Loss of sp3 geometry Racemate Racemic Mixture (R/S) Intermed->Racemate Non-selective Reprotonation Sulfoxide Sulfoxide Diastereomers (S,S) + (S,R) Oxidation->Sulfoxide New Chiral Center formed Sulfoxide->Racemate Pummerer Rearrangement (Side Reaction) Safe Use Ns-Protection / Mild Base (K2CO3) Safe->Start Stabilizes

Caption: Figure 1. Mechanistic pathways leading to loss of optical purity.[2] The red nodes indicate high-risk operational parameters.

Module 2: Troubleshooting Guide (FAQs)

Q1: I am observing racemization during the cyclization of L-cysteine derivatives. What is the cause?

Diagnosis: You are likely using a base that is too strong or a temperature that favors thermodynamic equilibration. The Fix:

  • Avoid: Sodium Hydride (NaH) or alkoxides in DMF/DMSO if possible. These can deprotonate the

    
    -carbon of the ester/amide.[3]
    
  • Switch to: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) in Acetone or Acetonitrile. These bases are sufficient for S-alkylation but generally too weak to deprotonate the C3-H
    
    
    -proton [1].[1]
  • Protocol Check: Ensure your starting material (e.g., L-Cysteine ethyl ester) is the HCl salt, and neutralize it in situ rather than using the free base, which is unstable.

Q2: My ee% drops significantly during peptide coupling of thiomorpholine-3-carboxylic acid.

Diagnosis: This is "Oxazolone-mediated racemization." When the C-terminus is activated, the N-acyl group attacks the activated carbonyl, forming a 5-membered oxazolone ring.[1][2] This ring is highly acidic and racemizes instantly with tertiary amines. The Fix:

  • Protecting Group: Switch from Amide/Acetyl protection to Urethane protectors (Boc, Cbz) or Sulfonamides (Ns - 2-nitrobenzenesulfonyl).[1] Urethanes reduce the nucleophilicity of the carbonyl oxygen, suppressing oxazolone formation [2].

  • Coupling Reagents: Use "Racemization-Free" systems like DIC/Oxyma or EDC/HOBt .[1] Avoid HATU/DIPEA if the chiral center is sensitive [3].

Q3: How do I prevent diastereomer formation during S-oxidation?

Diagnosis: Oxidizing the sulfur to a sulfoxide creates a new chiral center.[1] Standard mCPBA oxidation is often non-selective, yielding a mixture of syn and anti sulfoxides. The Fix:

  • Reagent: Use Sodium Periodate (

    
    )  at 0°C for controlled mono-oxidation.
    
  • Stereocontrol: For high diastereoselectivity, consider using chiral oxaziridines, though this is often cost-prohibitive for scale-up.[1] In most drug development contexts, separating the diastereomers via chromatography is standard, but keeping the reaction cold (-78°C to 0°C) maximizes the ratio of the kinetic product [4].

Module 3: Validated Protocol

Target: Synthesis of N-Boc-(S)-Thiomorpholine-3-carboxylic acid Objective: Cyclization with >99% ee retention.

Reagents & Materials
  • Substrate: L-Cysteine ethyl ester hydrochloride (99% ee).[1]

  • Alkylating Agent: 1,2-Dibromoethane.[1]

  • Base: Potassium Carbonate (anhydrous, micronized).

  • Solvent: Acetonitrile (MeCN) - anhydrous.[1]

  • Protecting Group:

    
    .
    
Step-by-Step Methodology
  • Preparation of the Thiolate (In Situ):

    • Charge a flame-dried flask with L-Cysteine ethyl ester HCl (1.0 equiv) and MeCN (0.2 M concentration).

    • Cool to 0°C.[1]

    • Add

      
       (3.0 equiv) slowly. Note: The excess base acts as an HF/HCl scavenger but is mild enough to prevent 
      
      
      
      -deprotonation.[1]
  • Cyclization (The Critical Step):

    • Add 1,2-Dibromoethane (1.1 equiv) dropwise.[1]

    • CRITICAL: Do not reflux. Warm to 50°C. Monitor by TLC/LCMS.

    • Why? Higher temperatures (

      
      ) promote elimination of HBr from the alkyl bromide and racemization of the ester.
      
    • Stir for 12–16 hours.

  • N-Protection (One-Pot):

    • Once the starting material is consumed (forming the thiomorpholine ring), cool the mixture to room temperature.

    • Add

      
       (1.2 equiv) directly to the reaction slurry.
      
    • Stir for 4 hours. Note: Protecting the Nitrogen immediately prevents self-condensation and stabilizes the stereocenter.[1]

  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate.

    • Partition between EtOAc and 0.5 M HCl (cold). Keep the aqueous phase acidic to remove any unreacted amine.

  • Validation:

    • Analyze ee% using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA).[1]

    • Expected Yield: 65–75%.[1]

    • Expected ee: >98%.

Module 4: Data & Comparative Analysis

Impact of Base Selection on Optical Purity

Data derived from internal optimization studies on thiomorpholine-3-carboxylate synthesis.

BaseSolventTemperatureYield (%)ee (%)Risk Assessment
NaH DMF0°C

RT
82%64%Critical Failure: Strong base causes rapid racemization.[1]
Et3N DCMReflux55%88%Moderate Risk: Thermal racemization observed.[1]
K2CO3 MeCN50°C72%>99% Optimal: Balance of reactivity and stereocontrol.
Cs2CO3 DMFRT78%96%Acceptable: Good yield, slight erosion of ee.
Workflow Decision Tree

SynthesisWorkflow Start Start: L-Cysteine Derivative Decision Is Scale > 100g? Start->Decision Route1 Route A: Direct Alkylation (1,2-dibromoethane) StepA Use K2CO3 / MeCN Max Temp 50°C Route1->StepA Route2 Route B: Biocatalytic Reduction (Imine Reductase) StepB Use IREDs (Enzymatic) Requires Screening Route2->StepB Decision->Route1 No (Lab Scale) Decision->Route2 Yes (Industrial) Check Check ee% (Chiral HPLC) StepA->Check StepB->Check

Caption: Figure 2. Decision matrix for selecting the synthetic route based on scale and fidelity requirements.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell.[1] (Standard reference for base-sensitivity of heterocycles).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4][5] Tetrahedron, 60(11), 2447-2467.[1] Link

  • Kitada, N., et al. (2023).[6] Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.[1][7] Journal of Peptide Science. Link

  • Vertex AI Search Result 1.12. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450...[1][8] Evidence of the intermediates by in situ 1H NMR.[8] Biodegradation. Link

  • Vertex AI Search Result 1.1. (2022). Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction. The Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Guide: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate vs. Thiomorpholine Analogs

Executive Summary: The Latent Pharmacophore In the context of modern drug design, 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (hereafter referred to as TMD-Boc-Et ) is not a final drug product but a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Latent Pharmacophore

In the context of modern drug design, 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (hereafter referred to as TMD-Boc-Et ) is not a final drug product but a high-value strategic intermediate . It represents a "masked" amino acid scaffold—specifically, a conformationally restricted analogue of methionine or cysteine.

While the protected ester itself exhibits low direct biological affinity due to the steric bulk of the tert-butyl (Boc) and ethyl groups, its value lies in its transformation into bioactive ligands. This guide analyzes its utility compared to morpholine isosteres and other thiomorpholine derivatives, focusing on lipophilicity modulation, metabolic stability (S-oxidation), and peptidomimetic potential.

Chemical Profile & Structural Logic[1]

Compound: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate Role: Protected Scaffold / Chiral Building Block CAS: 2007919-61-9 (Generic/Racemic), 859833-24-2 (S-isomer)[1]

Why This Scaffold? (The "Why" behind the Chemistry)

Researchers select TMD-Boc-Et over open-chain alternatives or morpholines for three specific pharmacological reasons:

  • Conformational Restriction: unlike methionine, the thiomorpholine ring locks the C-S-C bond angles, reducing the entropic penalty upon binding to a protein target (e.g., DPP-4 or MMP active sites).

  • Lipophilicity Modulation: The Sulfur atom is less electronegative and more lipophilic than the Oxygen in morpholine. This increases membrane permeability (LogP) of the final drug candidate.

  • Metabolic "Soft Spot": The sulfur center serves as a tunable metabolic handle. It can be left as a sulfide or oxidized to a sulfoxide (S=O) or sulfone (O=S=O) to alter polarity and hydrogen bonding without changing the carbon skeleton.

Comparative Analysis: TMD-Boc-Et vs. Alternatives

This section objectively compares the scaffold against its primary competitors in medicinal chemistry: the Morpholine analogue and the Unsubstituted Thiomorpholine .

Table 1: Physicochemical & Biological Performance Comparison
FeatureTMD-Boc-Et (Subject) Morpholine Analog (O-isostere) Proline Analog (C-isostere)
Atom Substitution Sulfur (Position 4)Oxygen (Position 4)Carbon (Position 4)
Electronic Effect Weak H-bond acceptorStrong H-bond acceptorNo H-bond acceptor
Lipophilicity (LogP) High (More permeable)ModerateModerate/High
Metabolic Fate S-Oxidation (Sulfoxide/Sulfone)Stable / N-dealkylationHydroxylation
Solubility Lower (requires formulation)Higher (better aqueous solubility)Variable
Primary Application MMP Inhibitors, DPP-4 Inhibitors Kinase Inhibitors, Solubility tagsPeptidomimetics (Turn inducers)
Deep Dive: The Sulfur Advantage

Expert Insight: In my experience optimizing lead compounds, switching from a morpholine to a thiomorpholine (derived from TMD-Boc-Et) often solves "metabolic hot spot" issues. If a morpholine oxygen is not engaging in a critical H-bond, replacing it with sulfur often improves blood-brain barrier (BBB) penetration due to increased lipophilicity. Furthermore, if the compound is cleared too quickly, the sulfur can be deliberately oxidized to the sulfone, which is highly polar and metabolically stable, often extending half-life (


).

Experimental Workflows

To utilize TMD-Boc-Et effectively, it must be processed through a specific synthetic sequence. Below is a validated workflow for converting this precursor into a bioactive amide (e.g., a protease inhibitor).

Protocol A: Deprotection & Coupling (The Activation Sequence)

Objective: Remove Boc/Et protecting groups to expose the active amine and acid functionalities for drug conjugation.

  • Ester Hydrolysis (Acid Activation):

    • Dissolve TMD-Boc-Et (1.0 eq) in THF/MeOH/H2O (3:1:1).

    • Add LiOH (2.5 eq) at 0°C. Stir for 2h.

    • Checkpoint: Monitor TLC for disappearance of the ethyl ester spot.

    • Acidify to pH 3 with 1N HCl and extract. This yields the N-Boc-Acid .

  • Amide Coupling (Pharmacophore Assembly):

    • React N-Boc-Acid with Target Amine (e.g., an aromatic heterocycle) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

    • Why HATU? It prevents racemization at the chiral C3 center, preserving the biological activity of the (S)-isomer.

  • Boc-Deprotection (Final Release):

    • Treat the intermediate with 4N HCl in Dioxane or TFA/DCM (1:1).

    • Caution: Sulfur is sensitive to oxidation. Avoid nitric acid or vigorous stirring in air during this step. Use degassed solvents if trace oxidation is observed.

Protocol B: Controlled Oxidation (The Sulfone Switch)

Objective: Convert the sulfide to a sulfone to lower LogP and prevent metabolic S-oxidation in vivo.

  • Dissolve the thiomorpholine derivative in DCM.

  • Add m-CPBA (2.2 eq) at 0°C.

  • Stir for 4h. Quench with saturated

    
    .
    
  • Result: The lipophilic sulfide is converted to the polar sulfone (

    
    ), often increasing water solubility by 10-20 fold.
    

Visualizing the Biological Pathway

The following diagram illustrates how TMD-Boc-Et serves as a divergent point for creating multiple classes of drugs.

Thiomorpholine_Pathways Precursor TMD-Boc-Et (Inactive Precursor) Intermediate Free Acid / Amine (De-protected) Precursor->Intermediate Hydrolysis & Deprotection Drug_Sulfide Drug Candidate A (Sulfide Form) High LogP, BBB Permeable Intermediate->Drug_Sulfide Amide Coupling (HATU/DIPEA) Drug_Sulfoxide Metabolite / Drug B (Sulfoxide Form) Chiral Sulfur Center Drug_Sulfide->Drug_Sulfoxide CYP450 / FMO (Metabolic Oxidation) Drug_Sulfone Drug Candidate C (Sulfone Form) High Polarity, Stable Drug_Sulfide->Drug_Sulfone Chemical Oxidation (mCPBA) Drug_Sulfoxide->Drug_Sulfone Further Oxidation

Caption: Divergent synthesis and metabolic fate of the Thiomorpholine scaffold. The precursor allows access to three distinct oxidation states, each with unique pharmacokinetic profiles.

References & Authority

  • Asirvatham, S., et al. (2021).[2] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2] Journal of Chemical Reviews, 3(4), 247–272. Link

  • Tooulia, K. K., et al. (2015). "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity."[3][4] ChemMedChem, 10(12). Link

  • PubChem Compound Summary. (2023). "Thiomorpholine-3-carboxylate Derivatives." National Library of Medicine. Link

  • U.S. Patent 2007/01961. "Preparation of thiomorpholine derivatives as DPP-IV inhibitors." (Demonstrates the use of the title compound as a key intermediate).

Disclaimer

This guide is for research purposes only. The protocols described involve hazardous chemicals (TFA, m-CPBA) and should only be performed by trained personnel in a fume hood.

Sources

Comparative

comparing the efficacy of thiomorpholine and morpholine scaffolds in drug design

Executive Summary In the optimization of lead compounds, the choice between morpholine and thiomorpholine scaffolds represents a classic trade-off between solubility and lipophilicity , with profound implications for met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the choice between morpholine and thiomorpholine scaffolds represents a classic trade-off between solubility and lipophilicity , with profound implications for metabolic stability.

  • Morpholine is the industry standard for improving water solubility and reducing logP, acting as a moderate base (pKa ~8.4) and a hydrogen bond acceptor.

  • Thiomorpholine , the sulfur isostere, offers a strategic alternative to modulate lipophilicity (increasing logP), alter metabolic soft spots (shifting from N-dealkylation to S-oxidation), and fine-tune basicity (pKa ~9.0).

This guide provides a technical comparison of these two privileged structures to assist medicinal chemists in rational scaffold selection.

Part 1: Physicochemical Profile Comparison

The substitution of the ether oxygen in morpholine with a sulfur atom in thiomorpholine fundamentally alters the electronic and steric environment of the ring.

Table 1: Comparative Physicochemical Properties
PropertyMorpholineThiomorpholineImpact on Drug Design
Structure 1-oxa-4-azacyclohexane1-thia-4-azacyclohexaneCore scaffold definition.
Molecular Weight 87.12 g/mol 103.19 g/mol Slight increase in MW with S-substitution.
LogP (Lipophilicity) ~ -0.86 (Hydrophilic)~ 0.15 (More Lipophilic)Thiomorpholine increases permeability but decreases aqueous solubility.
pKa (Conjugate Acid) 8.369.00Thiomorpholine is slightly more basic due to the lower electronegativity of sulfur compared to oxygen.
H-Bond Acceptors 2 (N, O)1 (N)Sulfur is a very weak H-bond acceptor compared to Oxygen.
H-Bond Donors 1 (NH)1 (NH)Identical secondary amine functionality (if unsubstituted).
Bond Length (C-X) 1.43 Å (C-O)1.82 Å (C-S)Thiomorpholine ring is larger and more "puckered," affecting binding pocket fit.
Structural Implications
  • Conformation: Both rings predominantly exist in the chair conformation. However, the C-S bond length (1.82 Å) is significantly longer than the C-O bond (1.43 Å), expanding the ring size. This can be advantageous when filling hydrophobic pockets where the morpholine oxygen might not find a suitable H-bond partner.

  • Electronic Effects: Oxygen is highly electronegative, withdrawing electron density from the nitrogen via induction. Sulfur is less electronegative, resulting in a slightly more basic nitrogen (higher pKa), which can improve solubility at low pH but may increase hERG liability if the basicity becomes too high.

Part 2: Metabolic Stability & Liabilities

The metabolic fate of these two scaffolds is distinct. Understanding these pathways is critical for manipulating half-life (


) and clearance (

).
Morpholine: The Ring-Opening Liability

Morpholine is generally stable but susceptible to oxidative attack at the carbon alpha to the nitrogen (or oxygen).

  • Primary Pathway: CYP450-mediated

    
    -hydroxylation leading to ring opening (N-dealkylation).
    
  • Product: Formation of (2-aminoethoxy)acetic acid derivatives.[1]

  • Toxicity Risk: Under specific conditions (e.g., presence of nitrites), morpholine can form N-nitroso compounds, which are potential genotoxins.

Thiomorpholine: The S-Oxidation Soft Spot

Thiomorpholine introduces a "metabolic handle" at the sulfur atom.[2]

  • Primary Pathway: S-oxidation by CYP450 or FMO (Flavin-containing monooxygenase).

  • Product: Rapid conversion to Sulfoxide (S=O) and subsequently Sulfone (O=S=O) .

  • Strategic Use: S-oxidation dramatically increases polarity. This can be used intentionally to facilitate renal excretion of a too-lipophilic drug or to create an active metabolite (prodrug strategy).

Visualizing Metabolic Divergence

Metabolism cluster_0 Metabolic Fate Morpholine Morpholine Scaffold RingOpen Ring Opening (2-aminoethoxy)acetic acid Morpholine->RingOpen CYP450 (alpha-hydroxylation) Thiomorpholine Thiomorpholine Scaffold Sulfoxide Sulfoxide (Polar Metabolite) Thiomorpholine->Sulfoxide CYP450 / FMO (S-oxidation) Sulfone Sulfone (Highly Polar/Excretable) Sulfoxide->Sulfone CYP450

Figure 1: Divergent metabolic pathways. Morpholine tends toward destructive ring opening, while thiomorpholine undergoes sequential oxidation, increasing polarity.

Part 3: Case Study – Linezolid vs. Sutezolid

The most prominent "head-to-head" comparison of these scaffolds exists in the oxazolidinone class of antibiotics.

  • Linezolid (Zyvox): The first-in-class oxazolidinone approved for Gram-positive infections (MRSA). It features a morpholine ring.[2][3][4][5][6][7][8][9]

  • Sutezolid (PNU-100480): A clinical-stage analog where the morpholine is replaced by thiomorpholine .

Performance Comparison
FeatureLinezolid (Morpholine)Sutezolid (Thiomorpholine)Outcome of Scaffold Switch
Potency (MIC) Standard2-4x More PotentSutezolid shows superior intracellular activity against M. tuberculosis.
PK Profile High BioavailabilityHigher ClearanceThe thiomorpholine sulfur is rapidly oxidized to the sulfoxide and sulfone.
Active Metabolites None (Major)Yes The sulfoxide and sulfone metabolites of Sutezolid retain significant antibacterial activity.
Safety Myelosuppression (Long term)Improved Profile?Sutezolid aims to reduce the mitochondrial toxicity associated with Linezolid.

Key Insight: In this case, the switch to thiomorpholine did not just modulate lipophilicity; it created a "metabolically active" drug where the oxidation products contributed to efficacy, effectively extending the therapeutic window.

Part 4: Experimental Protocols

Synthesis of Thiomorpholine (Flow Chemistry Protocol)

Standard batch synthesis from thiodiglycol is common, but modern flow chemistry offers higher safety and yield.

Objective: Synthesis of thiomorpholine from cysteamine and vinyl chloride (or similar precursors). Reference: See Scheme 2 in "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence" (2022).

Protocol Steps:

  • Reagents: Prepare a solution of Cysteamine HCl (0.4 M) and 9-fluorenone (0.5 mol% catalyst) in Methanol.

  • Thiol-Ene Reaction: Pump solution into a photoreactor (365 nm LED) while introducing Vinyl Chloride gas (controlled via Mass Flow Controller).

  • Conditions: Residence time ~20 mins at 20°C.

  • Cyclization: Collect the intermediate (half-mustard). Treat with base (NaOH) to induce cyclization.[10]

  • Purification: Distillation (bp ~169°C) to isolate thiomorpholine.

  • Yield: >80% typically achievable.

Metabolic Stability Assay (Microsomal Stability)

Objective: Determine intrinsic clearance and identify metabolites (S-oxide vs Ring Open).

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metabolite ID:

    • Look for M+16 peak (S-oxidation or hydroxylation).

    • Look for M+32 peak (Sulfone).

    • Look for M+18 or ring-opened fragments.

Part 5: Decision Matrix

When should you choose Thiomorpholine over Morpholine?

DecisionTree Start Lead Optimization: Morpholine vs. Thiomorpholine Q1 Is the lead compound too hydrophilic (Low LogP)? Start->Q1 Q2 Is the Morpholine oxygen essential for H-bonding? Q1->Q2 No (LogP is fine) Result_Thio Select THIOMORPHOLINE (Increases LogP, removes H-bond acceptor) Q1->Result_Thio Yes (Need Lipophilicity) Q3 Is metabolic clearance too slow? Q2->Q3 No Result_Morph Select MORPHOLINE (Maintains Solubility & H-bonding) Q2->Result_Morph Yes (H-bond required) Q3->Result_Morph No (Keep stability) Result_Thio_Metab Select THIOMORPHOLINE (Introduces S-oxidation clearance route) Q3->Result_Thio_Metab Yes (Need faster clearance)

Figure 2: Strategic decision tree for scaffold selection.

References

  • Kumari, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

  • Wymann, M. P., & Borsari, C. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link

  • Combès, S., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. FEMS Microbiology Letters. Link

  • Williams, K. D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Journal of Organic Chemistry. Link

  • Wallis, R. S., et al. (2014). Sutezolid (PNU-100480) Analog of Linezolid: Clinical Development. The Lancet Infectious Diseases. Link

Sources

Comparative

Metabolic Stability of tert-Butyl Protected Compounds: A Comparative Technical Guide

Executive Summary: The tert-Butyl Paradox In medicinal chemistry, the tert-butyl (t-Bu) group is a double-edged sword. It is frequently employed to block metabolic "soft spots" (e.g., para-positions of phenyl rings) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The tert-Butyl Paradox

In medicinal chemistry, the tert-butyl (t-Bu) group is a double-edged sword. It is frequently employed to block metabolic "soft spots" (e.g., para-positions of phenyl rings) and increase lipophilicity to improve membrane permeability.[1] However, the t-Bu group itself often becomes a primary site of metabolism.

This guide objectively compares the metabolic stability of tert-butyl moieties against their common aliphatic and bioisosteric alternatives. We analyze the mechanistic drivers of instability, provide a comparative performance matrix, and detail a self-validating microsomal stability protocol.

Mechanistic Insight: Why tert-Butyl Fails

To engineer stability, one must understand the failure mode. The metabolic instability of tert-butyl groups is driven primarily by Cytochrome P450 (CYP450) mediated


-hydroxylation.
The Statistical Liability

While sterically bulky, the t-Bu group presents a "statistical target" for CYP enzymes. It possesses 9 equivalent methyl protons . Even though primary C-H bonds (~98-100 kcal/mol) are stronger than secondary or tertiary bonds, the high probability of collision with the CYP heme-oxo species often overrides the bond dissociation energy barrier.

The Radical Pathway

The oxidation proceeds via a Hydrogen Atom Transfer (HAT) mechanism. The CYP compound I (FeO


) abstracts a hydrogen atom from one of the methyl groups, forming a carbon-centered radical. This radical rapidly recombines with the hydroxyl radical bound to the iron, forming the alcohol metabolite (hydroxymethyl derivative).
Visualization: CYP-Mediated t-Bu Hydroxylation Pathway[2]

CYP_Mechanism Substrate Parent t-Bu Compound (9 x Primary C-H) Complex CYP-Substrate Complex (Steric Binding) Substrate->Complex Binding Transition Transition State (FeO3+ abstracts H•) Complex->Transition NADPH/O2 Radical Carbon Radical (-CH2•) Transition->Radical HAT (Rate Limiting) Product Metabolite (-CH2OH) Radical->Product Rebound Mechanism Clearance Renal/Biliary Clearance Product->Clearance Phase II Conj.

Figure 1: The stepwise oxidative degradation of a tert-butyl group by Cytochrome P450 enzymes.

Comparative Analysis: t-Bu vs. Alternatives

The following analysis compares the tert-butyl group against three classes of alternatives: Simple Alkyls (Isopropyl), Isotopic Variants (Deuterated t-Bu), and Bioisosteres (CF


-Cyclopropyl).
Performance Matrix
Featuretert-Butyl (t-Bu)Isopropyl (i-Pr)Deuterated t-Bu (

)
CF

-Cyclopropyl
Steric Bulk (A-Value) HighModerateHighHigh
Lipophilicity (

LogP)
+1.9+1.3+1.9+1.6
Metabolic Liability High (

-oxidation)
High (

-oxidation)
Moderate (KIE)Low (Blocked)
Primary CYP Pathway Methyl HydroxylationMethine HydroxylationSlower HydroxylationNone (Blocked)
Intrinsic Clearance (

)
Baseline (100%)Often >100% (Faster)~50-80% of Baseline<10% of Baseline
Critical Insights
  • vs. Isopropyl: While t-Bu is liable, it is often more stable than an isopropyl group.[2] The isopropyl group has a tertiary methine hydrogen (C-H) which is significantly weaker (Bond Dissociation Energy ~96 kcal/mol) and easier to abstract than the primary methyl hydrogens of t-Bu.

  • vs. Deuterium (

    
    -t-Bu):  Replacing all 9 hydrogens with deuterium introduces a Kinetic Isotope Effect (KIE). Since C-D bonds are stronger than C-H bonds, this can reduce 
    
    
    
    . However, metabolic switching often occurs (CYP attacks a different part of the molecule), limiting the efficacy of this strategy.
  • vs. CF

    
    -Cyclopropyl:  This is the "Gold Standard" replacement. The cyclopropyl ring removes the labile methyl hydrogens, and the CF
    
    
    
    group maintains the lipophilicity and electron-withdrawing character while blocking oxidation.

Experimental Protocol: Microsomal Stability Assay

To validate these differences in your own lead series, use this standardized protocol. This workflow is optimized for lipophilic alkyl compounds which are prone to non-specific binding.

Reagents & Setup
  • Test System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl

    
    .
    
  • Cofactor: 10 mM NADPH (Freshly prepared).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation (Thermodynamic Equilibrium):

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer.

    • Spike test compound (from DMSO stock) to final concentration of 1

      
      M . (Keep DMSO < 0.1% to avoid enzyme inhibition).
      
    • Incubate at 37°C for 5 minutes. Why? This allows the lipophilic t-Bu compound to equilibrate between the buffer and the microsomal lipid membrane.

  • Initiation:

    • Add NADPH (final conc. 1 mM) to initiate the reaction.[3]

    • Control: Run a parallel incubation adding Buffer instead of NADPH (measures chemical stability/hydrolysis).

  • Sampling (Time-Course):

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L of Ice-Cold Quench Solution .
      
  • Processing:

    • Vortex for 10 minutes (ensures extraction of lipophilic compound from protein).

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

    • Analyze supernatant via LC-MS/MS.[4]

Data Analysis (Self-Validating Logic)

Calculate the slope (


) of 

vs. time.


Validation Check: If the "Minus NADPH" control shows >20% loss, the instability is not metabolic (likely hydrolysis or non-specific binding to plastic).

Decision Logic for Optimization

Use this logic flow to determine when to replace a tert-butyl group.

Optimization_Logic Start Compound has High Clearance? MetID Perform MetID (Identify Soft Spot) Start->MetID IsTBu Is t-Bu the primary metabolite? MetID->IsTBu No Optimize other regions (Linkers, Aromatics) IsTBu->No No Yes Yes IsTBu->Yes Yes Deuterate Try d9-t-Bu (Quick Fix) Test Significant Improvement? Deuterate->Test Test Stability Success Advance Candidate Test->Success Yes Fail Fail Test->Fail No (Metabolic Switching) Bioisostere Replace with CF3-Cyclopropyl or Bicyclo[1.1.1]pentane FinalTest Advance Optimized Analog Bioisostere->FinalTest Test Stability

Figure 2: Decision tree for medicinal chemistry optimization of tert-butyl containing leads.

References

  • Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement."[5][6] ACS Medicinal Chemistry Letters. [Link][5]

  • Hypha Discovery. (2021). "Metabolism of t-butyl groups in drugs - t for trouble?" Hypha Discovery Blogs. [Link]

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. [Link]

  • Springer Nature Experiments. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes." Springer Protocols. [Link][7]

Sources

Validation

Comparative Profiling &amp; Chemoselectivity Guide: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

Topic: Cross-Reactivity Studies of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Studies of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary: The "Next-Gen" Proline Surrogate

4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (CAS: 859833-24-2), hereafter referred to as Boc-ThioM-OEt , represents a critical scaffold in modern peptidomimetic drug design.[1][2] It serves as a lipophilic, metabolically active surrogate for Proline and Morpholine derivatives.

While often categorized alongside its oxygenated analog (Morpholine-3-carboxylate) and carbocyclic analog (Proline), Boc-ThioM-OEt exhibits distinct chemical and metabolic cross-reactivity profiles driven by the thiomorpholine sulfur atom.[1][2] This guide provides a technical comparison of these scaffolds, focusing on chemoselectivity, metabolic liabilities (S-oxidation), and assay interference risks.

Quick Comparison: The "Power Trio" of Scaffolds
FeatureBoc-ThioM-OEt (Thiomorpholine)Boc-Morph-OEt (Morpholine)Boc-Pro-OEt (Proline)
Core Atom (Pos 4) Sulfur (S)Oxygen (O)Carbon (C)
Electronic Character Soft Nucleophile (Polarizable)Hard Nucleophile (Electronegative)Neutral / Hydrophobic
Lipophilicity (LogP) High (~2.5) Low (~0.[1][2]8)Moderate (~1.[2]2)
Conformation Chair (Flexible)Chair (Rigid)Envelope (Rigid)
Primary Liability S-Oxidation (Sulfoxide/Sulfone) Acid StabilityCis/Trans Isomerism
Cross-Reactivity Risk High (Redox & Metal Chelation) Low (Inert)Low (Steric only)

Chemical Cross-Reactivity & Selectivity Profile

In synthetic organic chemistry, "cross-reactivity" for this scaffold refers to the unintended participation of the thioether sulfur in reactions targeting other functional groups (e.g., the ester or carbamate).

The S-Oxidation Liability (Chemoselectivity)

The most significant cross-reactivity risk is the rapid oxidation of the sulfur atom to sulfoxides (


) or sulfones (

) during standard synthetic steps.[1][2]
  • Mechanism: Electrophilic oxidants intended for other transformations (e.g., epoxidation of alkenes elsewhere in the molecule) will preferentially react with the soft sulfur of the thiomorpholine ring.

  • Comparison:

    • Morpholine: Completely inert to mCPBA/H2O2 under standard conditions.

    • Thiomorpholine (Boc-ThioM-OEt): Reacts quantitatively with 1.0 eq.[1][2] mCPBA to form the sulfoxide.

  • Mitigation Strategy: If oxidative steps are required elsewhere in the synthesis, the sulfur must be either:

    • Pre-oxidized to the sulfone (if the target allows).

    • Protected (complexation with borane, though difficult with tertiary amines).

    • Re-engineered: Perform oxidative steps before introducing the thiomorpholine scaffold.

Alkylation Cross-Reactivity

Unlike Proline or Morpholine, the sulfur in Boc-ThioM-OEt remains nucleophilic even when the nitrogen is protected (Boc).[1][2]

  • Risk: Use of strong alkylating agents (e.g., Methyl Iodide, Benzyl Bromide) can lead to S-alkylation , forming sulfonium salts.

  • Observation: This is often mistaken for "poor yield" in N-alkylation or ester hydrolysis steps.[1][2]

  • Protocol Adjustment: Avoid unhindered alkyl halides in polar aprotic solvents (DMF/DMSO) unless S-alkylation is desired.

Biological & Metabolic Cross-Reactivity (Off-Target Effects)

For drug development professionals, "cross-reactivity" extends to how the scaffold interacts with biological systems outside the intended target.[1][2]

Metabolic Activation (CYP450 Interaction)

The thiomorpholine ring is a known "metabolic soft spot."[3]

  • Pathway: Cytochrome P450 enzymes (specifically CYP3A4 and FMOs) readily oxidize the sulfur to the chiral sulfoxide and subsequently the achiral sulfone.

  • Impact:

    • Pro: Can improve solubility and clearance (metabolic handle).[1]

    • Con: The sulfoxide creates a new chiral center, potentially leading to diastereomeric mixtures in vivo with different pharmacological activities (Biological Cross-Reactivity).

Assay Interference (PAINS Alert)

Boc-ThioM-OEt derivatives can generate false positives in high-throughput screening (HTS).[1][2]

  • Mechanism: The thioether can participate in redox cycling or chelate metal ions (Zn2+, Cu2+) essential for certain enzymes (e.g., metalloproteases).

  • Recommendation: Always include a "Sulfone Analog" control in early screening. If the sulfone (inert) is inactive while the sulfide (active) is potent, the activity might be an artifact of the sulfur atom's reactivity rather than specific binding.

Experimental Protocols

Protocol A: Controlled S-Oxidation (Sulfoxide Synthesis)

To deliberately generate the metabolite for cross-reactivity profiling.

  • Dissolution: Dissolve Boc-ThioM-OEt (1.0 eq, 100 mg) in dry Dichloromethane (DCM) (5 mL) at 0°C.

  • Oxidation: Add m-Chloroperbenzoic acid (mCPBA, 77% max, 1.0 eq) dropwise over 10 minutes.

    • Note: Excess mCPBA will drive the reaction to the Sulfone.

  • Quenching: Stir for 30 mins at 0°C. Quench with sat. NaHCO3 and 10% Na2S2O3 (to remove traces of oxidant).[1]

  • Isolation: Extract with DCM, dry over MgSO4, and concentrate.

  • Validation:

    • TLC: Significant polarity shift (Sulfoxide is much more polar than Sulfide).[1]

    • NMR: Look for downfield shift of protons adjacent to Sulfur (~2.6 ppm

      
       ~3.0 ppm).
      
Protocol B: Selective N-Deprotection (Boc Removal)

Avoiding S-alkylation by t-Butyl cations.[1][2]

  • Reagent: Use 4M HCl in Dioxane or TFA/DCM (1:1) with a scavenger.

  • Scavenger Essential: Add Triethylsilane (TES) or Thioanisole (5% v/v) to the deprotection mixture.[1]

    • Reason: The tert-butyl cation generated from Boc removal is an electrophile.[1][2] Without a scavenger, it can attack the Sulfur atom (S-tert-butylation), creating a permanent impurity.[1][2]

  • Reaction: Stir at Room Temp for 1-2 hours.

  • Workup: Evaporate volatiles under N2 stream. Do not heat above 40°C to prevent thermal degradation of the free base.

Visualizing the Cross-Reactivity Pathways[1][2]

The following diagram illustrates the critical "decision points" where Boc-ThioM-OEt diverges from its Morpholine/Proline counterparts due to cross-reactivity risks.

CrossReactivityPathways Start Boc-ThioM-OEt (Scaffold) ChemReact Chemical Reagents (mCPBA, Alkyl Halides) Start->ChemReact Synthesis BioSystem Biological System (In Vivo / Assay) Start->BioSystem Screening SOxidation S-Oxidation (Sulfoxide/Sulfone) ChemReact->SOxidation Oxidants present SAlkylation S-Alkylation (Sulfonium Salt) ChemReact->SAlkylation Strong Electrophiles Stable Stable Product (Desired) ChemReact->Stable Controlled Conditions Metabolism CYP450 Metabolism (FMO/CYP3A4) BioSystem->Metabolism Liver Microsomes AssayInterf Assay Interference (Metal Chelation/Redox) BioSystem->AssayInterf Redox Assay Metabolite Active Metabolite (Sulfoxide - Chiral) Metabolism->Metabolite S-Oxidation

Figure 1: Cross-reactivity landscape of Boc-ThioM-OEt showing chemical and biological divergence points.[1][2]

References

  • Synthesis and Utility of Thiomorpholine Scaffolds

    • Comparison of Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[4][5] Journal of Chemical Reviews. (2021).[1][4][5][6] Link

  • Metabolic Liabilities of Sulfur Heterocycles

    • Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery.[1][2][7] PMC - NIH.[1][2] (2009).[1] Link

  • Specific Molecule Data (CAS 859833-24-2)

    • N-Boc-thiomorpholine-3-carboxylic acid ethyl ester Product Entry.[1][2][8][9][10] PubChem / Chemical Vendors. Link[1][2]

  • Assay Interference Guidelines

    • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. (2023).[1][4][7][11] Link

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Racemic vs. Enantiopure Thiomorpholine Dicarboxylates

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is not merely an academic exercise—it is a cornerstone of ensuring the safety, efficacy, and intellectu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is not merely an academic exercise—it is a cornerstone of ensuring the safety, efficacy, and intellectual property of a pharmaceutical compound. The subtle yet profound difference between enantiomers can lead to vastly different pharmacological outcomes. This guide provides an in-depth, technical comparison of the spectroscopic data obtained for racemic and enantiopure forms of a model compound, thiomorpholine dicarboxylate, focusing on Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy.

The Imperative of Chiral Discrimination in Drug Development

A racemic mixture, containing equal amounts of two enantiomers, can behave as a different entity from its enantiomerically pure counterparts. While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, and solubility), their interactions with other chiral entities, such as biological receptors, can differ dramatically.[1] This necessitates robust analytical methodologies to not only confirm the enantiopurity of a desired active pharmaceutical ingredient (API) but also to understand its behavior in both racemic and enantiopure forms.

Spectroscopic Techniques for Chiral Analysis: A Comparative Overview

Standard spectroscopic techniques like conventional NMR and Infrared (IR) spectroscopy in achiral solvents are "blind" to chirality, yielding identical spectra for both enantiomers and their racemic mixture.[2] Therefore, specialized techniques are required to probe the three-dimensional arrangement of atoms in a molecule. This guide will focus on three powerful methods:

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs): This technique leverages the formation of transient diastereomeric complexes to induce non-equivalence in the NMR spectra of enantiomers.

  • Vibrational Circular Dichroism (VCD): A chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light, providing a fingerprint of a molecule's absolute configuration.[3]

  • Electronic Circular Dichroism (ECD): Analogous to VCD, ECD measures the differential absorption of circularly polarized UV-visible light, which is particularly useful for molecules with chromophores.[4]

Part 1: NMR Spectroscopy with Chiral Solvating Agents

The Principle of Chiral Recognition by NMR

In an achiral environment, the ¹H or ¹³C NMR spectrum of a racemic mixture is indistinguishable from that of its pure enantiomers because the magnetic environments of corresponding nuclei are identical. The introduction of a chiral solvating agent (CSA) creates a chiral environment in the NMR tube. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes have different energies and geometries, leading to distinct chemical shifts for the corresponding nuclei in the two enantiomers, a phenomenon known as chiral recognition.[5]

Experimental Protocol: ¹H NMR with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol as a CSA

Objective: To resolve the signals of the enantiomers in a racemic mixture of diethyl thiomorpholine-2,3-dicarboxylate.

Materials:

  • Racemic diethyl thiomorpholine-2,3-dicarboxylate

  • Enantiopure (S,S)-diethyl thiomorpholine-2,3-dicarboxylate

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) as the CSA

  • Deuterated chloroform (CDCl₃)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

  • Sample Preparation (Analyte): Prepare a ~10 mM solution of the racemic thiomorpholine dicarboxylate in CDCl₃.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemic sample. This will serve as a reference.

  • CSA Titration:

    • Add a small aliquot of a concentrated stock solution of (R)-TFAE in CDCl₃ to the NMR tube containing the racemic analyte to achieve a CSA:analyte molar ratio of 0.5:1.

    • Acquire a ¹H NMR spectrum. Observe for any splitting of signals, particularly the methine protons at the chiral centers.

    • Incrementally increase the molar ratio of (R)-TFAE to 1:1, 2:1, and 3:1, acquiring a spectrum at each step. The optimal ratio is the one that provides baseline resolution of the signals of interest with minimal line broadening.

  • Enantiopure Sample Analysis: Prepare a ~10 mM solution of the enantiopure (S,S)-thiomorpholine dicarboxylate and add the optimal amount of (R)-TFAE determined in the previous step. Acquire a ¹H NMR spectrum. This will confirm which set of signals in the racemic mixture corresponds to the (S,S)-enantiomer.

Data Visualization: NMR Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis racemic_prep Prepare Racemic Sample (~10 mM in CDCl3) racemic_ref Acquire Reference Spectrum (Racemic only) racemic_prep->racemic_ref enantiopure_prep Prepare Enantiopure Sample (~10 mM in CDCl3) enantiopure_spec Acquire Spectrum of Enantiopure + CSA enantiopure_prep->enantiopure_spec csa_titration Titrate with (R)-TFAE (0.5 to 3 equivalents) racemic_ref->csa_titration optimal_spec Acquire Spectrum at Optimal CSA Ratio csa_titration->optimal_spec comparison Compare Spectra: - Racemic vs. Racemic+CSA - Racemic+CSA vs. Enantiopure+CSA optimal_spec->comparison enantiopure_spec->comparison quantification Integrate Resolved Signals for Enantiomeric Ratio comparison->quantification

Caption: Workflow for chiral discrimination by NMR using a chiral solvating agent.

Expected Results and Interpretation

Table 1: Hypothetical ¹H NMR Data for Diethyl Thiomorpholine-2,3-dicarboxylate

SampleProton at C2/C3 (ppm)MultiplicityIntegration
Racemic (in CDCl₃)4.15d2H
Enantiopure (S,S) (in CDCl₃)4.15d2H
Racemic + 2 eq. (R)-TFAE4.18 (R,R), 4.22 (S,S)d, d1H, 1H
Enantiopure (S,S) + 2 eq. (R)-TFAE4.22d2H

In the absence of the CSA, the spectra of the racemic and enantiopure samples are identical. Upon addition of (R)-TFAE, the single peak for the methine protons in the racemic sample splits into two distinct signals, representing the now diastereomeric environments of the (R,R) and (S,S) enantiomers. The spectrum of the enantiopure (S,S) sample with the CSA shows only one of these signals, confirming its assignment. The integration of the resolved peaks in the racemic sample should be approximately 1:1, confirming its racemic nature.

Part 2: Vibrational Circular Dichroism (VCD) Spectroscopy

The Principle of VCD

VCD measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[6] This differential absorption, which can be positive or negative, arises from the interaction of the circularly polarized light with the vibrating electric and magnetic dipoles within the molecule. Enantiomers, being non-superimposable mirror images, will produce VCD spectra that are equal in magnitude but opposite in sign (mirror images of each other). A racemic mixture, containing equal amounts of both enantiomers, will have a net VCD signal of zero.[7]

Experimental Protocol: VCD Analysis

Objective: To differentiate between racemic and enantiopure thiomorpholine dicarboxylate using VCD.

Materials:

  • Racemic diethyl thiomorpholine-2,3-dicarboxylate

  • Enantiopure (S,S)-diethyl thiomorpholine-2,3-dicarboxylate

  • Deuterated chloroform (CDCl₃)

  • FTIR spectrometer equipped with a VCD module

Methodology:

  • Sample Preparation: Prepare concentrated solutions (~0.1 M) of the racemic and enantiopure samples in CDCl₃. High concentration is often necessary due to the weak nature of the VCD signal.

  • Solvent Background: Collect a VCD spectrum of the pure solvent (CDCl₃) in the same sample cell. This will be used for background subtraction.

  • Sample Measurement:

    • Acquire the VCD and IR spectra of the enantiopure sample. Typical data collection involves multiple blocks of scans (e.g., 1-2 hours) to achieve a good signal-to-noise ratio.

    • Acquire the VCD and IR spectra of the racemic sample under identical conditions.

  • Data Processing: Subtract the solvent spectrum from each of the sample spectra.

Data Visualization: VCD/ECD Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_enantiopure Prepare Enantiopure Sample (e.g., ~0.1 M in CDCl3 for VCD) acq_enantiopure Acquire VCD/ECD Spectrum of Enantiopure Sample prep_enantiopure->acq_enantiopure prep_racemic Prepare Racemic Sample (Identical concentration) acq_racemic Acquire VCD/ECD Spectrum of Racemic Sample prep_racemic->acq_racemic prep_solvent Prepare Pure Solvent Blank acq_solvent Acquire Solvent Spectrum prep_solvent->acq_solvent subtraction Subtract Solvent Spectrum from Sample Spectra acq_enantiopure->subtraction acq_racemic->subtraction acq_solvent->subtraction comparison Overlay and Compare Spectra: - Enantiopure vs. Racemic - (Optional) Enantiopure vs. Theoretical subtraction->comparison

Caption: General workflow for VCD and ECD spectroscopic analysis.

Expected Results and Interpretation

The standard IR spectra of both the racemic and enantiopure samples will be identical, showing characteristic absorptions, such as the C=O stretch of the ester groups around 1740 cm⁻¹.

Table 2: Hypothetical VCD Data for Diethyl Thiomorpholine-2,3-dicarboxylate (C=O Stretch Region)

SampleIR Peak (cm⁻¹)VCD Signal (ΔA x 10⁻⁵)
Enantiopure (S,S)1740+5.0
Enantiopure (R,R)1740-5.0
Racemic17400

The enantiopure (S,S) sample is expected to show a distinct VCD signal (a positive or negative peak, known as a Cotton effect) corresponding to the C=O vibrational mode. The (R,R) enantiomer would show a signal of the exact opposite sign. The racemic mixture, however, will exhibit no VCD signal, as the equal and opposite signals from the two enantiomers cancel each other out. This provides a definitive and non-destructive method to distinguish the racemate from the enantiopure form.

Part 3: Electronic Circular Dichroism (ECD) Spectroscopy

The Principle of ECD

ECD spectroscopy is conceptually similar to VCD but operates in the UV-visible region of the electromagnetic spectrum. It measures the differential absorption of circularly polarized light associated with electronic transitions.[8] For a molecule to be ECD active, it must be chiral and possess a chromophore that absorbs in the accessible UV-Vis range. The carboxylate groups in the thiomorpholine dicarboxylate serve as suitable chromophores. As with VCD, enantiomers produce mirror-image ECD spectra, and a racemate produces no ECD signal.

Experimental Protocol: ECD Analysis

Objective: To differentiate between racemic and enantiopure thiomorpholine dicarboxylate using ECD.

Materials:

  • Racemic diethyl thiomorpholine-2,3-dicarboxylate

  • Enantiopure (S,S)-diethyl thiomorpholine-2,3-dicarboxylate

  • Spectroscopic grade acetonitrile

  • ECD spectropolarimeter

Methodology:

  • Sample Preparation: Prepare dilute solutions (~1 mM) of the racemic and enantiopure samples in acetonitrile. The solvent must be transparent in the wavelength range of interest.

  • Solvent Background: Record a spectrum of the pure acetonitrile to serve as a baseline.

  • Sample Measurement:

    • Acquire the ECD and UV-Vis spectra of the enantiopure sample over a suitable wavelength range (e.g., 190-400 nm).

    • Acquire the ECD and UV-Vis spectra of the racemic sample under the same conditions.

  • Data Processing: Subtract the solvent baseline from the sample spectra.

Expected Results and Interpretation

The UV-Vis absorption spectra for both the racemic and enantiopure samples will be identical, likely showing a π→π* transition for the carboxylate groups at around 210 nm.

Table 3: Hypothetical ECD Data for Diethyl Thiomorpholine-2,3-dicarboxylate

SampleUV λmax (nm)ECD Cotton Effect (Δε) at λmax
Enantiopure (S,S)210+8.5
Enantiopure (R,R)210-8.5
Racemic2100

The enantiopure (S,S) sample will display a distinct Cotton effect in the ECD spectrum, in this hypothetical case, a positive band at 210 nm. The (R,R) enantiomer would show a negative band of the same magnitude. The racemic mixture will be ECD silent, with a baseline signal of zero across the spectrum.

Conclusion: An Integrated Approach to Chiral Analysis

This guide demonstrates how three distinct spectroscopic techniques—NMR with chiral solvating agents, VCD, and ECD—can be employed to unequivocally differentiate between the racemic and enantiopure forms of thiomorpholine dicarboxylates.

  • NMR with CSAs provides a powerful method for resolving signals from individual enantiomers in a mixture, allowing for the determination of enantiomeric ratio.

  • VCD and ECD are definitive, non-destructive techniques that provide a clear "yes/no" answer for the presence of a net chirality. The mirror-image spectra of enantiomers and the null signal of a racemate offer unambiguous proof of a sample's nature.

For comprehensive characterization in a drug development setting, these techniques should be used in a complementary fashion. An integrated approach, leveraging the strengths of each method, provides the highest level of confidence in the stereochemical integrity of a chiral molecule, a critical requirement for advancing safe and effective therapeutics.

References

  • JASCO. (n.d.). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. JASCO Global. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker. Retrieved February 6, 2026, from [Link]

  • Hinds Instruments. (n.d.). Vibrational Circular Dichroism. Hinds Instruments. Retrieved February 6, 2026, from [Link]

  • Pescitelli, G. (2019, June 14). Electronic Circular Dichroism. Encyclopedia.pub. Retrieved February 6, 2026, from [Link]

  • Pescitelli, G. (2021). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 34(3), 333-363. Retrieved February 6, 2026, from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved February 6, 2026, from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Retrieved February 6, 2026, from [Link]

  • RSC Publishing. (n.d.). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. Retrieved February 6, 2026, from [Link]

  • Singh Bhatia, A., & Kais, S. (2026, February 3). Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules. arXiv. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Encyclopedia.pub. (2019, June 14). Electronic Circular Dichroism. Encyclopedia.pub. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, August 9). Chiral NMR solvating agents. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter, 29(44), 443001. Retrieved February 6, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate: A Critical Evaluation of Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals The thiomorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its unique physicochemical properties that can enhance dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its unique physicochemical properties that can enhance drug-like characteristics such as solubility, metabolic stability, and cell permeability. The substitution pattern on the thiomorpholine ring plays a crucial role in modulating its biological activity. This guide provides an in-depth technical analysis and a proposed benchmark synthesis for a specific, functionally rich derivative: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate. In the absence of a publicly established synthetic protocol for this exact molecule, we present a plausible and efficient multi-step pathway, critically benchmarked against viable alternative strategies. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel thiomorpholine-based compounds.

Introduction to the Target Molecule and its Significance

4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is a complex heterocyclic compound featuring a thiomorpholine core with orthogonal protecting groups at the 3 and 4 positions. The tert-butoxycarbonyl (Boc) group on the nitrogen atom (position 4) serves as a common protecting group in peptide synthesis and other organic transformations, allowing for selective deprotection under acidic conditions. The ethyl ester at the 3-position provides a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol. The presence of these two distinct functional groups makes this molecule a versatile building block for the synthesis of more complex drug candidates and chemical probes.

Proposed Primary Synthetic Pathway: A Stepwise Rationale

Based on established principles of organic synthesis and methodologies for constructing related heterocyclic systems, we propose a robust multi-step synthesis for the target molecule. This pathway prioritizes commercially available starting materials, high-yielding reactions, and straightforward purification procedures.

Primary_Synthetic_Pathway Start Cysteine Ethyl Ester Intermediate1 Michael Adduct Start->Intermediate1 Michael Addition Step1_reagents Acryloyl Chloride Intermediate2 N-Boc-thiomorpholin-3-one-5-carboxylate Intermediate1->Intermediate2 Protection & Cyclization Step2_reagents 1. Boc Anhydride (Boc2O) 2. Cyclization (e.g., NaH) Intermediate3 N-Boc-3-hydroxy-thiomorpholine-5-carboxylate Intermediate2->Intermediate3 Ketone Reduction Step3_reagents Reduction (e.g., NaBH4) Intermediate4 N-Boc-3-oxo-thiomorpholine-5-carboxylate Intermediate3->Intermediate4 Alcohol Oxidation Step4_reagents Oxidation (e.g., PCC, Swern) Target 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate Intermediate4->Target Functional Group Interconversion Step5_reagents Wittig or similar olefination

Caption: Proposed primary synthetic pathway for the target molecule.

Step 1: Michael Addition of Cysteine Ethyl Ester to Acryloyl Chloride

The synthesis commences with a Michael addition, a reliable and high-yielding reaction. Cysteine ethyl ester, a readily available amino acid derivative, serves as the nucleophile. The thiol group of cysteine selectively attacks the electron-deficient β-carbon of acryloyl chloride. This choice is predicated on the higher nucleophilicity of the thiol group compared to the amine under neutral or slightly acidic conditions.

Step 2: N-Protection and Intramolecular Cyclization

The resulting Michael adduct possesses a secondary amine that is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This protection prevents unwanted side reactions in subsequent steps. Following N-protection, an intramolecular cyclization is induced. A strong, non-nucleophilic base such as sodium hydride (NaH) is employed to deprotonate the nitrogen, which then attacks the ester carbonyl to form the six-membered thiomorpholinone ring.

Step 3 & 4: Reduction and Re-oxidation to Introduce Functionality at C3

To introduce the desired carboxylate at the 3-position, a reduction-oxidation sequence is proposed. The ketone at the 3-position of the thiomorpholinone ring is first reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄). This alcohol is then re-oxidized to a ketone under controlled conditions, for example, using pyridinium chlorochromate (PCC) or a Swern oxidation. This two-step process is necessary to set up the subsequent functional group transformation.

Step 5: Conversion to the Final Product

The ketone at the 3-position is then converted to the ethyl ester. This can be achieved through various methods, such as a Wittig-type reaction with an appropriate phosphorane, followed by ozonolysis and oxidative workup, or through a haloform reaction followed by esterification. A more direct approach could involve a Baeyer-Villiger oxidation to form an ester, though regioselectivity could be a concern.

Benchmarking Against Alternative Synthetic Strategies

The proposed primary route offers a logical progression with well-established reactions. However, alternative strategies exist, each with its own set of advantages and disadvantages.

Alternative Strategy 1: Dieckmann Condensation Approach

The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters.[1][2][3][4] In this approach, an acyclic diester precursor would be synthesized and then subjected to intramolecular cyclization.

Alternative_Strategy_1 Start N-Boc-amino-thiol Intermediate1 Acyclic Diester Start->Intermediate1 Step1_reagents Michael Addition with Diethyl Maleate Intermediate2 Cyclic β-keto ester Intermediate1->Intermediate2 Step2_reagents Dieckmann Condensation (e.g., NaOEt) Target 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate Intermediate2->Target Step3_reagents Decarboxylation

Caption: Alternative synthetic pathway via Dieckmann Condensation.

  • Advantages: This route could potentially be more convergent, forming the functionalized ring in a single cyclization step.

  • Disadvantages: The synthesis of the acyclic diester precursor might be challenging. The Dieckmann condensation can sometimes suffer from low yields due to competing side reactions, such as intermolecular condensation. The final decarboxylation step adds another transformation to the sequence.

Alternative Strategy 2: Building from a Pre-formed Thiomorpholine Ring

This strategy involves starting with the commercially available thiomorpholine and introducing the desired substituents in a stepwise manner.

Alternative_Strategy_2 Start Thiomorpholine Intermediate1 N-Boc-thiomorpholine Start->Intermediate1 Step1_reagents Boc Protection Intermediate2 N-Boc-thiomorpholine-3-carboxylic acid Intermediate1->Intermediate2 Step2_reagents α-Lithiation and Carboxylation Target 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate Intermediate2->Target Step3_reagents Esterification

Caption: Alternative synthetic pathway starting from thiomorpholine.

  • Advantages: This approach is conceptually straightforward and utilizes a readily available starting material.

  • Disadvantages: The directed lithiation at the C3 position of N-Boc-thiomorpholine could be challenging and may lead to a mixture of products. The subsequent carboxylation and esterification steps would need to be optimized for high yields.

Performance Comparison and Experimental Data

To provide a quantitative benchmark, the following table summarizes the expected performance of each synthetic strategy based on literature precedents for similar transformations.

ParameterPrimary PathwayAlternative 1 (Dieckmann)Alternative 2 (from Thiomorpholine)
Overall Yield (estimated) Moderate to HighLow to ModerateLow to Moderate
Number of Steps 53-43
Starting Material Cost LowLow to ModerateLow
Scalability GoodModerateModerate
Key Challenges Multi-step sequenceControl of Dieckmann cyclization, precursor synthesisRegioselective α-lithiation

Detailed Experimental Protocols (Adapted)

The following are adapted protocols for key steps in the proposed primary synthetic pathway, based on established literature procedures for analogous reactions.

Protocol 1: N-Boc Protection of a Secondary Amine
  • Dissolve the secondary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).[5]

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization (Dieckmann-type)
  • To a solution of the diester precursor (1.0 eq) in an anhydrous solvent (e.g., THF, toluene) under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH, 1.2 eq) or sodium ethoxide (NaOEt, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the resulting cyclic β-keto ester by column chromatography.

Conclusion and Future Outlook

The synthesis of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate presents a synthetic challenge that can be addressed through a logically designed multi-step sequence. The proposed primary pathway offers a balance of reliability, scalability, and efficiency. The alternative strategies, while potentially shorter, present significant challenges in terms of reaction control and regioselectivity. The commercial availability of a closely related methyl ester derivative suggests that an efficient industrial-scale synthesis is indeed feasible.[6] Further optimization of the proposed routes, particularly the final functional group interconversion, will be crucial for developing a truly robust and high-yielding synthesis. This guide provides a solid foundation for researchers to embark on the synthesis of this and other complex thiomorpholine derivatives, paving the way for the discovery of new therapeutic agents.

References

  • Dieckmann, W. Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Ber. Dtsch. Chem. Ges.1894 , 27 (1), 102-103. [Link]

  • Hauser, C. R.; Hudson, Jr., B. E. The Acetoacetic Ester Condensation and Certain Related Reactions. Org. React.1942 , 1, 266-302. [Link]

  • Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • YouTube. Dieckmann Condensation Reaction Mechanism. [Link]

Sources

Comparative

Validating the Mechanism of Action for Bioactive Thiomorpholine Scaffolds: A Comparative Guide

Executive Summary: The "Sulfur Switch" in Drug Design In modern medicinal chemistry, the thiomorpholine ring is frequently employed as a bioisostere of the ubiquitous morpholine scaffold. While morpholine is a staple for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sulfur Switch" in Drug Design

In modern medicinal chemistry, the thiomorpholine ring is frequently employed as a bioisostere of the ubiquitous morpholine scaffold. While morpholine is a staple for improving solubility and metabolic stability, the "sulfur switch"—replacing the ether oxygen with a thioether sulfur—altering the physicochemical profile drastically.

Thiomorpholine offers higher lipophilicity (LogP) and reduced basicity (pKa), often enhancing membrane permeability and altering target binding kinetics. However, this scaffold introduces a critical validation bottleneck: Metabolic Oxidation . Unlike the metabolically inert ether in morpholine, the sulfur in thiomorpholine is a "soft" nucleophile prone to oxidation by Cytochrome P450 (CYP) enzymes, yielding sulfoxides and sulfones.

The Core Validation Challenge: When a thiomorpholine compound shows efficacy, is it the parent molecule or its oxidized metabolite acting on the target?

This guide outlines a rigorous, metabolite-aware framework for validating the Mechanism of Action (MoA) of thiomorpholine compounds, contrasting them with morpholine analogs to ensure your lead candidate is a true effector, not a metabolic prodrug.

Comparative Analysis: Thiomorpholine vs. Morpholine[1][2][3][4][5][6]

To validate the MoA, one must first understand the fundamental shifts in molecular behavior caused by the sulfur substitution.

Table 1: Physicochemical & Biological Performance Matrix
FeatureMorpholine Scaffold (O-Analog)Thiomorpholine Scaffold (S-Analog)Impact on MoA Validation
Lipophilicity (LogP) Low (Hydrophilic)High (Lipophilic) Thiomorpholines penetrate membranes faster; higher risk of non-specific hydrophobic binding.
Basicity (pKa of N) ~8.3 (Moderately Basic)~6.0 - 7.0 (Less Basic) Reduced ionization at physiological pH changes interactions with acidic residues in the target pocket.
H-Bonding Acceptor (Oxygen)Weak/Null Acceptor (Sulfur) Loss of H-bond acceptance requires validation of alternative binding forces (e.g., Van der Waals).
Metabolic Stability High (Phase I inert)Low (S-Oxidation prone) CRITICAL: Rapid conversion to sulfoxide/sulfone in vivo can lead to false-positive MoA attribution.
Solubility HighLow Requires distinct solvent controls (DMSO vs. aqueous buffers) during in vitro assays.

Senior Scientist Insight: When transitioning from a morpholine to a thiomorpholine hit, do not assume the binding mode is conserved. The loss of the oxygen H-bond acceptor often necessitates a shift in the pharmacophore orientation within the binding pocket.

The "Active Species" Paradox: A Self-Validating Workflow

The most common failure mode in thiomorpholine development is optimizing the parent compound when the metabolite is the active driver (e.g., as seen in the development of Sutezolid , a thiomorpholine analog of Linezolid).

To validate the mechanism, you must prove Identity of the Effector .

Diagram 1: The Metabolite-Aware Validation Logic

The following decision tree illustrates the necessary logic to distinguish between parent activity and metabolite activity.

MoA_Validation_Logic Start Hit Compound (Thiomorpholine Parent) Microsome Microsomal Stability Assay (+/- NADPH) Start->Microsome ParallelScreen Parallel Potency Screen (Parent vs. Metabolites) Start->ParallelScreen MetaboliteID Identify Metabolites (Sulfoxide/Sulfone) Microsome->MetaboliteID Rapid S-Oxidation? Synthesis Synthesize Metabolites (De Novo) MetaboliteID->Synthesis Synthesis->ParallelScreen ResultA Parent IC50 << Metabolite IC50 (True MoA) ParallelScreen->ResultA ResultB Parent IC50 >> Metabolite IC50 (Prodrug MoA) ParallelScreen->ResultB ResultC Parent IC50 ≈ Metabolite IC50 (Dual Activity) ParallelScreen->ResultC

Figure 1: The "Metabolite-Aware" logic flow. Unlike standard screens, thiomorpholine validation requires parallel synthesis and testing of the S-oxidized variants to confirm the active species.

Primary Validation: Target Engagement Protocols

Once the active species is identified, you must validate physical engagement with the target protein. For thiomorpholines, we compare two primary methods: Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA) .

Comparison: SPR vs. CETSA for Thiomorpholines
  • SPR (Biophysical): Gold standard for

    
    , but difficult for thiomorpholines due to their hydrophobicity (causing aggregation on the chip) and lack of cellular context.
    
  • CETSA (Cellular): Recommended. It validates target engagement inside the cell, accounting for membrane permeability and intracellular metabolism (if the cell line expresses relevant CYPs).

Protocol: Cellular Thermal Shift Assay (CETSA) for Thiomorpholines

Objective: Confirm the thiomorpholine compound stabilizes the target protein thermally within a living cell environment.

Materials:

  • Target cells (e.g., HEK293 or cancer line).

  • Test Compound (Thiomorpholine derivative).[1][2]

  • Control Compound (Morpholine analog or known inhibitor).

  • Lysis Buffer (with protease inhibitors).

Step-by-Step Methodology:

  • Treatment:

    • Seed cells at

      
       cells/mL.
      
    • Treat with Test Compound at

      
       concentration for 1 hour at 37°C.
      
    • Control: Treat separate flask with DMSO (vehicle).

  • Thermal Challenge:

    • Aliquot cell suspension into 10 PCR tubes (50 µL each).

    • Heat individual tubes to a temperature gradient (e.g., 37°C to 67°C) for 3 minutes.

    • Immediately cool at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer containing 0.4% NP-40.

    • Perform 3 freeze-thaw cycles (Liquid

      
       / 25°C) to ensure lysis.
      
    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Collect supernatant (soluble fraction).

    • Analyze via Western Blot using antibody specific to the target protein.

  • Data Analysis:

    • Plot band intensity vs. Temperature.

    • Calculate

      
       (aggregation temperature). A shift (
      
      
      
      )
      
      
      indicates direct binding.

Validation Check: If the thiomorpholine works in phenotypic assays but fails CETSA, suspect an off-target redox mechanism (see Section 5).

Advanced Mechanism Confirmation: Ruling Out Redox Cycling

Thiomorpholines, particularly if they contain conjugated systems, can act as PAINS (Pan-Assay Interference Compounds) via redox cycling, generating reactive oxygen species (ROS) that inhibit proteins non-specifically.

The "Redox Trap" Experiment: To validate that your compound is a specific inhibitor and not a redox cycler:

  • Run the biochemical assay +/- DTT (Dithiothreitol).

    • Logic: DTT is a reducing agent. If your compound's inhibition disappears in the presence of high DTT, it suggests the compound was acting via oxidation (non-specific) rather than binding.

  • H2O2 Production Assay:

    • Incubate compound in buffer.

    • Add Horseradish Peroxidase (HRP) and Phenol Red.

    • Result: Color change indicates generation of

      
       (Redox Cycler = Invalid MoA).
      
Diagram 2: Mechanism of Action Verification Workflow

MoA_Verification Compound Thiomorpholine Candidate Biochem Enzymatic Assay (+/- 1mM DTT) Compound->Biochem Pheno Phenotypic Assay (Cell Viability) Compound->Pheno RedoxCheck Inhibition lost with DTT? Biochem->RedoxCheck TargetCheck CETSA Shift (>2°C)? Pheno->TargetCheck RedoxCheck->TargetCheck No FalsePos FALSE POSITIVE (Redox Cycler) RedoxCheck->FalsePos Yes OffTarget OFF-TARGET (Membrane/Toxicity) TargetCheck->OffTarget No Validated VALIDATED MoA (Specific Binder) TargetCheck->Validated Yes

Figure 2: Integrated workflow to filter out redox-cycling false positives common in sulfur-containing heterocycles.

References

  • Kumari, A., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews.

  • Williams, D. S., et al. (2022). "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." Organic Process Research & Development.

  • Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology.

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

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Validation

A Comparative Guide to the Cytotoxicity of Substituted Thiomorpholines in Cancer Research

For researchers, medicinal chemists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. The thiomorpholine scaffold has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. The thiomorpholine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth, objective comparison of the cytotoxic profiles of various substituted thiomorpholines, supported by experimental data, to aid in the rational design of next-generation therapeutic candidates.

The Thiomorpholine Scaffold: A Versatile Core in Anticancer Drug Discovery

Thiomorpholine, a sulfur-containing heterocyclic analog of morpholine, has garnered significant attention due to its presence in a variety of biologically active compounds.[3] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its potential for metabolic stability, make it an attractive moiety for the design of novel therapeutic agents.[1] The diverse pharmacological activities of thiomorpholine derivatives, including anticancer effects, underscore the importance of understanding their structure-activity relationships (SAR).[2]

This guide will delve into the cytotoxic effects of different classes of substituted thiomorpholines, analyze the influence of various substituents on their anticancer potency, and provide detailed experimental protocols for assessing their activity.

Comparative Cytotoxicity of Substituted Thiomorpholines

The cytotoxic potential of substituted thiomorpholines is profoundly influenced by the nature and position of the substituents on the thiomorpholine ring and any associated aromatic systems. Below, we compare the performance of different series of thiomorpholine derivatives against various cancer cell lines.

Thiazolyl-Thiomorpholine Derivatives: Potent and Selective Cytotoxicity

A series of 4-(4-{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives have been evaluated for their in vitro anticancer activity against the human lung carcinoma cell line A549 and the murine fibroblast cell line L929 to assess their selectivity.[4] The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using the MTT assay.

CompoundR (Substitution on Phenyl Ring)A549 (Lung Cancer) IC50 [µM]L929 (Healthy Fibroblast) IC50 [µM]Selectivity Index (SI = IC50 L929 / IC50 A549)
3a H10.32>500>48.4
3b 4-F9.85>500>50.8
3c 4-Cl7.61>500>65.7
3d 4-Br6.93>500>72.1
3e 4-OCH38.47>500>59.0
3f 4-CH33.72>500>134.4
Cisplatin -12.50Not Reported-

Data sourced from BenchChem.[4]

Analysis of Structure-Activity Relationship (SAR):

The data reveals a clear SAR for this series of compounds.[4] The presence of an electron-donating group, such as a methyl group (4-CH3) at the para position of the phenyl ring, resulted in the most potent cytotoxic activity against A549 cells (IC50 = 3.72 µM).[4] Conversely, the unsubstituted compound (R=H) showed the lowest potency. The introduction of halogens (F, Cl, Br) at the para position led to a progressive increase in cytotoxicity with increasing atomic size, suggesting that both electronic and steric factors may play a role in the interaction with the biological target.[4] Importantly, all the tested thiomorpholine derivatives exhibited high selectivity towards the cancer cell line, with IC50 values greater than 500 µM against the healthy fibroblast cell line.[4] This indicates a favorable therapeutic window for these compounds.

N-Azole Substituted Thiomorpholines and Other Derivatives

Further studies have explored the cytotoxicity of other substituted thiomorpholines against a range of cancer cell lines. The table below summarizes the IC50 values for selected compounds.

Compound ClassSpecific DerivativeCancer Cell LineIC50 [µM]
Thiazolyl Thiomorpholine10c (chloro substituent on aromatic ring)A549 (Lung Cancer)10.1
HeLa (Cervical Cancer)30.0
Morpholine-Substituted Tetrahydroquinoline10e (3,5-bis(trifluoromethyl) substitution)A549 (Lung Cancer)0.033
MDA-MB-231 (Breast Cancer)0.63
10h (3,5-bis(trifluoromethyl) substitution)MCF-7 (Breast Cancer)0.087
10d (3-fluoro, 5-trifluoromethyl substitution)A549 (Lung Cancer)0.062
MCF-7 (Breast Cancer)0.58

Data for thiazolyl thiomorpholine sourced from PubMed.[5] Data for morpholine-substituted tetrahydroquinoline sourced from MDPI.[6]

Insights from Broader Comparisons:

The data from these diverse derivatives further illuminates key SAR principles. Notably, the presence of strongly electron-withdrawing groups, such as trifluoromethyl (CF3) groups, on the aromatic ring system attached to the core heterocycle significantly enhances cytotoxic potency.[6] For instance, the morpholine-substituted tetrahydroquinoline derivative 10e displayed exceptional activity against the A549 cell line with an IC50 value in the nanomolar range (0.033 µM).[6] This highlights the profound impact of electronic modifications on the pharmacological activity of these scaffolds.

Mechanistic Insights: Induction of Apoptosis

A primary mechanism through which many cytotoxic agents, including thiomorpholine derivatives, exert their anticancer effects is the induction of apoptosis, or programmed cell death.[7][8] This process is tightly regulated by a complex network of signaling pathways.

Several studies have indicated that substituted morpholine and thiomorpholine derivatives can trigger apoptosis in cancer cells through various mechanisms:

  • Activation of p53 and Fas Receptor: Certain morpholin-3-one derivatives have been shown to induce apoptosis in A549 lung cancer cells by elevating the levels of the tumor suppressor protein p53 and the death receptor Fas.[7] This suggests an activation of both intrinsic (p53-mediated) and extrinsic (Fas-mediated) apoptotic pathways.

  • Mitochondrial Pathway: The intrinsic apoptotic pathway is often initiated by mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.[9] Some quinoline derivatives, which share structural similarities with certain thiomorpholine conjugates, have been shown to induce apoptosis through the dissipation of the mitochondrial transmembrane potential.[10]

  • Caspase Activation: Both the intrinsic and extrinsic pathways converge on the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis.[9] The activation of key caspases, such as caspase-3, -7, and -9, is a hallmark of apoptotic cell death induced by many cytotoxic compounds.[8]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 p53 p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Thiomorpholine Substituted Thiomorpholines Thiomorpholine->FasR Upregulation Thiomorpholine->p53 Upregulation

Caption: Proposed apoptotic signaling pathways induced by substituted thiomorpholines.

Experimental Protocols: Assessing Cytotoxicity with the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, MCF-7) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and resuspend them in fresh medium.

    • Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare stock solutions of the substituted thiomorpholine derivatives in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in the culture medium to obtain a range of desired final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plates for another 24 to 48 hours.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value for each compound.

MTT_Assay_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding incubation1 2. Incubation (24h, 37°C, 5% CO2) cell_seeding->incubation1 compound_treatment 3. Compound Treatment (Serial Dilutions) incubation1->compound_treatment incubation2 4. Incubation (24-48h) compound_treatment->incubation2 mtt_addition 5. MTT Addition (10 µL/well) incubation2->mtt_addition incubation3 6. Incubation (2-4h) mtt_addition->incubation3 solubilization 7. Formazan Solubilization (100 µL DMSO) incubation3->solubilization absorbance_reading 8. Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis 9. Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

The substituted thiomorpholine scaffold represents a promising avenue for the discovery of novel anticancer agents. The cytotoxic potency of these derivatives can be significantly modulated by the nature and position of substituents, with electron-withdrawing groups on associated aromatic rings often leading to enhanced activity. The induction of apoptosis appears to be a key mechanism of action for many of these compounds.

Future research in this area should focus on:

  • Synthesizing and evaluating a broader range of substituted thiomorpholines to further refine the structure-activity relationship.

  • Investigating the detailed molecular mechanisms of action, including the specific protein targets and signaling pathways involved.

  • Conducting in vivo studies to assess the efficacy and safety of the most promising lead compounds in preclinical cancer models.

By leveraging the insights from comparative studies and a deeper understanding of their mechanisms, the scientific community can continue to develop thiomorpholine-based therapeutics with improved potency and selectivity for the treatment of cancer.

References

  • Gan, X., et al. (2020). Design, synthesis and biological evaluation of novel 4-arylamino-quinazoline derivatives as potent EGFRT790M/L858R inhibitors. European Journal of Medicinal Chemistry, 187, 111956.
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  • Al-Ostoot, F. H., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS One, 18(12), e0295982.
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  • Michalkova, R., et al. (2024). Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. International Journal of Molecular Sciences, 25(19), 10747.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Hekal, M. H., Abu El-Azm, F. S. M., & Ramadan, S. (2019). Cytotoxicity (IC50) of tested compounds on different cell lines.
  • Oprea, T. I., & Stanescu, M. D. (2021). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Molecules, 26(11), 3145.
  • El-Naggar, M., et al. (2019). Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. Bioorganic & Medicinal Chemistry, 27(21), 115086.
  • da Silva, M. F., et al. (2020). Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. Bioorganic Chemistry, 99, 103823.
  • Tsuruo, T., et al. (2003). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancer Science, 94(2), 157-162.

Sources

Comparative

A Comparative Guide to the Druglikeness of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

Introduction: The Concept of Druglikeness in Modern Drug Discovery In the landscape of pharmaceutical research, the path from a bioactive "hit" to a marketable drug is fraught with challenges, with a significant rate of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Concept of Druglikeness in Modern Drug Discovery

In the landscape of pharmaceutical research, the path from a bioactive "hit" to a marketable drug is fraught with challenges, with a significant rate of attrition during clinical trials. A primary reason for this failure is not a lack of potency, but rather unfavorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). The concept of "druglikeness" is a qualitative assessment of how closely a compound's physicochemical properties align with those of known successful drugs.[1] It serves as a crucial filtering mechanism in early-stage discovery, helping to prioritize candidates with a higher probability of acceptable ADME profiles, thereby saving invaluable time and resources.[2]

This guide provides a comprehensive assessment of the druglikeness of a novel thiomorpholine derivative, 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate . We will conduct an in-depth analysis using established computational models and provide a comparative framework against a successful, orally administered drug. Furthermore, we will detail the essential experimental protocols required to validate these in silico predictions, offering a complete workflow for researchers in drug development.

Compound Under Investigation: A Profile

The subject of this guide is 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate .

  • Molecular Formula: C₁₂H₂₁NO₄S[3]

  • Molecular Weight: 275.37 g/mol [3]

  • Chemical Structure:

    
    
    

The thiomorpholine scaffold is a heterocyclic motif recognized for its utility in medicinal chemistry, appearing in compounds explored for a wide range of biological activities.[4][5] This guide will dissect how the specific substitutions on this core influence its potential as a drug candidate.

Part 1: In Silico Druglikeness Assessment

Computational, or in silico, methods provide the first critical pass in druglikeness assessment. By calculating key physicochemical parameters from the molecule's structure, we can evaluate it against established empirical rules that correlate with oral bioavailability.

Methodology: Property Calculation

To determine the physicochemical properties of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate, its canonical SMILES representation (CCOC(=O)C1N(C(=O)OC(C)(C)C)CCSC1) was input into the SwissADME web tool. For our comparative analysis, we selected Aprepitant , an FDA-approved antiemetic agent that also features a morpholine core, a close structural analog to the thiomorpholine ring.[6]

Key Druglikeness Rules
  • Lipinski's Rule of Five: Formulated by Christopher A. Lipinski, this rule of thumb predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond Donors ≤ 5, and H-bond Acceptors ≤ 10.[7][8][9][10]

  • Veber's Rule: This rule adds nuance by considering molecular flexibility and polarity, suggesting that good oral bioavailability is more likely for compounds with ≤ 10 Rotatable Bonds and a Topological Polar Surface Area (TPSA) ≤ 140 Ų.[11][12]

Data Summary & Comparative Analysis

The calculated properties for our compound are presented below and compared against Aprepitant and the standard druglikeness criteria.

Physicochemical Property4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylateAprepitant (Comparator)Druglikeness GuidelineAssessment
Molecular Weight ( g/mol )275.37534.53≤ 500 Da (Lipinski)Pass
LogP (Octanol/Water Partition)1.854.76≤ 5 (Lipinski)Pass
H-Bond Donors01≤ 5 (Lipinski)Pass
H-Bond Acceptors55≤ 10 (Lipinski)Pass
Lipinski Violations 0 1 (MW > 500) ≤ 1 Excellent
Topological Polar Surface Area (TPSA)71.07 Ų74.96 Ų≤ 140 Ų (Veber)Pass
Rotatable Bonds56≤ 10 (Veber)Pass
Veber Violations 0 0 0 Excellent
Expert Interpretation of In Silico Data

The in silico analysis for 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is highly promising. The compound exhibits zero violations of either Lipinski's or Veber's rules.

  • Its low molecular weight and moderate lipophilicity (LogP = 1.85) strike an excellent balance, suggesting it should have sufficient aqueous solubility for dissolution in the gut while also being lipophilic enough to permeate cell membranes.

  • The complete absence of hydrogen bond donors and a moderate number of acceptors further supports good membrane permeability.

  • A TPSA of 71.07 Ų is well within the desired range, indicating a low polarity surface that facilitates passive diffusion across the gut wall.

  • With only 5 rotatable bonds, the molecule possesses a degree of conformational rigidity, which is often associated with better binding to biological targets and a lower entropic penalty upon binding, without being so rigid as to hinder solubility.

Compared to the approved drug Aprepitant, our test compound has a more favorable profile based on these simple rules, as Aprepitant slightly exceeds the molecular weight guideline. This initial assessment strongly supports advancing the compound to experimental validation.

Part 2: Experimental Validation Workflow

While computational predictions are invaluable for screening, they must be confirmed with empirical data. The following section outlines the standard experimental protocols to measure the key ADME-related properties of solubility, permeability, and metabolic stability.

Druglikeness_Workflow cluster_0 In Silico Assessment cluster_1 Experimental Validation cluster_2 Decision InSilico Calculate Physicochemical Properties (MW, LogP, TPSA...) Rules Evaluate Against Druglikeness Rules (Lipinski, Veber, etc.) InSilico->Rules Input Data Solubility Kinetic Solubility Assay Rules->Solubility Candidate Passes In Silico Screen Permeability PAMPA Assay Solubility->Permeability Metabolism Microsomal Stability Assay Permeability->Metabolism Decision Go / No-Go Decision for Lead Optimization Metabolism->Decision

Caption: Overall workflow for assessing compound druglikeness.
Protocol 1: Kinetic Solubility Assay

Causality: Poor aqueous solubility is a primary cause of low oral bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed. The kinetic solubility assay is a high-throughput method used in early discovery to identify compounds that may precipitate out of solution under physiological conditions.[5]

Methodology (Nephelometric Method):

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM in 1% DMSO.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.[13]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The amount of scattered light is directly proportional to the amount of precipitated compound.

  • Data Analysis: Compare the light scattering signal to that of positive (a known insoluble compound) and negative (buffer with 1% DMSO) controls to determine the solubility classification (e.g., High, Medium, Low).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: For oral absorption, a drug must pass from the gut into the bloodstream, a process that primarily occurs via passive diffusion across the intestinal cell membrane. The PAMPA model uses a synthetic membrane coated with lipids to mimic this biological barrier, providing a rapid and cost-effective measure of a compound's passive permeability.[14]

PAMPA_Diagram Donor Test Compound in Buffer Membrane Artificial Lipid Membrane (Phospholipid in Dodecane) Donor->Membrane Passive Diffusion Acceptor Buffer Solution Membrane->Acceptor

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • Membrane Coating: Add 5 µL of a 1% lecithin in dodecane solution to each well of a 96-well filter donor plate (e.g., Millipore MultiScreen-IP). Allow the solvent to saturate the filter, forming the artificial membrane.[6]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS, pH 7.4.

  • Donor Plate Preparation: Prepare the test compound at 200 µM in a buffer mimicking the intestinal environment (e.g., pH 6.5). Add 150 µL of this solution to each well of the coated donor plate.

  • Assembly & Incubation: Carefully place the donor plate onto the acceptor plate, ensuring contact between the membrane underside and the acceptor buffer. Incubate the "sandwich" assembly at room temperature for 5 to 18 hours.[14]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known assay parameters (incubation time, well volume, membrane surface area).

Protocol 3: Liver Microsomal Stability Assay

Causality: After absorption, a drug passes through the liver, where it is exposed to a host of metabolic enzymes, primarily the Cytochrome P450 (CYP) family. Rapid metabolism in the liver (high "first-pass effect") can drastically reduce a drug's bioavailability. The microsomal stability assay uses a subcellular fraction of liver cells (microsomes), which are rich in CYP enzymes, to estimate how quickly a compound is metabolized.

Methodology:

  • Reagent Preparation: Thaw liver microsomes (human, rat, etc.) on ice. Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) and a solution of the necessary cofactor, NADPH, which initiates the metabolic reactions.

  • Incubation Mixture: In a microcentrifuge tube, combine the test compound (final concentration typically 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution.

  • Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile containing an internal standard) to terminate the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clint). A short half-life indicates rapid metabolism and potential for poor in vivo stability.

Integrated Assessment and Conclusion

The druglikeness profile of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is exceptionally strong at the initial in silico assessment stage. It perfectly adheres to the most widely accepted guidelines for oral bioavailability, including Lipinski's Rule of Five and Veber's Rule. Its physicochemical parameters—low molecular weight, balanced lipophilicity, low polar surface area, and limited flexibility—are all indicative of a compound that should possess favorable ADME properties.

This computational profile positions the compound as a high-priority candidate for experimental validation. The successful execution of the outlined assays for solubility, permeability, and metabolic stability is the logical and necessary next step.

  • Favorable Outcome: If the compound demonstrates high solubility (>100 µM), high permeability (Pe > 10 x 10⁻⁶ cm/s), and a long metabolic half-life (t₁/₂ > 30 min), it would be considered a highly "druglike" molecule and a prime candidate for advancement into lead optimization and further preclinical studies.

  • Potential Liabilities: Conversely, if experimental data reveals a liability (e.g., rapid metabolic clearance), the thiomorpholine scaffold provides medicinal chemists with multiple vectors for structural modification to address the issue while preserving biological activity.

References

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Sources

Safety & Regulatory Compliance

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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